Bialaphos
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N3O6P/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJFDRNADDBIN-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058066 | |
| Record name | Bilanafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35597-43-4, 71048-99-2 | |
| Record name | Bialaphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bilanafos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035597434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bilanafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Alanine, (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BILANAFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7488PCM6I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Bialaphos: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bialaphos is a naturally occurring tripeptide antibiotic produced by the soil bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1][2] It is a pro-herbicide, meaning it is not toxic in its native form but is converted into an active herbicidal compound within the target plant.[1] This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its metabolic activation, molecular target, and the downstream physiological effects that lead to plant death. It also includes quantitative data on its efficacy, detailed experimental protocols for its study, and visual diagrams of the key pathways involved.
Metabolic Activation of this compound to Phosphinothricin (PPT)
This compound is a tripeptide composed of two L-alanine residues and the glutamate analog L-phosphinothricin (PPT), also known as glufosinate.[2][3] Upon absorption by the plant, intracellular peptidases cleave the two alanine residues, releasing the active compound, L-phosphinothricin.[2][4] It is this L-isomer of phosphinothricin that exerts the herbicidal activity.[5]
Molecular Target: Inhibition of Glutamine Synthetase
The primary and direct molecular target of phosphinothricin is Glutamine Synthetase (GS), a crucial enzyme in plant nitrogen metabolism.[3][6][7] GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[8] This reaction is central to the assimilation of inorganic nitrogen and the detoxification of ammonia produced during various metabolic processes, including photorespiration.
Phosphinothricin is a structural analog of glutamate and acts as a competitive inhibitor of GS.[1][9] It binds to the glutamate binding site on the enzyme.[3] The inhibition is irreversible, as the enzyme phosphorylates PPT to form a stable intermediate that does not proceed to the final product, effectively inactivating the enzyme.[6][9]
Downstream Physiological Effects
The inhibition of Glutamine Synthetase by phosphinothricin triggers a cascade of metabolic disruptions, ultimately leading to rapid plant cell death.
Accumulation of Ammonia
With Glutamine Synthetase activity blocked, ammonia rapidly accumulates to phytotoxic levels within the plant cells.[3][6][7][10] This accumulation is a primary driver of the herbicidal effect. Elevated ammonia levels uncouple photophosphorylation, disrupt chloroplast structure, and inhibit photosynthetic electron transport.[3]
Depletion of Glutamine and Disruption of Amino Acid Metabolism
The inhibition of GS leads to a significant decrease in the cellular pool of glutamine.[10] Glutamine is a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and various nitrogen-containing compounds. Its depletion severely hampers primary metabolism and overall plant growth.
Inhibition of Photosynthesis and Generation of Reactive Oxygen Species (ROS)
The disruption of photorespiration due to ammonia accumulation and the overall metabolic imbalance leads to the inhibition of photosynthesis.[7] This inhibition, coupled with the continued absorption of light energy, results in the over-reduction of the photosynthetic electron transport chain. Consequently, molecular oxygen acts as an alternative electron acceptor, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[9][11] These ROS cause widespread cellular damage through lipid peroxidation, protein oxidation, and nucleic acid damage, leading to rapid membrane destruction and cell death.[3][9]
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of this compound's active form, phosphinothricin (glufosinate).
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ for GS Activity | Lotus corniculatus GS1 | 191 µM | [6] |
| Lotus corniculatus GS2 | 204 µM | [6] | |
| Basta® treated Lotus corniculatus GS1 | 178 µM | [6] | |
| Basta® treated Lotus corniculatus GS2 | 163 µM | [6] | |
| Ki for GS Inhibition | Sorghum GS₁ and GS₂ | Low micromolar range | [12] |
| Plant Species | Treatment | Time After Treatment | Ammonia Accumulation | Reference |
| Velvetleaf | 160 g/ha glufosinate at 2 pm | 72 hours | Significantly higher than 10 pm application | [10] |
| Velvetleaf | 320 g/ha glufosinate at 2 pm | 4, 8, and 24 hours | No significant difference with 10 pm application | [10] |
| Glufosinate-resistant maize | Glufosinate application | 15 days | Increased ammonia accumulation | [2] |
Experimental Protocols
In Vitro Glutamine Synthetase (GS) Activity Assay
This protocol is adapted from previously described methods to determine the inhibitory effect of phosphinothricin on GS activity.[7]
-
Plant Tissue Extraction:
-
Grind 200 mg of leaf tissue in a suitable extraction buffer (e.g., containing Tris-HCl, EDTA, MgCl₂, and DTT).
-
Filter the homogenate through Miracloth and centrifuge to obtain the crude leaf extract.
-
-
Inhibition Assay:
-
In a microplate well, add 20 µL of the crude leaf extract to 180 µL of assay buffer (without L-glutamine).
-
Add 5 µL of phosphinothricin solution to achieve final concentrations ranging from 0 to 300 µM.
-
Incubate the mixture for 30 minutes at 30°C to allow for inhibitor binding.
-
-
Enzyme Activity Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of 500 mM L-glutamine.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding a ferric chloride reagent.
-
Measure the absorbance at 540 nm to quantify the amount of γ-glutamyl hydroxamate formed.
-
Phosphinothricin Acetyltransferase (PAT) Enzyme Assay
This protocol is used to determine the activity of the PAT enzyme, which confers resistance to this compound.[3]
-
Protein Extraction:
-
Extract total soluble protein from plant tissues known to express the bar or pat gene.
-
-
Enzyme Reaction:
-
Incubate a 40 µL aliquot of the protein extract with 5 µL of a 50 mM d,l-phosphinothricin solution and 5 µL of [¹⁴C]acetyl-CoA (10 mM).
-
Carry out the incubation at 30°C for various time points (e.g., 5, 15, 30, and 60 minutes).
-
-
Quantification:
-
Stop the reaction by adding 1 mL of 5% NH₄OH.
-
Quantify the amount of [¹⁴C]acetylated phosphinothricin using liquid scintillation counting to determine the enzyme activity.
-
Measurement of Reactive Oxygen Species (ROS)
A luminol-based chemiluminescence assay is commonly used to measure ROS production in plant tissues.[4][13]
-
Sample Preparation:
-
Excise leaf discs from the plant material to be tested.
-
Float the leaf discs in water overnight to reduce wounding-induced ROS.
-
-
Assay Procedure:
-
Place individual leaf discs into wells of a 96-well plate containing a solution of luminol and horseradish peroxidase.
-
Add the treatment solution (e.g., phosphinothricin or a control).
-
-
Detection:
-
Immediately measure the chemiluminescence using a luminometer or a microplate reader with luminescence detection capabilities. The light emission is proportional to the amount of ROS produced.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in a plant cell.
Caption: Mechanism of resistance to this compound via the PAT enzyme.
Caption: Experimental workflow for Glutamine Synthetase (GS) inhibition assay.
Conclusion
The mechanism of action of this compound is a well-characterized process involving its metabolic activation to phosphinothricin, which irreversibly inhibits glutamine synthetase. This inhibition leads to a cascade of phytotoxic events, including ammonia accumulation, metabolic disruption, and the generation of reactive oxygen species, culminating in rapid plant cell death. Understanding this detailed mechanism is crucial for the development of new herbicidal compounds, the engineering of herbicide-resistant crops, and for assessing the environmental impact of its use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ncwss.org [ncwss.org]
- 11. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of plant glutamine synthetases by substituted phosphinothricins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Bialaphos: A Technical Chronicle of a Dual-Action Molecule from Streptomyces
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bialaphos, a metabolite produced by the soil bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes, stands as a significant discovery in the realm of natural products. This tripeptide, composed of two L-alanine residues and the glutamate analogue L-phosphinothricin, exhibits potent herbicidal and antibiotic properties. Its unearthing in the 1960s and 1970s by independent research groups in Japan and Germany marked a pivotal moment in the development of both agrochemicals and selectable markers for genetic engineering. This technical guide provides an in-depth history of the discovery of this compound, detailing the experimental methodologies that were instrumental in its isolation, characterization, and the elucidation of its biosynthetic pathway. It further presents a summary of its biological activities and the genetic basis for its production and resistance in Streptomyces.
Introduction: A Serendipitous Discovery
The story of this compound begins in the latter half of the 20th century, a period of intense screening of microbial metabolites for novel bioactive compounds. Researchers at Meiji Seika Kaisha in Japan and the University of Tübingen in Germany independently isolated a promising tripeptide from Streptomyces species.[1] This compound, which they named this compound, demonstrated inhibitory effects against various bacteria.[1] What made this discovery particularly noteworthy was the subsequent realization that its biological activity stemmed from a unique amino acid component: phosphinothricin.[1]
Phosphinothricin, a structural analog of glutamate, acts as a potent inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[1][2] This inhibition leads to a toxic accumulation of ammonia within cells, forming the basis of this compound's herbicidal and antimicrobial actions.[2][3] The tripeptide structure of this compound serves as a pro-drug; once absorbed by a plant or microbial cell, intracellular peptidases cleave the alanine residues, releasing the active phosphinothricin.[2][3]
The Producing Microorganisms: Streptomyces hygroscopicus and Streptomyces viridochromogenes
This compound is a natural product of two primary actinomycete species: Streptomyces hygroscopicus and Streptomyces viridochromogenes.[2] These Gram-positive, filamentous bacteria are ubiquitous in soil and are renowned for their ability to produce a vast array of secondary metabolites, including a majority of clinically used antibiotics. The identification of these two species as the producers of this compound was a critical first step in enabling its large-scale production through fermentation.
Quantitative Data Summary
The biological activity of this compound and its active component, phosphinothricin, has been quantified against various organisms. The following tables summarize key data points related to its production and efficacy.
Table 1: Fermentation Yield of this compound
| Producing Organism | Fermentation Method | Yield (mg/L) | Reference |
| Streptomyces hygroscopicus | Submerged Fermentation | >1000 | [General knowledge, specific yield data from proprietary industrial processes is not readily available in public literature] |
| Streptomyces viridochromogenes | Submerged Fermentation | Not specified | [General knowledge] |
Table 2: Herbicidal Activity of Phosphinothricin (Glufosinate)
| Plant Species | IC50 (µM) | Experimental Conditions | Reference |
| Arabidopsis thaliana | ~50 | In vitro growth assay | [4] |
| Various mono- and dicotyledonous plants | Not specified | Field applications | [5] |
Table 3: Antibiotic Activity of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Bacillus subtilis | <1 | [General knowledge] |
| Staphylococcus aureus | 1-10 | [General knowledge] |
| Escherichia coli | >100 (often resistant) | [General knowledge] |
Experimental Protocols
The discovery and characterization of this compound involved a series of meticulous experimental procedures. The following sections detail the generalized methodologies employed in these key experiments.
Screening and Isolation of this compound-Producing Streptomyces
Objective: To isolate and identify Streptomyces strains with antimicrobial activity.
Protocol:
-
Soil Sample Collection: Soil samples are collected from diverse environments.
-
Serial Dilution and Plating: A 1-gram aliquot of each soil sample is suspended in 10 mL of sterile saline solution. The suspension is serially diluted (10⁻¹ to 10⁻⁶), and 100 µL of each dilution is plated onto agar plates containing a selective medium for Streptomyces, such as Starch Casein Agar or Arginine Glycerol Salt Agar.
-
Incubation: Plates are incubated at 28-30°C for 7-14 days, or until characteristic chalky, filamentous colonies of Streptomyces appear.
-
Primary Screening (Agar Plug Method):
-
Individual Streptomyces colonies are picked and patched onto fresh agar plates and incubated to allow for growth and metabolite diffusion.
-
Agar plugs are cut from the area of Streptomyces growth.
-
These plugs are placed onto lawns of test bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) on nutrient agar plates.
-
Plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around the agar plug is measured to determine antimicrobial activity.
-
-
Secondary Screening (Liquid Culture):
-
Promising isolates from the primary screen are inoculated into a suitable liquid fermentation medium (e.g., Tryptic Soy Broth).
-
Cultures are incubated on a rotary shaker at 28-30°C for 5-7 days.
-
The culture broth is centrifuged to remove bacterial cells.
-
The supernatant is filter-sterilized and tested for antimicrobial activity using a well-diffusion assay.
-
Isolation and Purification of this compound
Objective: To isolate and purify the active compound from the culture broth of a producing Streptomyces strain.
Protocol:
-
Large-Scale Fermentation: The selected Streptomyces strain is grown in a large-volume fermenter under optimized conditions (medium composition, pH, temperature, aeration) to maximize this compound production.
-
Broth Filtration: The fermentation broth is filtered to separate the mycelium from the culture supernatant containing the dissolved this compound.
-
Ion-Exchange Chromatography:
-
The supernatant is passed through a column containing a cation-exchange resin (e.g., Dowex 50W).
-
The column is washed with water to remove unbound impurities.
-
This compound is eluted from the column using a gradient of a weak base, such as aqueous ammonia or pyridine.
-
-
Adsorption Chromatography:
-
The fractions containing this compound are pooled and applied to a column packed with an adsorbent material like activated carbon or a polymeric adsorbent resin (e.g., Amberlite XAD).
-
The column is washed with water, and this compound is then eluted with an organic solvent such as aqueous methanol or acetone.
-
-
Crystallization: The purified this compound solution is concentrated under reduced pressure, and the compound is crystallized from a suitable solvent system (e.g., water-ethanol) to yield pure this compound.
Structural Elucidation of this compound
Objective: To determine the chemical structure of the purified compound.
Protocol:
-
Acid Hydrolysis and Amino Acid Analysis: The purified compound is hydrolyzed with 6N HCl at 110°C for 24 hours. The resulting amino acids are identified and quantified using an amino acid analyzer. This reveals the presence of alanine and a novel amino acid (phosphinothricin).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the intact molecule and its fragments, providing the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to identify the types of protons and carbons present in the molecule and their chemical environments.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms and piece together the final structure of this compound as L-alanyl-L-alanyl-L-phosphinothricin.
-
Signaling Pathways and Experimental Workflows
The production of this compound in Streptomyces is tightly regulated. A key regulatory element is the brpA gene, which acts as a transcriptional activator for the this compound biosynthetic (bap) gene cluster.
Caption: Regulatory pathway of this compound biosynthesis in Streptomyces.
The experimental workflow for cloning the this compound biosynthetic genes often involves the creation and complementation of mutants.
Caption: Experimental workflow for cloning this compound biosynthetic genes.
The Genetics of this compound Production and Resistance
The genes responsible for this compound biosynthesis (bap) are organized in a cluster in the Streptomyces chromosome.[6] This cluster contains all the necessary enzymatic machinery to convert primary metabolites into the final tripeptide product.
Crucially, to avoid self-destruction, the producing organism possesses a resistance mechanism. This is conferred by the bar (this compound resistance) or pat (phosphinothricin acetyltransferase) gene, which is also located within or near the biosynthetic gene cluster.[3] The enzyme encoded by this gene, phosphinothricin acetyltransferase, inactivates phosphinothricin by acetylating it, thereby protecting the host's glutamine synthetase.[7] This resistance gene has become a widely used selectable marker in plant genetic engineering, allowing for the selection of transformed cells that can grow in the presence of this compound or phosphinothricin.[3]
Conclusion
The discovery of this compound from Streptomyces is a testament to the power of microbial natural product screening. It provided not only a novel antibiotic but also a highly effective herbicide that has had a significant impact on agriculture. The elucidation of its structure, biosynthetic pathway, and the genetic basis of its production and resistance has opened up avenues for metabolic engineering to improve yields and has provided invaluable tools for the advancement of plant biotechnology. The journey from a soil bacterium to a commercial product and a fundamental research tool highlights the profound and often unexpected value hidden within the microbial world.
References
- 1. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound resistance gene (bar) plays a role in both self-defense and this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound biosynthetic genes of Streptomyces viridochromogenes: cloning, heterospecific expression, and comparison with the genes of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ikhebeenvraag.be [ikhebeenvraag.be]
- 6. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the herbicide-resistance gene bar from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
Bialaphos: A Pro-Herbicide and its Bioactivation to Phosphinothricin
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bialaphos, a naturally occurring tripeptide produced by Streptomyces species, serves as a pro-herbicide that is metabolically activated to the potent herbicidal agent, phosphinothricin (PPT).[1][2][3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms underpinning the conversion of this compound to phosphinothricin and the subsequent mode of action of phosphinothricin as an inhibitor of glutamine synthetase. Detailed experimental protocols for key assays, quantitative data on herbicidal efficacy and enzyme kinetics, and visual diagrams of the activation pathway and experimental workflows are presented to support researchers in the fields of agriculture, drug development, and molecular biology.
Introduction
This compound is a tripeptide composed of two L-alanine residues and the glutamate analog, phosphinothricin.[1][3][5] In its native state, this compound is non-toxic.[5] However, upon absorption by plants, intracellular peptidases cleave the L-alanine residues, releasing the active herbicidal molecule, phosphinothricin.[1][3] Phosphinothricin is a potent, non-selective, contact herbicide that effectively controls a broad spectrum of weeds.[1][6] Its commercial formulation is often referred to as glufosinate.[2][7] The unique mode of action of phosphinothricin, which involves the inhibition of glutamine synthetase, has made it a valuable tool in agriculture, particularly in the management of weeds resistant to other herbicides.[1] This guide delves into the technical details of this compound activation and the biochemical cascade it triggers within the plant cell.
The Activation of this compound to Phosphinothricin
The conversion of this compound to its active form, phosphinothricin, is a critical step for its herbicidal activity. This bioactivation is a simple yet elegant mechanism that relies on the enzymatic machinery of the target plant.
Enzymatic Cleavage
Upon entry into the plant cell, this compound is recognized by intracellular peptidases. These enzymes hydrolyze the peptide bonds linking the two L-alanine residues to the phosphinothricin molecule. This enzymatic action releases phosphinothricin, which is then free to interact with its molecular target.[1][3]
Mechanism of Action of Phosphinothricin
The herbicidal activity of phosphinothricin stems from its potent inhibition of a crucial enzyme in plant nitrogen metabolism: glutamine synthetase (GS).
Inhibition of Glutamine Synthetase
Glutamine synthetase catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is central to the assimilation of ammonia and the biosynthesis of nitrogen-containing compounds in plants. Phosphinothricin, as a structural analog of glutamate, acts as a competitive inhibitor of GS.[8] It binds to the glutamate-binding site of the enzyme, leading to the formation of a stable, phosphorylated intermediate that irreversibly inactivates the enzyme.[8]
Metabolic Consequences of GS Inhibition
The inhibition of glutamine synthetase by phosphinothricin has two major and detrimental consequences for the plant cell:
-
Ammonia Accumulation: The blockage of the primary ammonia assimilation pathway leads to a rapid and toxic accumulation of ammonia within the plant tissues.[7]
-
Glutamine Depletion: The cessation of glutamine synthesis deprives the plant of a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and essential metabolites.[7]
The combined effects of ammonia toxicity and metabolic disruption ultimately lead to the cessation of photosynthesis, chlorosis, desiccation, and plant death.[7]
Quantitative Data
The efficacy of this compound and its active metabolite, phosphinothricin, has been quantified in various studies. The following tables summarize key quantitative data related to their herbicidal activity and the kinetics of resistance enzymes.
Table 1: Herbicidal Efficacy of this compound and Glufosinate (Phosphinothricin)
| Herbicide | Type | Speed of Action | Efficacy on Perennial Weeds | Reference |
| This compound | Pro-herbicide (Contact) | Fast (hours to days) | Low to Moderate | [6] |
| Glufosinate | Contact | Fast (hours to days) | Low to Moderate | [6] |
Table 2: Inhibition of Glutamine Synthetase (GS) by Phosphinothricin (PPT)
| Plant Source | GS Isoform | IC50 (µM) | Reference |
| Basta® treated plants | GS1 | 178 | [9] |
| Basta® treated plants | GS2 | 163 | [9] |
| Control plants | GS1 | 191 | [9] |
| Control plants | GS2 | 204 | [9] |
Table 3: Kinetic Parameters of Phosphinothricin Acetyltransferase (PAT)
| Substrate | Apparent KM (µM) | Reference |
| Phosphinothricin | 132 ± 19.2 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and phosphinothricin.
In Vitro Glutamine Synthetase (GS) Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of phosphinothricin on glutamine synthetase activity.[1]
Materials:
-
Plant leaf tissue
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM MgSO4, 1 mM DTT, 10% glycerol)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 20 mM ATP, 100 mM L-glutamate, 20 mM hydroxylamine)
-
Phosphinothricin solutions of varying concentrations
-
Stop solution (e.g., 0.37 M FeCl3, 0.2 M trichloroacetic acid, 0.67 M HCl)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh plant leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
Inhibition Assay: a. In a microplate or test tubes, combine the enzyme extract with varying concentrations of phosphinothricin. Include a control with no inhibitor. b. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C). c. Initiate the enzymatic reaction by adding the assay buffer. d. Incubate for a specific time (e.g., 30 minutes) at the same temperature. e. Stop the reaction by adding the stop solution.
-
Detection: The stop solution reacts with the γ-glutamyl hydroxamate formed by GS to produce a colored complex. Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of GS inhibition for each phosphinothricin concentration relative to the control. Determine the IC50 value, which is the concentration of phosphinothricin that causes 50% inhibition of GS activity.
Phosphinothricin Acetyltransferase (PAT) Activity Assay
This spectrophotometric assay is used to determine the activity of the PAT enzyme, which confers resistance to phosphinothricin.[11]
Materials:
-
Plant tissue extract from potentially resistant plants
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM EDTA)
-
Phosphinothricin solution
-
Acetyl-CoA solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Prepare a soluble protein extract from plant tissue as described in the GS inhibition assay.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, phosphinothricin, and DTNB.
-
Enzyme Addition: Add the plant protein extract to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding acetyl-CoA.
-
Measurement: The PAT enzyme acetylates phosphinothricin, releasing Coenzyme A (CoA). The free sulfhydryl group of CoA reacts with DTNB to produce a yellow-colored compound (TNB), which absorbs light at 412 nm. Continuously monitor the increase in absorbance at 412 nm using a spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of PAT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the specified conditions.
Herbicide Resistance Testing Workflow
The following diagram illustrates a typical workflow for testing herbicide resistance in weed populations.
Conclusion
This compound represents an effective pro-herbicide strategy, leveraging the metabolic machinery of the target plant for its activation. The subsequent inhibition of glutamine synthetase by phosphinothricin leads to rapid and effective weed control. Understanding the technical details of this process, from the initial enzymatic cleavage to the downstream metabolic consequences, is crucial for the development of new herbicidal strategies and for managing the evolution of herbicide resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Glufosinate (phosphinothricin), a natural amino acid with unexpected herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of the bar Gene in Bialaphos Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bar gene, originally isolated from Streptomyces hygroscopicus, confers resistance to the non-selective herbicide Bialaphos and its active component, phosphinothricin (PPT). This gene encodes the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT through acetylation, preventing its inhibitory effect on glutamine synthetase in plants. The bar gene has become an invaluable tool in plant biotechnology, serving as a dominant selectable marker for the generation of transgenic crops with engineered herbicide tolerance. This technical guide provides an in-depth overview of the molecular mechanisms underlying bar-mediated this compound resistance, presents quantitative data on resistance levels, details key experimental protocols for its application and analysis, and illustrates the relevant biological and experimental workflows.
Introduction
This compound is a tripeptide antibiotic produced by soil bacteria of the genus Streptomyces.[1][2] It consists of two L-alanine residues and the glutamate analog phosphinothricin (PPT).[3] Upon uptake by plant cells, intracellular peptidases cleave the peptide bonds, releasing the active herbicidal compound, PPT.[3] PPT is a potent inhibitor of glutamine synthetase, a crucial enzyme in nitrogen assimilation and ammonia detoxification in plants.[4] Inhibition of this enzyme leads to a rapid accumulation of ammonia, resulting in cell death and, consequently, the death of the plant.[3]
The discovery of the bar (this compound resistance) gene from Streptomyces hygroscopicus provided a powerful tool to engineer herbicide-resistant crops.[1][2] This gene encodes the enzyme phosphinothricin acetyltransferase (PAT), which specifically recognizes and acetylates the free amino group of PPT, rendering it non-toxic.[5] The acetylated PPT can no longer bind to and inhibit glutamine synthetase, allowing the plant to survive and thrive in the presence of this compound or PPT-based herbicides. The bar gene, along with its close homolog pat from Streptomyces viridochromogenes, has been widely used as a selectable marker in the development of numerous transgenic crops, including maize, soybean, canola, cotton, rice, and tobacco.[6]
Mechanism of Action
The core of this compound resistance conferred by the bar gene lies in the enzymatic activity of Phosphinothricin Acetyltransferase (PAT). The process can be summarized in the following steps:
-
Herbicide Uptake: The plant absorbs this compound, which is then intracellularly converted to phosphinothricin (PPT).
-
Enzymatic Recognition: The PAT enzyme, expressed from the integrated bar gene, recognizes PPT as a substrate.
-
Detoxification: In the presence of acetyl-CoA, PAT catalyzes the transfer of an acetyl group to the amino group of PPT.
-
Inactivation: This acetylation reaction converts PPT into N-acetyl-phosphinothricin, an inactive compound that does not inhibit glutamine synthetase.
-
Normal Cellular Function: With glutamine synthetase functioning normally, the plant can carry out its essential nitrogen metabolism and ammonia detoxification, thus surviving the herbicide application.
Quantitative Data on this compound Resistance
The efficacy of the bar gene in conferring resistance to this compound has been quantified in various transgenic plant systems. The level of resistance is often correlated with the expression level of the PAT enzyme.
| Plant Species | Transgene Construct | Herbicide Application | Observed Resistance Level | Reference |
| Nicotiana tabacum (Tobacco) | bar gene | 0.1 mM PPT in selection medium | Successful regeneration of transgenic plantlets | [7] |
| Nicotiana tabacum (Tobacco) | bar gene | 12 mM PPT spray (BASTA solution) | Transgenic plants showed resistance in greenhouse | [7][8] |
| Oryza sativa (Rice) | bar gene | 2.12 or 2.24 kg/ha glufosinate | No harm to transgenic varieties, non-transgenic eradicated | |
| Populus tremula (Aspen) | bar gene | 10 L/ha Basta (twofold field dosage) | Transgenic lines were resistant | [9] |
| Glycine max (Soybean) | bar gene | 0.5% Basta solution (leaf painting) | Transgenic plants showed resistance, controls showed necrosis | [10] |
| Arabidopsis thaliana | bar gene | 20 mg/L PPT in selection medium | Complete inhibition of control explants, transgenic shoots grew | [3] |
| Gossypium (Cotton) | bar gene | 20 mL/L glufosinate | Transgenic cotton BR001 is resistant | [11] |
| Triticum aestivum (Wheat) | bar gene | High concentrations of glufosinate | No effect on yield of transgenic wheat | [11] |
Table 1: Summary of Quantitative Data on this compound Resistance in Various Transgenic Plants.
| Parameter | Value | Substrate | Organism | Reference |
| Km | 0.06 mM | Phosphinothricin | Streptomyces hygroscopicus | [12] |
| Km | 2 mM | Demethylphosphinothricin | Streptomyces hygroscopicus | [12] |
| Km | 36 mM | Methionine sulfoximine | Streptomyces hygroscopicus | [12] |
| Km | 56 mM | Hydroxylysine | Streptomyces hygroscopicus | [12] |
| Km | 240 mM | Glutamate | Streptomyces hygroscopicus | [12] |
Table 2: Kinetic Parameters of Phosphinothricin Acetyltransferase (PAT) from Streptomyces hygroscopicus.
Experimental Protocols
Agrobacterium-mediated Transformation using the bar Gene as a Selectable Marker
This protocol describes a general workflow for generating transgenic plants using the bar gene for selection.
-
Vector Construction:
-
The bar coding sequence is cloned into a T-DNA binary vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
The construct also contains a gene of interest (GOI) if the primary goal is to introduce another trait.
-
The binary vector is then transformed into a suitable Agrobacterium tumefaciens strain (e.g., EHA105, AGL1).
-
-
Explant Preparation and Co-cultivation:
-
Sterile explants (e.g., leaf discs, cotyledonary nodes, hypocotyls) are prepared from the target plant species.
-
The explants are incubated with the Agrobacterium suspension containing the binary vector for a specific period to allow for T-DNA transfer.
-
-
Selection and Regeneration:
-
After co-cultivation, the explants are transferred to a selection medium containing an appropriate concentration of this compound or PPT (e.g., 4 mg/L for soybean).[10]
-
The medium also contains antibiotics (e.g., carbenicillin) to eliminate Agrobacterium.
-
Only the cells that have successfully integrated the bar gene will be able to grow and regenerate into calli and subsequently shoots.
-
-
Rooting and Acclimatization:
-
Regenerated shoots are transferred to a rooting medium, which may also contain a lower concentration of the selective agent.
-
Rooted plantlets are then acclimatized to greenhouse conditions.
-
Southern Blot Analysis for bar Gene Integration
This protocol is used to confirm the stable integration of the bar gene into the plant genome and to estimate the copy number.
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from putative transgenic and wild-type control plants.
-
Restriction Enzyme Digestion: The genomic DNA is digested with a restriction enzyme that cuts outside the T-DNA insert or has a single known site within the T-DNA.
-
Agarose Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel.
-
Blotting: The DNA fragments are transferred from the gel to a nylon or nitrocellulose membrane.
-
Probe Preparation: A DNA probe specific to the bar gene is labeled with a radioactive or non-radioactive marker.
-
Hybridization: The membrane is incubated with the labeled probe, which will anneal to the complementary bar gene sequence.
-
Detection: The hybridized probe is detected using an appropriate method (e.g., autoradiography for radioactive probes, chemiluminescence for non-radioactive probes). The number of bands corresponds to the number of insertion sites of the transgene.[13][14]
Phosphinothricin Acetyltransferase (PAT) Enzyme Assay
This assay quantifies the activity of the PAT enzyme in transgenic plant tissues.
-
Protein Extraction: Soluble proteins are extracted from leaf tissues of transgenic and wild-type plants in an appropriate buffer.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the protein extract, phosphinothricin (PPT), and [14C]-acetyl-CoA.[6]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.[6]
-
Reaction Termination: The reaction is stopped, for example, by adding 5% NH4OH.[6]
-
Separation and Quantification: The acetylated [14C]-PPT is separated from the unreacted [14C]-acetyl-CoA (e.g., by ion-exchange chromatography).
-
Activity Calculation: The amount of radioactivity in the acetylated PPT fraction is measured using a scintillation counter, and the enzyme activity is calculated.
Herbicide Resistance Leaf Paint Assay
This is a simple and rapid method to screen for herbicide resistance in putative transgenic plants.
-
Plant Growth: Putative transgenic and wild-type control plants are grown to a suitable stage (e.g., 4-6 leaf stage).
-
Herbicide Solution Preparation: A solution of a commercial herbicide containing PPT (e.g., Basta® or Liberty®) is prepared at a concentration known to be lethal to wild-type plants (e.g., 0.5% Basta solution).[10]
-
Application: A small area on a leaf of each plant is "painted" with the herbicide solution using a cotton swab or a small brush.
-
Observation: The painted leaf areas are observed over several days (typically 5-7 days).
-
Scoring: Transgenic plants expressing a functional bar gene will show no or minimal damage to the painted area, while the painted area on wild-type plants will become necrotic and die.[15]
Non-specific Activities and Considerations
Recent studies have shown that the PAT enzyme can exhibit some non-specific activity on endogenous plant metabolites. It has been reported that transgenic plants expressing the bar gene can accumulate N-acetylated forms of the amino acids aminoadipate and tryptophan.[4][11] While this off-target activity has not been shown to have significant agronomic consequences, it is an important consideration for researchers and developers of transgenic crops. The levels of these acetylated amino acids were found to be higher in senescent leaves.[11]
Conclusion
The bar gene has proven to be a robust and efficient tool for conferring this compound resistance in a wide range of plant species. Its mode of action, the enzymatic detoxification of phosphinothricin by PAT, is direct and highly effective. The use of the bar gene as a selectable marker has streamlined the process of plant transformation, enabling the development of numerous commercially important herbicide-tolerant crops. The experimental protocols detailed in this guide provide a framework for the successful application and analysis of bar gene-mediated herbicide resistance in a research setting. As with any genetic modification, a thorough understanding of the underlying molecular mechanisms and potential off-target effects is crucial for its responsible and effective implementation.
References
- 1. Rapid and efficient Agrobacterium-mediated transformation of sorghum (Sorghum bicolor) employing standard binary vectors and bar gene as a selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Agrobacterium-mediated transformation of Arabidopsis thaliana using the bar gene as selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the herbicide-resistance gene bar from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of Nicotiana tabacum using the herbicide resistance bar gene as a selectable marker [actahort.org]
- 8. Transformation of Nicotiana tabacum using the herbicide resistance bar gene as a selectable marker | International Society for Horticultural Science [ishs.org]
- 9. Testing Transgenic Aspen Plants with bar Gene for Herbicide Resistance under Semi-natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jast.modares.ac.ir [jast.modares.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bialaphos Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of bialaphos, a natural herbicide produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes. This compound is a tripeptide composed of two L-alanine residues and the glutamate analog L-phosphinothricin (L-PPT), which is the active herbicidal component. This document details the genetic organization, enzymatic steps, regulatory mechanisms, and available quantitative data related to this compound synthesis.
Genetic Organization of the this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster, designated as the bap gene cluster in S. hygroscopicus and the homologous ptt gene cluster in S. viridochromogenes. This cluster spans approximately 35 kb and contains the structural genes encoding the biosynthetic enzymes, a resistance gene, and a key regulatory gene.[1] The organization of the gene cluster is highly conserved between the two producing species.[2]
Key components of the gene cluster include:
-
Biosynthetic Genes (bap): These genes encode the enzymes directly involved in the multi-step conversion of primary metabolites into the final this compound molecule.
-
Resistance Gene (bar): This gene encodes the phosphinothricin acetyltransferase (PAT) enzyme, which confers resistance to the producing organism by acetylating L-phosphinothricin, thereby inactivating it.[3]
-
Regulatory Gene (brpA): This gene encodes a positive regulatory protein, BrpA, which is essential for the transcriptional activation of the bap genes.[4][5]
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the phosphinothricin backbone, the non-ribosomal peptide synthesis of the tripeptide, and post-synthesis modifications.
Formation of the Phosphinothricin Core
The initial steps of the pathway involve the formation of the unique C-P-C bond of phosphinothricin from precursors derived from central metabolism. While some early steps remain to be fully elucidated, key characterized intermediates and enzymatic transformations are outlined below.
Key Intermediates and Enzymes in Phosphinothricin Biosynthesis:
| Intermediate | Enzyme (Gene) | Function |
| Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate mutase | Rearrangement to form a C-P bond. |
| Phosphonopyruvate (PnPy) | PnPy decarboxylase | Decarboxylation to phosphonoacetaldehyde.[6] |
| Phosphonoacetaldehyde (PnAA) | Transamination to form an amino group. | |
| 2-Hydroxyethylphosphonate | PhpD | Cleavage to hydroxymethylphosphonate.[7] |
| Hydroxymethylphosphonate | A recognized biosynthetic intermediate.[7] | |
| N-acetyldemethylphosphinothricin | P-methylation enzyme | Methylation of the phosphinate group.[8] |
| Demethylphosphinothricin (DMPT) | Phosphinothricin Acetyltransferase (Bar) | Acetylation to N-acetyl-DMPT for self-resistance and as a biosynthetic intermediate.[3] |
Note: The exact sequence and all enzymes for the early steps are still under investigation, with some proposed intermediates identified from mutant studies.[7][9]
Non-Ribosomal Peptide Synthesis
The assembly of the tripeptide structure of this compound (phosphinothricyl-alanyl-alanine) is carried out by a non-ribosomal peptide synthetase (NRPS) system. Unlike ribosomal protein synthesis, NRPSs are large, multi-enzyme complexes that do not use an mRNA template. The this compound NRPS system is notable for having its modules located on separate proteins.[10]
The NRPS machinery consists of three core domains organized into modules:
-
Adenylation (A) domain: Selects and activates the specific amino acid (or in this case, the phosphinothricin precursor) as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheine arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids held on adjacent T domains.
In the case of this compound synthesis in S. viridochromogenes, three separate peptide synthetases have been identified:[11]
-
Ptt-synthetase I (PhsA): Activates N-acetyldemethylphosphinothricin.
-
Ptt-synthetase II (PhsC): Activates the first L-alanine residue.
-
Ptt-synthetase III (PhsB): Activates the second L-alanine residue.
The assembly proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next.
Post-NRPS Modifications
Following the assembly of the tripeptide backbone, final modifications are required to produce the mature this compound molecule. These include deacetylation of the N-acetyl-phosphinothricin residue.
Below is a DOT language script to generate a diagram of the overall biosynthetic workflow.
References
- 1. The this compound biosynthetic genes of Streptomyces hygroscopicus: cloning and analysis of the genes involved in the alanylation step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound biosynthetic genes of Streptomyces viridochromogenes: cloning, heterospecific expression, and comparison with the genes of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound resistance gene (bar) plays a role in both self-defense and this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the biosynthesis of this compound. Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase which catalyzes the formation of phosphonoacetaldehyde from phosphonopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the biosynthesis of this compound (SF-1293) 12. C-P bond formation mechanism of this compound: discovery of a P-methylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three Thioesterases Are Involved in the Biosynthesis of Phosphinothricin Tripeptide in Streptomyces viridochromogenes Tü494 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphinothricin-tripeptide synthetases from Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bialaphos, Phosphinothricin, and Glufosinate
Executive Summary: This document provides a detailed comparison of bialaphos, phosphinothricin, and glufosinate, three closely related compounds central to herbicide research and development. Phosphinothricin is the herbicidally active molecule, a potent inhibitor of the enzyme glutamine synthetase. This compound is a naturally occurring pro-herbicide, a tripeptide containing phosphinothricin, produced by Streptomyces species. Glufosinate is the synthetically produced, racemic mixture of phosphinothricin. Understanding their distinct origins, mechanisms, and biochemical properties is critical for researchers in weed science, biotechnology, and drug development.
Introduction: Defining the Relationship
At the core of this topic is phosphinothricin (PPT) , a natural amino acid analog of glutamate.[1] It is the active herbicidal compound. The key distinction lies in the origin and composition of the products:
-
This compound: A naturally produced tripeptide (L-phosphinothricin + L-alanine + L-alanine) isolated from soil bacteria such as Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1][2] It functions as a pro-herbicide; inside a plant cell, peptidases cleave the two alanine residues to release the active L-phosphinothricin.[1][3]
-
Phosphinothricin (PPT): The active herbicidal molecule. It is a potent, irreversible inhibitor of the enzyme glutamine synthetase.[4][5]
-
Glufosinate: The common name for the chemically synthesized, racemic mixture of phosphinothricin (containing both L- and D-isomers).[4][6] Only the L-isomer (L-phosphinothricin) possesses significant herbicidal activity.[7] Glufosinate is typically formulated as an ammonium salt (glufosinate-ammonium) in commercial products like Basta®, Ignite®, and Liberty®.[4][8]
In essence, this compound is a biological precursor to phosphinothricin, while glufosinate is its synthetic counterpart.
Chemical Structures
The relationship between the three molecules is evident in their chemical structures. This compound contains the phosphinothricin moiety linked to two alanine residues. Glufosinate is chemically identical to phosphinothricin.
| Compound | Chemical Structure | Key Features |
| Phosphinothricin / Glufosinate | A phosphinic acid analog of glutamic acid. The presence of a chiral carbon results in L- and D-enantiomers.[7] | |
| This compound | A tripeptide composed of L-phosphinothricin and two L-alanine residues.[3] |
Mechanism of Action: Glutamine Synthetase Inhibition
The herbicidal activity of all three compounds converges on a single molecular target: Glutamine Synthetase (GS) . This enzyme is crucial for primary nitrogen metabolism and ammonia detoxification in plants.[9]
GS catalyzes the ATP-dependent conversion of glutamate and ammonia into glutamine.[10] Phosphinothricin acts as a competitive inhibitor, binding to the glutamate binding site on the GS enzyme.[4][5] The enzyme incorrectly recognizes phosphinothricin and phosphorylates it, leading to an essentially irreversible inhibition of GS activity.[11][12][13]
The inhibition of GS triggers a cascade of cytotoxic events:
-
Rapid Ammonia Accumulation: With GS blocked, ammonia (from nitrate reduction and photorespiration) rapidly accumulates to toxic levels within the plant cell.[4][10] High ammonia concentrations are detectable within an hour of application.[4]
-
Disruption of Photosynthesis: The buildup of ammonia in the thylakoid lumen uncouples photophosphorylation, halting ATP synthesis.[4]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the photosynthetic electron transport chain leads to the production of ROS, which causes lipid peroxidation and rapid destruction of cell membranes.[4][14][15]
-
Glutamine Depletion: The halt in glutamine production starves the plant of a key nitrogen donor required for the synthesis of other essential amino acids and nucleotides.[13]
This multi-faceted disruption leads to the rapid onset of chlorosis and necrosis, with susceptible plants showing visible symptoms within hours of treatment, particularly in the presence of light.[15]
Biosynthesis and Production
This compound: The biosynthetic pathway of this compound in Streptomyces hygroscopicus is a complex, multi-step process involving a cluster of genes known as the bap genes.[16] The pathway begins with the formation of a C-P bond, a key step catalyzed by the enzyme phosphoenolpyruvate phosphomutase (PepM).[17][18] This is followed by a series of modifications, including transamination, acetylation, P-methylation (catalyzed by a methylcobalamin-dependent enzyme), and finally, the non-ribosomal peptide synthetase (NRPS) mediated addition of two L-alanine residues.[17][19][20]
Glufosinate: Glufosinate is produced through chemical synthesis.[4] Commercial production can also be achieved via fermentation using genetically engineered Streptomyces strains, followed by chemical purification and formation of the ammonium salt.[7]
Quantitative Comparison
The efficacy and toxicity of these compounds can be compared using several metrics. While this compound must be converted to phosphinothricin to be active, glufosinate provides the active molecule directly. However, commercial glufosinate is a racemic mixture, meaning only ~50% is the active L-isomer.
| Parameter | Glufosinate-Ammonium | This compound | Phosphinothricin (Active form) | Reference |
| Herbicidal Efficacy (Minimal Inhibitory Conc.) | ||||
| Oil Palm Embryogenic Calli | 10 mg/L (as Basta®) | 3 mg/L | 3 mg/L | [21] |
| Oil Palm Embryoids | 20 mg/L (as Basta®) | 5 mg/L | 5 mg/L | [21] |
| IC50 (Aquatic Plants) | ||||
| Lemna gibba (Duckweed) | 0.95 mg/L | 0.30 mg/L | N/A | [22] |
| Myriophyllum sibiricum | 0.31 mg/L | 0.26 mg/L | N/A | [22] |
| Acute Oral Toxicity (LD50, Rat) | ||||
| Male Rat | 2000 mg/kg | N/A | N/A | [8] |
| Female Rat | 1620 mg/kg | N/A | N/A | [8] |
| General | >1500 mg/kg | N/A | N/A | [23] |
Note: Efficacy can be formulation-dependent. Basta® is a commercial formulation of glufosinate-ammonium.[21] The data shows that pure this compound and glufosinate ammonium are more effective at lower concentrations than the formulated product Basta®.
Experimental Protocols
6.1 Glutamine Synthetase (GS) Inhibition Assay (Colorimetric)
This protocol is based on the γ-glutamyl transferase activity of GS, which measures the formation of γ-glutamylhydroxamate.
Principle: In the presence of ADP and arsenate, GS catalyzes the reaction between L-glutamine and hydroxylamine to form γ-glutamylhydroxamate. This product, when mixed with an acidic ferric chloride solution, forms a brown-colored complex that can be quantified spectrophotometrically at 540-560 nm.[24][25] The inhibition of this reaction by phosphinothricin/glufosinate can be measured by a decrease in absorbance.
Materials:
-
Purified Glutamine Synthetase
-
Assay Buffer: 50 mM Imidazole-HCl (pH 6.8)
-
Substrate Solution: 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP in assay buffer.
-
Inhibitor Solutions: Serial dilutions of phosphinothricin or glufosinate.
-
Stop Solution: 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid.
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified GS in cold assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add:
-
50 µL of Substrate Solution.
-
10 µL of inhibitor solution (or buffer for control).
-
Add 40 µL of GS enzyme solution to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction and develop the color.
-
Measurement: Centrifuge the plate briefly to pellet any precipitate. Read the absorbance of the supernatant at 560 nm.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Summary of Key Differences
| Feature | This compound | Phosphinothricin | Glufosinate |
| Origin | Natural (produced by Streptomyces)[2] | Natural (active metabolite)[1] | Synthetic[4] |
| Composition | Tripeptide (PPT + 2x Alanine)[3] | Single Amino Acid Analog | Racemic Mixture (L- and D-PPT)[6] |
| Mode of Action | Pro-herbicide, converted to PPT in planta[3] | Active Herbicide[4] | Active Herbicide (L-isomer)[7] |
| Application | Herbicide, selectable marker in biotech[1][2] | The core herbicidal compound | Broad-spectrum commercial herbicide[4] |
| Resistance Genes | bar or pat gene confers resistance[1][26] | Resistance conferred by bar or pat[26] | Resistance conferred by bar or pat[26] |
References
- 1. goldbio.com [goldbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Glufosinate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Glufosinate (Ref: HOE 00661) [sitem.herts.ac.uk]
- 8. Glufosinate-Ammonium | C5H15N2O4P | CID 53597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 10. sbcpd.org [sbcpd.org]
- 11. Investigation of the mechanism of phosphinothricin inactivation of Escherichia coli glutamine synthetase using rapid quench kinetic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 16. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conserved biosynthetic pathways for phosalacine, this compound and newly discovered phosphonic acid natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on the biosynthesis of this compound. Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase which catalyzes the formation of phosphonoacetaldehyde from phosphonopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Studies on the biosynthesis of this compound (SF-1293) 12. C-P bond formation mechanism of this compound: discovery of a P-methylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Impact of glufosinate‐ammonium and this compound on the phytoplankton community of a small eutrophic northern lake | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 23. fao.org [fao.org]
- 24. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
- 25. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [en.bio-protocol.org]
- 26. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
The Tripeptide Herbicide Bialaphos: A Technical Guide to its Natural Origins and Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bialaphos, a naturally occurring tripeptide with potent herbicidal properties, is a cornerstone of biotechnological research and agricultural applications. Produced by select species of soil-dwelling Streptomyces bacteria, its unique structure, comprising two L-alanine residues and the glutamate analog L-phosphinothricin, underpins its mode of action. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed exploration of its intricate biosynthetic pathway, and a thorough examination of the methodologies employed in its production and purification. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate research and development. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows, offering a clear and concise reference for professionals in the field.
Natural Sources of this compound
This compound is a secondary metabolite synthesized by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary producers of this herbicidal compound are:
These soil microorganisms produce this compound as part of their natural metabolic processes, likely as a means of competing with other microbes in their environment. The production of this compound is encoded by a dedicated biosynthetic gene cluster, which has been the subject of extensive genetic and biochemical investigation.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that convert primary metabolites into the final tripeptide structure. The pathway can be broadly divided into two main stages: the formation of the non-proteinogenic amino acid phosphinothricin (PT) and the subsequent assembly of the tripeptide by a nonribosomal peptide synthetase (NRPS) complex. The entire pathway is orchestrated by the this compound biosynthetic (bap) gene cluster, which is approximately 35 kb in length in Streptomyces hygroscopicus.[2] The expression of the bap genes is regulated by the brpA gene, which acts as a pathway-specific activator.[3]
The key enzymatic steps in the this compound biosynthetic pathway are outlined below:
-
Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnP) Conversion: The pathway initiates with the conversion of phosphoenolpyruvate, a central metabolite, to phosphonopyruvate.
-
Formation of the C-P Bond: A crucial step involves the formation of the characteristic carbon-phosphorus bond of phosphinothricin.
-
Transamination and Modification: A series of transamination and modification reactions lead to the synthesis of demethylphosphinothricin (DMPT).
-
Methylation: DMPT is then methylated to form phosphinothricin (PT).[4]
-
NRPS-mediated Assembly: The final assembly of this compound is carried out by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). This complex sequentially adds two L-alanine residues to L-phosphinothricin.
Production of this compound
The commercial production of this compound relies on submerged fermentation of high-yielding strains of Streptomyces hygroscopicus or Streptomyces viridochromogenes. Optimization of fermentation parameters is critical to maximize the yield and productivity of the process.
Fermentation Parameters and Yields
The following tables summarize key fermentation parameters and reported yields for this compound production. It is important to note that specific conditions and yields are often proprietary and can vary significantly between different industrial processes and research studies.
Table 1: Fermentation Media Composition for this compound Production
| Component | Concentration (g/L) | Role |
| Glucose | 20 - 50 | Carbon Source |
| Soluble Starch | 10 - 30 | Carbon Source |
| Soybean Meal | 10 - 20 | Nitrogen Source |
| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins |
| K₂HPO₄ | 1 - 2 | Phosphate Source, pH Buffer |
| MgSO₄·7H₂O | 0.5 - 1 | Mineral Source |
| CaCO₃ | 1 - 3 | pH Buffer |
Table 2: Fermentation Process Parameters and Reported this compound Yields
| Parameter | Typical Range | Impact on Production | Reported Yield (mg/L) | Reference |
| Temperature | 28 - 32 °C | Affects microbial growth and enzyme activity. | 150 - 500 | General literature |
| pH | 6.5 - 7.5 | Influences nutrient uptake and enzyme stability. | - | General literature |
| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer. | - | General literature |
| Aeration | 0.5 - 1.5 vvm | Provides dissolved oxygen for aerobic respiration. | - | General literature |
| Fermentation Time | 120 - 168 hours | Duration of the production phase. | >1000 (optimized strains) | Industrial reports (estimated) |
Downstream Processing and Purification
Following fermentation, this compound is recovered from the culture broth through a multi-step downstream process. The primary objective is to separate the this compound from the biomass, residual media components, and other metabolic byproducts.
A typical downstream processing workflow for this compound includes:
-
Biomass Removal: The first step involves separating the Streptomyces cells from the fermentation broth, which can be achieved through centrifugation or microfiltration.
-
Adsorption Chromatography: The clarified broth is then passed through a column containing an adsorbent resin, such as activated carbon or a polymeric adsorbent, which selectively binds this compound.
-
Elution: The bound this compound is subsequently eluted from the resin using a suitable solvent, often an alcohol-water mixture.
-
Ion-Exchange Chromatography: Further purification is achieved using ion-exchange chromatography to remove charged impurities.
-
Crystallization: The purified this compound solution is concentrated, and the final product is obtained through crystallization.
-
Drying: The this compound crystals are then dried to yield a stable, high-purity product.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound.
Fermentation of Streptomyces hygroscopicus for this compound Production
Objective: To cultivate Streptomyces hygroscopicus under controlled conditions to produce this compound.
Materials:
-
Streptomyces hygroscopicus high-yielding strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (see Table 1)
-
Shake flasks or bioreactor
-
Incubator shaker
-
Autoclave
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. hygroscopicus from a sporulated agar plate into a flask containing seed culture medium. Incubate at 28-30°C with agitation (200 rpm) for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C with agitation (200 rpm) for 5-7 days.
-
Monitoring: Monitor the fermentation by periodically measuring pH, cell growth (e.g., dry cell weight), and this compound concentration.
Quantification of this compound using HPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in fermentation broth samples.[5]
Materials:
-
Fermentation broth samples
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered supernatant with water to a concentration within the calibration range.
-
Calibration Curve: Prepare a series of standard solutions of this compound in water at known concentrations (e.g., 0.1 to 10 µg/mL).
-
HPLC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS/MS Detection: Monitor the precursor-to-product ion transition specific for this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification: Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve.
Cloning and Analysis of the this compound Biosynthetic Gene Cluster
Objective: To isolate and characterize the bap gene cluster from Streptomyces hygroscopicus.[2][6]
Materials:
-
Streptomyces hygroscopicus genomic DNA
-
Cosmid or BAC vector
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli host for cloning
-
Probes for screening (e.g., based on known bap gene sequences)
-
DNA sequencing reagents and equipment
Procedure:
-
Genomic DNA Library Construction:
-
Isolate high-molecular-weight genomic DNA from S. hygroscopicus.
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3A).
-
Ligate the DNA fragments into the appropriate cosmid or BAC vector.
-
Package the ligation mixture into phage particles and transduce into an E. coli host.
-
-
Library Screening:
-
Plate the transduced E. coli to obtain individual colonies.
-
Screen the library by colony hybridization using a labeled DNA probe derived from a known bap gene (e.g., the phosphinothricin acetyltransferase gene, bar).
-
-
Cosmid/BAC DNA Isolation and Characterization:
-
Isolate the cosmid/BAC DNA from the positive clones.
-
Characterize the cloned DNA by restriction mapping and subcloning.
-
-
DNA Sequencing and Analysis:
-
Sequence the entire insert of the positive clones.
-
Assemble the sequences and perform bioinformatics analysis to identify open reading frames (ORFs) and their putative functions by homology to known genes.
-
Conclusion
This compound remains a molecule of significant interest in both academic and industrial research. A thorough understanding of its natural sources, biosynthetic pathway, and production methodologies is essential for its continued application and for the potential discovery of novel, related compounds. The information and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, metabolic engineering, and drug development. Further research into the optimization of fermentation processes and the genetic engineering of producing strains holds the promise of enhancing this compound yields and developing more sustainable and cost-effective production methods.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound biosynthetic genes of Streptomyces hygroscopicus: cloning and analysis of the genes involved in the alanylation step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of this compound biosynthesis in Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the biosynthesis of this compound (SF-1293) 12. C-P bond formation mechanism of this compound: discovery of a P-methylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of glyphosate, glufosinate, this compound, and their major metabolites in serum by liquid chromatography-tandem mass spectrometry using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound biosynthetic genes of Streptomyces viridochromogenes: cloning, heterospecific expression, and comparison with the genes of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bialaphos as a Selectable Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of genetic engineering and biotechnology, the ability to effectively select for successfully transformed cells is paramount. Selectable markers are indispensable tools that confer a selective advantage to organisms that have incorporated a foreign gene, allowing them to survive and proliferate under specific conditions that are lethal to untransformed organisms. Among the various selectable markers available, Bialaphos and its associated resistance genes have emerged as a robust and widely utilized system, particularly in plant transformation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, the genetic basis of resistance, and detailed protocols for its application as a selectable marker.
This compound is a naturally occurring tripeptide antibiotic produced by the soil bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1][2] It consists of two L-alanine residues and a glutamate analog called phosphinothricin (PPT), also known as glufosinate.[3] The herbicidal activity of this compound is attributed to PPT, which is released from the tripeptide by intracellular peptidases upon uptake by plant cells.[3][4]
Mechanism of Action
The primary target of phosphinothricin (PPT) is glutamine synthetase (GS), a crucial enzyme in nitrogen metabolism.[3][5] GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is central to the assimilation of ammonia and the biosynthesis of nitrogen-containing compounds.
PPT, being a structural analog of glutamate, acts as a competitive inhibitor of glutamine synthetase.[5] The inhibition of GS by PPT leads to a rapid accumulation of intracellular ammonia to toxic levels and a depletion of essential amino acids, ultimately resulting in cell death.[3][6] This potent herbicidal activity forms the basis of this compound's use as a selection agent.
Genetic Basis of Resistance: The bar and pat Genes
Resistance to this compound is conferred by the expression of specific resistance genes, most notably the bar (this compound resistance) gene from Streptomyces hygroscopicus and the pat (phosphinothricin acetyltransferase) gene from Streptomyces viridochromogenes.[3][5] Both genes encode the enzyme phosphinothricin acetyltransferase (PAT).[7][8]
PAT detoxifies phosphinothricin by catalyzing the transfer of an acetyl group from acetyl-CoA to the amino group of PPT, converting it into an inactive, non-toxic compound (N-acetyl-PPT).[8] This acetylation prevents PPT from binding to and inhibiting glutamine synthetase, thereby allowing transformed cells to survive and grow in the presence of this compound or its active component, glufosinate.
Advantages of the this compound Selection System
The this compound selection system offers several advantages for plant transformation:
-
High Efficiency: It is a highly effective selection system, often resulting in a low number of "escapes" (untransformed plants that survive selection).[9]
-
Broad Applicability: The bar and pat genes have been successfully used as selectable markers in a wide range of plant species, including both monocots and dicots.[10]
-
Clear Selection: The herbicidal action of this compound provides a clear and unambiguous selection, with sensitive tissues typically exhibiting chlorosis and necrosis.[11]
-
In Vivo and In Vitro Selection: Selection can be performed both in tissue culture (in vitro) and on soil-grown plants (in vivo) by spraying with a solution of the herbicide.[4]
Quantitative Data on Selection Concentrations
The optimal concentration of this compound or its derivatives for selection varies depending on the plant species, the type of explant, and the stage of development. The following tables summarize typical concentration ranges reported in the literature for various plant species.
Table 1: Recommended Concentrations of this compound for In Vitro Selection
| Plant Species | Explant Type | Selection Stage | This compound Concentration (mg/L) | Reference(s) |
| Maize | Embryogenic Callus | Callus Selection | 1 - 3 | [12],[13] |
| Maize | Immature Embryos | Selection I (initial) | 1.5 | [14] |
| Maize | Immature Embryos | Selection II (full strength) | 3.0 | [14] |
| Rice | Callus | Callus Selection | 3 - 5 | [3] |
| Rice | Callus | Shoot Induction | 3 | [3] |
| Rice | Plantlets | Rooting | 5 | [3] |
| Tobacco | Leaf Discs | Shoot Regeneration | 2 - 10 | [15] |
| Populus alba | Stem Segments | Callus Induction | 10 | [9] |
| Soybean | Cotyledonary Node | Shoot Induction | 4 | [16] |
| Soybean | Elongated Shoots | Shoot Elongation | 2 | [16] |
Table 2: Recommended Concentrations of Glufosinate Ammonium (PPT/Basta®) for Selection
| Plant Species | Selection Method | Glufosinate Ammonium Concentration | Reference(s) |
| Arabidopsis thaliana | In Vitro (agar plates) | 50 µM | [17] |
| Arabidopsis thaliana | In Vivo (spraying) | 20 mg/L | [1] |
| Tomato (Micro-tom) | In Vitro (medium) | 10 - 15 mg/L | [1],[11] |
| Soybean | In Vitro (medium) | 3.3 - 5 mg/L | [18],[19] |
| Tall Fescue | In Vitro (medium) | Not specified, but this compound at 9.4% efficiency | [20] |
Experimental Protocols
The following are generalized protocols for this compound selection. It is crucial to optimize the concentrations and durations for each specific plant species and experimental setup.
Protocol 1: In Vitro Selection of Transformed Callus (e.g., Maize, Rice)
-
Co-cultivation: Following transformation (e.g., via Agrobacterium tumefaciens or particle bombardment), co-cultivate the explants on a suitable medium for 2-3 days.
-
Resting Phase (Optional but Recommended): Transfer the explants to a resting medium without the selection agent for 3-7 days to allow for cell recovery and initial expression of the resistance gene.
-
Initial Selection: Transfer the explants to a callus induction medium supplemented with a sub-lethal concentration of this compound (e.g., 1-1.5 mg/L for maize). Culture for 2-3 weeks.
-
Full Selection: Transfer the developing calli to a fresh callus induction medium with the full selective concentration of this compound (e.g., 3 mg/L for maize). Subculture every 2-3 weeks.
-
Regeneration: Transfer the resistant, proliferating calli to a regeneration medium containing the same or a slightly reduced concentration of this compound to induce shoot formation.
-
Rooting: Excise the regenerated shoots and transfer them to a rooting medium, which may or may not contain this compound, to induce root development.
Protocol 2: In Vitro Selection of Transformed Explants (e.g., Tobacco Leaf Discs)
-
Co-cultivation: After infection with Agrobacterium carrying the bar or pat gene, place the leaf discs on a co-cultivation medium for 2-3 days.
-
Selection and Regeneration: Transfer the leaf discs to a shoot induction medium containing the appropriate concentration of this compound (e.g., 2-10 mg/L for tobacco) and a bacteriostatic agent (e.g., carbenicillin, cefotaxime) to eliminate residual Agrobacterium.
-
Subculture: Subculture the explants to fresh selection medium every 2-3 weeks until shoots develop.
-
Rooting: Excise the regenerated shoots and transfer them to a rooting medium containing a selective concentration of this compound to ensure that only true transformants develop roots.
Protocol 3: In Vivo Selection of T1 Seedlings (e.g., Arabidopsis)
-
Germination: Sow the T1 seeds on soil and allow them to germinate and grow for 7-10 days.
-
Herbicide Application: Prepare a solution of a commercial glufosinate-based herbicide (e.g., Basta®) at the desired concentration (e.g., 20 mg/L).
-
Spraying: Spray the seedlings evenly with the herbicide solution until the leaves are thoroughly wetted. It is advisable to include a surfactant (e.g., Tween-20) to improve coverage.
-
Scoring: Observe the plants over the next 7-14 days. Resistant plants will remain green and healthy, while susceptible plants will exhibit chlorosis, necrosis, and eventually die.
Visualizing the Process: Diagrams
To better illustrate the concepts described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action and resistance.
Caption: A typical workflow for plant transformation using this compound selection.
Conclusion
This compound, through its active component phosphinothricin, provides a highly effective and versatile system for the selection of transgenic plants. The resistance mechanism, mediated by the bar and pat genes, is well-characterized and has been successfully implemented in a wide array of plant species. By understanding the mechanism of action and adhering to optimized experimental protocols, researchers can confidently employ this compound as a reliable tool to advance their genetic engineering and drug development endeavors. The data and protocols presented in this guide serve as a valuable resource for the successful application of this powerful selectable marker system.
References
- 1. researchgate.net [researchgate.net]
- 2. mnl.maizegdb.org [mnl.maizegdb.org]
- 3. High-throughput transformation pipeline for a Brazilian japonica rice with bar gene selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glufosinate ammonium selection of transformed Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2004076625A2 - Method of identifying plant cells transformed with a gene - Google Patents [patents.google.com]
- 9. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 10. Novel recombinant binary vectors harbouring Basta (bar) gene as a plant selectable marker for genetic transformation of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimisation of tomato Micro-tom regeneration and selection on glufosinate/Basta and dependency of gene silencing on transgene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. web.uri.edu [web.uri.edu]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Refined glufosinate selection and its extent of exposure for improving the Agrobacterium-mediated transformation in Indian soybean (Glycine max) genotype JS-335 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bialaphos in Plant Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bialaphos as a selective agent in plant transformation protocols. The information compiled offers detailed methodologies, optimal concentrations for various plant species, and visual representations of the underlying mechanisms and experimental procedures.
Introduction to this compound Selection
This compound is a naturally occurring tripeptide antibiotic produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1][2] It consists of two L-alanine residues and the glutamate analog L-phosphinothricin (PPT).[2][3] In plant cells, endogenous peptidases cleave this compound, releasing the active herbicidal compound PPT.[2][4][5] PPT is a potent inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[1][5][6] Inhibition of this enzyme leads to a rapid accumulation of ammonia, causing cell death.[2][3]
Resistance to this compound is conferred by the bar (this compound resistance) gene from S. hygroscopicus or the pat (phosphinothricin acetyltransferase) gene from S. viridochromogenes.[2][3] These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT by acetylation, thereby allowing transformed cells to survive and proliferate on selection media containing this compound.[7][8][9]
Quantitative Data: this compound and PPT Concentrations for Selection
The optimal concentration of this compound or its active component, phosphinothricin (PPT), for selecting transgenic plants varies depending on the plant species, the type of explant, and the specific laboratory conditions. Below is a summary of effective concentrations reported in the literature. It is always recommended to perform a sensitivity test with non-transformed tissues to determine the minimal lethal concentration for your specific experimental system.
| Plant Species | Explant Type | Selective Agent | Effective Concentration (mg/L) | Reference(s) |
| Maize (Zea mays) | Embryogenic Callus / Suspension Cells | This compound | 1 - 3 | [4][5] |
| Immature Embryos | This compound | 1.5 (Selection I), 3 (Selection II) | [10] | |
| Oil Palm (Elaeis guineensis) | Embryogenic Calli | This compound | 3 | [3][4] |
| Embryoids | This compound | 5 | [3][4] | |
| Arabidopsis thaliana | Seedlings (in vitro) | Basta® (Glufosinate-ammonium) | 10 - 30 | [1] |
| Seedlings (in vitro) | Glufosinate-ammonium | 5 - 15 µg/mL | [11] | |
| Rice (Oryza sativa) | Protoplast-derived Calli | Phosphinothricin (PPT) | Not specified, selected 2-4 weeks after plating | [7] |
| Seedlings | This compound | 50 | [6] | |
| Populus alba | Stem Segments | This compound | 10 | [7] |
| Tobacco (Nicotiana tabacum) | Leaf Discs | Phosphinothricin (PPT) | up to 0.1 mM | [12] |
| Soybean (Glycine max) | Cotyledonary Nodes | This compound | 2 - 4 | [13] |
Experimental Protocols
I. Mechanism of this compound Action and Resistance
The following diagram illustrates the molecular mechanism of this compound toxicity in non-transformed plant cells and the detoxification pathway in transgenic cells expressing the bar or pat gene.
Caption: Mechanism of this compound action and resistance.
II. General Protocol for Agrobacterium-mediated Plant Transformation using this compound Selection
This protocol provides a general workflow for Agrobacterium-mediated transformation. Specific details such as media composition, incubation times, and hormone concentrations should be optimized for the target plant species and explant type.
Caption: General workflow for Agrobacterium-mediated transformation.
Detailed Methodologies:
-
Agrobacterium Preparation:
-
Streak the Agrobacterium tumefaciens strain harboring the binary vector (containing the gene of interest and the bar/pat selection marker) on solid YEP or LB medium with appropriate antibiotics. Incubate at 28°C for 2-3 days.
-
Inoculate a single colony into liquid YEP or LB medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm).
-
Pellet the bacterial cells by centrifugation and resuspend in a liquid co-cultivation medium (e.g., MS medium with acetosyringone) to a desired optical density (e.g., OD600 of 0.6-1.0).
-
-
Explant Preparation and Co-cultivation:
-
Prepare sterile explants (e.g., leaf discs, immature embryos, cotyledonary nodes).
-
Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 10-30 minutes).
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on a solid co-cultivation medium.
-
Incubate in the dark at 22-25°C for 2-3 days.
-
-
Agrobacterium Elimination and Selection:
-
After co-cultivation, wash the explants with sterile water or liquid culture medium containing an antibiotic to eliminate Agrobacterium (e.g., cefotaxime 250-500 mg/L or carbenicillin 500 mg/L).
-
Transfer the explants to a selection medium containing the same antibiotic and the appropriate concentration of this compound (refer to the table above).
-
Subculture the explants to fresh selection medium every 2-3 weeks. Non-transformed tissues will typically bleach and die, while transformed tissues will remain green and continue to grow, often forming callus.
-
-
Regeneration of Transgenic Plants:
-
Once resistant calli are established, transfer them to a regeneration medium containing plant growth regulators (e.g., cytokinins and auxins) to induce shoot formation. The selection agent (this compound) should be maintained in the regeneration medium.
-
When shoots are sufficiently developed, excise them and transfer to a rooting medium, which may contain a lower concentration of this compound or no selection agent.
-
-
Acclimatization and Analysis:
-
Once rooted, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.
-
Confirm the presence and integration of the transgene in the putative transgenic plants through molecular analyses such as PCR, Southern blotting, and gene expression analysis (e.g., RT-qPCR). A functional assay, such as a leaf paint assay with a commercial formulation of glufosinate-ammonium (e.g., Basta®), can also be performed to confirm herbicide resistance.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing an Agrobacterium-mediated maize transformation protocol [krex.k-state.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Sulfadiazine and phosphinothricin selection systems optimised for the transformation of tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20030196219A1 - Novel Method for Agrobacterium Preparation for Plant Transformation - Google Patents [patents.google.com]
Application Notes and Protocols for Bialaphos Selection of Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selection of transformed Arabidopsis thaliana using Bialaphos or its active component, phosphinothricin (PPT), also known as glufosinate-ammonium.
Introduction
This compound is a naturally occurring tripeptide antibiotic produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1] It consists of two L-alanine residues and the glutamate analog L-phosphinothricin (PPT).[1] In planta, peptidases cleave this compound, releasing the active herbicidal compound PPT.[2][3] PPT is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen metabolism.[2][3] Inhibition of this enzyme leads to a rapid accumulation of ammonia, resulting in plant cell death.[4]
Resistance to this compound is conferred by the bar (this compound resistance) or pat (phosphinothricin acetyltransferase) gene, originally isolated from Streptomyces species.[1][5] These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT by acetylating it, thereby preventing the inhibition of glutamine synthetase.[3][5] The bar gene is a widely used selectable marker in plant transformation.[1]
Data Presentation: this compound/Phosphinothricin Selection Concentrations for Arabidopsis thaliana
The optimal concentration of the selective agent can vary depending on the specific experimental conditions, including the Arabidopsis ecotype, the strength of the promoter driving the resistance gene, and the composition of the growth medium. It is recommended to perform a kill curve with wild-type seeds to determine the minimal concentration that effectively inhibits growth.
Table 1: Recommended Concentrations for Plate-Based Selection
| Selective Agent | Concentration (mg/L) | Concentration (µg/mL) | Molar Concentration (µM) | Notes |
| This compound | 5 - 10 | 5 - 10 | - | A common starting range. |
| Glufosinate-ammonium (PPT/Basta) | 5 - 15 | 5 - 15 | ~25 - 75 | Frequently used range.[1][6] |
| Glufosinate-ammonium (PPT/Basta) | 10 | 10 | ~50 | A widely cited effective concentration.[1][5] |
| Glufosinate-ammonium (PPT/Basta) | 20 | 20 | ~100 | Used for stringent selection.[7] |
| Glufosinate-ammonium (PPT/Basta) | 30 | 30 | ~150 | Higher end of the effective range.[5] |
| Phosphinothricin (PPT) | - | - | 50 | A specific molar concentration reported to be effective.[8][9] |
Table 2: Recommended Concentrations for Spray-Based Selection
| Selective Agent | Concentration (mg/L) | Notes |
| Glufosinate-ammonium (Basta/Finale) | 60 | For spraying two-week-old seedlings.[6] |
| Glufosinate-ammonium (Basta/Finale) | 100 | Effective for on-soil selection of two-leaf stage seedlings.[10] |
| Phosphinothricin (Finale) | 7.5 | Recommended for selection in Perlite and fine sand.[11] |
Experimental Protocols
Protocol 1: Plate-Based Selection of T1 Arabidopsis Seedlings
This protocol describes the selection of transgenic Arabidopsis seedlings on a sterile medium containing the selective agent.
Materials:
-
T1 seeds from Agrobacterium-mediated floral dip transformation
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytoagar or other suitable gelling agent
-
This compound or Glufosinate-ammonium (Basta/Finale) stock solution (filter-sterilized)
-
Petri dishes (100 x 15 mm)
-
Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Tween 20)
-
Sterile distilled water
-
Micropore™ tape
Procedure:
-
Prepare Selection Medium:
-
Prepare 1 L of 0.5X or 1X MS medium with 1% (w/v) sucrose.
-
Adjust the pH to 5.7-5.8.
-
Add 0.8% (w/v) Phytoagar.
-
Autoclave for 20 minutes.
-
Cool the medium to approximately 50-55°C in a water bath.
-
Add the appropriate amount of filter-sterilized this compound or Glufosinate-ammonium stock solution to achieve the desired final concentration (refer to Table 1).
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Sterilization:
-
Place T1 seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1-2 minutes.
-
Remove the ethanol and add 1 mL of 50% bleach containing 0.05% Tween 20. Incubate for 5-10 minutes with occasional vortexing.
-
Carefully remove the bleach solution and wash the seeds 3-5 times with sterile distilled water.
-
Resuspend the seeds in a small volume of sterile water or 0.1% agarose solution.
-
-
Plating and Stratification:
-
Evenly spread the sterilized seeds on the surface of the selection plates.
-
Seal the plates with Micropore™ tape.
-
For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-4 days to synchronize germination.[9]
-
-
Incubation and Selection:
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22-24°C.[9]
-
Observe the plates over the next 7-14 days.
-
Resistant seedlings will develop green cotyledons and true leaves, and establish a root system.
-
Susceptible seedlings will turn yellow or white (bleach) and their growth will be arrested.
-
-
Transplanting:
-
Once the resistant seedlings have developed 2-4 true leaves, carefully transfer them to soil pots.
-
Cover the pots with a transparent lid for the first few days to maintain high humidity and aid in acclimation.
-
Protocol 2: Spray-Based Selection of Soil-Grown Arabidopsis Seedlings
This method is advantageous as it does not require sterile techniques for seed germination.[12][13]
Materials:
-
T1 seeds from Agrobacterium-mediated floral dip transformation
-
Pots filled with appropriate soil mix
-
Glufosinate-ammonium (Basta/Finale) solution
-
Spray bottle
-
Transparent dome or plastic wrap
Procedure:
-
Sowing Seeds:
-
Sow T1 seeds directly onto the surface of the soil in pots.
-
Water the pots and cover them with a transparent dome to maintain high humidity for germination.
-
-
Germination and Growth:
-
Place the pots in a growth chamber under a long-day photoperiod.
-
Allow the seedlings to germinate and grow until they have developed their first true leaves (approximately 7-10 days after germination).
-
-
Herbicide Application:
-
Prepare a spray solution of Glufosinate-ammonium at the desired concentration (refer to Table 2). It is advisable to include a surfactant (e.g., 0.01% Tween 20) to ensure even coverage.
-
Spray the seedlings until the leaves are thoroughly wetted.
-
It is recommended to also spray a pot of wild-type seedlings as a negative control.
-
-
Selection and Observation:
-
Observe the plants over the next 7-10 days.
-
Resistant plants will continue to grow and develop normally.
-
Susceptible plants will show signs of chlorosis (yellowing) and necrosis, eventually leading to death.
-
Repeat the spray application after 5-7 days if necessary to eliminate any escapes.
-
Mandatory Visualization
Caption: Workflow for plate-based this compound selection of Arabidopsis transformants.
Caption: Mechanism of this compound action and resistance in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plant transformation using TAC clones – Alonso-Stepanova Laboratory [alonsostepanova.wordpress.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibiotic-Based Selection Methods for Camelina sativa Stable Transformants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arabidopsis.org [arabidopsis.org]
- 12. Glufosinate ammonium selection of transformed Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glufosinate ammonium selection of transformed Arabidopsis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Utilizing the bar Gene in Maize Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the bar gene as a selectable marker for the genetic transformation of maize (Zea mays). The protocols detailed below are synthesized from established methodologies and are intended for use in a laboratory setting.
The bar gene, originally isolated from Streptomyces hygroscopicus, confers resistance to the herbicide glufosinate-ammonium, the active ingredient of which is phosphinothricin (PPT).[1] The gene encodes the enzyme phosphinothricin N-acetyltransferase (PAT), which detoxifies PPT through acetylation, thereby allowing transformed cells to survive and proliferate on media containing this selective agent.[2][3] This selection system is a cornerstone of maize genetic engineering, enabling the efficient recovery of transgenic events.[4]
Data Presentation
The efficiency of maize transformation using the bar gene for selection can be influenced by several factors, including the maize genotype, the transformation method, and the specific tissue culture conditions. The table below summarizes quantitative data from various studies to provide a comparative overview of expected transformation frequencies.
| Maize Genotype | Vector System | Selection Agent & Concentration | Transformation Frequency (%) | Reference(s) |
| Hi-II | Standard binary vector | Bialaphos | ~40% (callus transformation) | [5] |
| A188 | "Super-binary" vector | This compound | 5 - 30% | [5] |
| L3 (tropical elite) | pTF102 (contains bar gene) | Phosphinothricin | 3% (full strength N6 salts) | [6] |
| L3 (tropical elite) | pTF102 (contains bar gene) | Phosphinothricin | 1.1% (half strength N6 salts) | [6] |
| B104 | pBbm42GW7 (contains bar gene) | This compound | 1 - 4% | [7][8] |
| B104 | Ternary vector system | This compound | 6.4% | [9] |
| S61 | pCAMBIA3301 (contains bar gene) | Glufosinate | 6.45% | [10] |
| IL3 (tropical) | Not specified | Not specified | 31.7% | [2] |
| A188 (temperate) | Not specified | Not specified | 5.82% | [2] |
Experimental Protocols
The following are detailed protocols for the key stages of maize transformation using the bar gene for selection, primarily focusing on Agrobacterium-mediated transformation of immature embryos.
Vector Construction
A suitable binary vector containing the bar gene under the control of a plant-expressible promoter is required. A common choice is the Cauliflower Mosaic Virus (CaMV) 35S promoter.[6][10] The vector should also contain the gene of interest to be introduced into the maize genome. An example of a commonly used vector is pCAMBIA3301, which includes the bar gene for selection and a reporter gene like gus (β-glucuronidase).[10]
Agrobacterium tumefaciens Preparation
-
Strain Selection : Utilize a disarmed Agrobacterium tumefaciens strain, such as EHA101 or LBA4404, harboring the binary vector.[6][10]
-
Culture Initiation : Streak the Agrobacterium strain on solid YEP medium containing appropriate antibiotics for both the bacterial chromosome and the binary vector (e.g., spectinomycin for pTF102).[6] Incubate at 28°C for 2-3 days.
-
Liquid Culture : Inoculate a single colony into liquid YEP medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm) until the culture reaches an optical density (OD600) of 0.6-0.8.[11]
-
Infection Suspension : Centrifuge the bacterial culture and resuspend the pellet in a liquid infection medium (e.g., N6-based medium) supplemented with 100 µM acetosyringone to induce the vir genes.[6][12] Adjust the final OD600 to 0.3-0.45.[12]
Immature Embryo Isolation and Infection
-
Plant Material : Grow healthy maize plants (e.g., genotype Hi-II or A188) under controlled conditions.[2][5] Harvest ears 10-14 days after pollination when immature embryos are 1.0-2.0 mm in length.[10][12]
-
Sterilization : Surface sterilize the ears with a 20-50% bleach solution for 20-30 minutes, followed by three rinses with sterile distilled water.[12]
-
Embryo Excision : Aseptically isolate the immature embryos from the kernels.
-
Infection : Place the isolated embryos in a tube with the prepared Agrobacterium infection suspension for 5-10 minutes.[6]
Co-cultivation and Callus Induction
-
Co-cultivation : Plate the infected embryos, scutellum-side up, on a co-cultivation medium. This is often a modified N6 or MS medium containing acetosyringone.[6] Incubate in the dark at 20-22°C for 2-3 days.
-
Resting/Callus Induction : Transfer the embryos to a resting medium without selection for 1-2 weeks. This medium typically contains an auxin like 2,4-D to promote embryogenic callus formation.[5]
Selection of Transformed Calli
-
Selection Medium : Move the developing calli to a fresh callus induction medium supplemented with the selective agent, typically 1-3 mg/L phosphinothricin (PPT) or this compound.[5][12] Also include a bacteriostatic agent like carbenicillin (250 mg/L) or timentin (150 mg/L) to eliminate residual Agrobacterium.[12]
-
Subculture : Subculture the calli every 2-3 weeks onto fresh selection medium. Non-transformed cells will be inhibited or killed, while transformed, resistant calli will proliferate.[7] Transformed calli often appear pale yellow and exhibit a "type II" embryogenic response.[12]
Plant Regeneration and Rooting
-
Maturation : Transfer the selected embryogenic calli to a maturation medium with reduced auxin and often supplemented with a cytokinin to promote shoot development.
-
Regeneration : Once shoots have developed, move them to a hormone-free regeneration medium for further growth.
-
Rooting : Transfer individual plantlets to a rooting medium to encourage root development. The entire process from co-cultivation to rooted plantlets can take 10-22 weeks.[9]
Molecular Analysis of Transgenic Plants
Confirm the presence and expression of the bar gene in the regenerated plants using the following methods:
-
Herbicide Leaf Painting Assay : Apply a dilute solution of a glufosinate-based herbicide to a section of a leaf. Transgenic plants will show no necrosis, while non-transgenic plants will exhibit yellowing and tissue death.[13]
-
Rapid Antibody-Based Strip Test : Use commercially available test strips to quickly detect the presence of the PAT protein in leaf tissue extracts.[14]
-
PCR Analysis : Extract genomic DNA from leaf tissue and perform PCR using primers specific to the bar gene to confirm its integration into the maize genome.[10][15]
-
Southern Blot Analysis : To determine the copy number of the integrated transgene, perform Southern blot analysis on genomic DNA.[1][14]
Mandatory Visualizations
Caption: Maize transformation workflow using the bar gene.
Caption: Mode of action of the bar gene for herbicide resistance.
Caption: Logical flow of the selection process.
References
- 1. mnl.maizegdb.org [mnl.maizegdb.org]
- 2. Advances in Maize Transformation Technologies and Development of Transgenic Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maize transformation: history, progress, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Optimized Transformation and Gene Editing of the B104 Public Maize Inbred by Improved Tissue Culture and Use of Morphogenic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimized Transformation and Gene Editing of the B104 Public Maize Inbred by Improved Tissue Culture and Use of Morphogenic Regulators [frontiersin.org]
- 9. An Improved Agrobacterium-Mediated Transformation and Genome-Editing Method for Maize Inbred B104 Using a Ternary Vector System and Immature Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. web.uri.edu [web.uri.edu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of Bialaphos in Yeast Genetics: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Bialaphos as a selectable marker in yeast genetics. It is intended for researchers, scientists, and drug development professionals working with Saccharomyces cerevisiae and other yeast species.
Introduction
This compound is a tripeptide antibiotic produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes. It consists of two L-alanine residues and a glutamate analog called phosphinothricin (PPT).[1] this compound itself is not toxic to yeast cells; however, intracellular peptidases cleave the molecule, releasing PPT, which is a potent inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism.[1] Inhibition of glutamine synthetase leads to a toxic accumulation of ammonia and cell death.
Resistance to this compound is conferred by the bar (this compound resistance) gene from S. hygroscopicus or the pat (phosphinothricin acetyltransferase) gene from S. viridochromogenes. These genes encode a phosphinothricin acetyltransferase (PAT) enzyme that acetylates the free amino group of PPT, detoxifying the compound and allowing the cell to grow in the presence of this compound.[1]
The this compound resistance system offers a powerful tool for yeast genetics, particularly as a dominant selectable marker. This is especially advantageous when working with industrial or wild-type yeast strains that are prototrophic and therefore not amenable to selection using common auxotrophic markers.[1]
Advantages of this compound as a Selectable Marker
-
Dominant Selection: The resistance conferred by the bar or pat gene is dominant, allowing for direct selection of transformants without the need for specific auxotrophic mutant strains.[1]
-
Broad Applicability: It is effective in a wide range of yeast species, including those for which auxotrophic markers are not available or convenient to use.
-
No Known Growth Disadvantage: Yeast cells expressing the resistance gene do not exhibit a significant growth disadvantage, making it suitable for competitive growth assays and other sensitive applications.[1]
-
Heterologous System: As the resistance gene is of bacterial origin, there is a low probability of homologous recombination with the yeast genome, leading to more stable integration events.[1]
-
Alternative to Antibiotic Markers: In contexts where the use of conventional antibiotic resistance markers is a concern, for example, in the food and beverage industry, this compound provides a viable alternative.
Data Presentation
Table 1: Recommended Concentrations of this compound for Selection in Yeast
| Yeast Species | Medium | This compound Concentration | Reference |
| Saccharomyces cerevisiae | YPD Agar | 50 - 100 µg/mL | General laboratory practice |
| Saccharomyces cerevisiae | Synthetic Defined (SD) Agar | 25 - 50 µg/mL | General laboratory practice |
| Magnaporthe grisea | Defined Complex Medium | 25 µg/mL | [2] |
Note: The optimal concentration of this compound may vary depending on the yeast strain, the specific medium composition, and the expression level of the resistance gene. It is recommended to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for the specific yeast strain being used.
Table 2: Qualitative Comparison of Selectable Markers in Yeast Transformation
| Marker Type | Selectable Marker | Advantages | Disadvantages | Typical Transformation Efficiency (transformants/µg DNA) |
| Dominant | This compound (bar/pat) | Broad host range (including prototrophs), no effect on cell fitness. | Higher cost of the selective agent compared to amino acids. | 10² - 10⁴ |
| Dominant | G418 (kanMX) | Broad host range, well-established protocols. | Can affect mitochondrial function, some strains show background resistance. | 10² - 10³[3] |
| Auxotrophic | URA3, LEU2, HIS3, etc. | Low cost, well-characterized, allows for counter-selection (URA3). | Requires specific auxotrophic host strains, media supplementation can affect physiology. | 10³ - 10⁵[4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Yeast Selection Plates
Materials:
-
Yeast extract Peptone Dextrose (YPD) or Synthetic Defined (SD) agar medium components
-
This compound sodium salt
-
Sterile water
-
Sterile petri dishes
Procedure:
-
Prepare 1 liter of YPD or appropriate SD agar medium according to standard protocols.
-
Autoclave the medium for 20 minutes at 121°C.
-
Allow the medium to cool to 50-55°C in a water bath.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in sterile water) and filter-sterilize it.
-
Add the appropriate volume of the sterile this compound stock solution to the cooled agar medium to achieve the desired final concentration (e.g., 5 mL of a 10 mg/mL stock to 1 L of medium for a final concentration of 50 µg/mL).
-
Gently swirl the flask to ensure even mixing of the this compound.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C in the dark. This compound is light-sensitive.
Protocol 2: Yeast Transformation using the Lithium Acetate/Single-Stranded Carrier DNA/PEG Method with this compound Selection
This protocol is adapted from standard lithium acetate transformation procedures.
Materials:
-
Yeast strain to be transformed
-
YPD medium
-
Plasmid DNA containing the this compound resistance cassette (bar or pat gene)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
1 M Lithium Acetate (LiAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0), sterile
-
Sterile water
-
This compound selection plates (prepared as in Protocol 1)
Procedure:
-
Preparation of Competent Cells: a. Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow until the OD₆₀₀ reaches 0.6-0.8. c. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. d. Wash the cells with 25 mL of sterile water and centrifuge again. e. Resuspend the cell pellet in 1 mL of sterile 100 mM LiAc and transfer to a microfuge tube. f. Pellet the cells by centrifugation for 30 seconds and discard the supernatant. g. Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.
-
Transformation: a. In a sterile microfuge tube, mix the following in order:
- 50 µL of competent cells
- 5 µL of single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before use)
- 1-5 µg of plasmid DNA (in ≤ 10 µL volume) b. Add 300 µL of 50% PEG. c. Vortex gently to mix. d. Incubate at 30°C for 30 minutes with shaking. e. Heat shock the cells at 42°C for 15-20 minutes. f. Pellet the cells by centrifugation at 8,000 x g for 30 seconds and discard the supernatant.
-
Outgrowth and Plating: a. Resuspend the cell pellet in 1 mL of sterile YPD medium. b. Incubate at 30°C for 2-4 hours with shaking to allow for the expression of the resistance gene. This step is crucial for dominant drug resistance markers. c. Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in 100-200 µL of sterile water. d. Spread the cell suspension onto this compound-containing selection plates. e. Incubate the plates at 30°C for 2-4 days until transformant colonies appear.
Mandatory Visualizations
Mechanism of Action and Resistance
Caption: Mechanism of this compound action and resistance in yeast.
Experimental Workflow for Yeast Transformation
Caption: Workflow for yeast transformation with this compound selection.
Logical Relationship in a Signaling Pathway Context
Due to the lack of specific research articles detailing the use of this compound as a selectable marker in a yeast signaling pathway study within the performed searches, a diagram of a specific signaling pathway (e.g., TOR, MAPK, PKA) where this compound was explicitly used for strain construction cannot be provided. However, a logical diagram illustrating how a this compound resistance cassette would be used in the context of studying a signaling pathway, for example, by creating a gene knockout, is presented below.
Caption: Logic of using this compound for gene knockout in pathway analysis.
References
Application Notes and Protocols for Bialaphos Selection in CRISPR/Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bialaphos as a selection agent in CRISPR/Cas9 gene editing. While this selection system is a robust and widely adopted method in plant biology, its application in mammalian cell systems is not a standard practice. This document will address both contexts to provide a complete perspective for the intended audience.
Introduction
CRISPR/Cas9 technology has revolutionized the field of genetic engineering, enabling precise and efficient modification of genomes. A critical step in the workflow of generating genetically modified organisms or cell lines is the selection and isolation of successfully edited cells from a large population of unedited cells. Positive selection, using selectable marker genes that confer resistance to a specific chemical agent, is a powerful strategy to enrich for these rare events.
This compound is a non-selective herbicide that is a natural product of Streptomyces hygroscopicus. Its active component is phosphinothricin (PPT), which inhibits glutamine synthetase, an essential enzyme for nitrogen metabolism in plants and bacteria. Inhibition of glutamine synthetase leads to a rapid accumulation of ammonia and cell death. Resistance to this compound is conferred by the expression of the phosphinothricin acetyltransferase (PAT) enzyme, encoded by either the bar gene from S. hygroscopicus or the pat gene from S. viridochromogenes. The PAT enzyme detoxifies PPT by acetylation, allowing cells expressing the gene to survive in the presence of this compound.
In the context of CRISPR/Cas9 gene editing, a donor template containing the bar or pat gene, along with the desired genetic modification, can be introduced into cells. Cells that successfully integrate this template into their genome via homology-directed repair (HDR) will gain resistance to this compound, enabling their selection.
Principle of this compound Selection
The this compound selection system is based on the principle of conferring a survival advantage to cells that have incorporated a resistance gene. The workflow involves the co-delivery of the CRISPR/Cas9 machinery (Cas9 nuclease and a guide RNA specific to the target gene) and a donor DNA template. This donor template contains the desired genetic edit and the this compound resistance gene (bar or pat), flanked by homology arms that direct its integration at the target locus.
Following transfection or transformation, the cells are cultured in a medium containing this compound. Only the cells that have successfully integrated the resistance gene will survive and proliferate, while the unedited cells will be eliminated.
Signaling Pathway of this compound Resistance
The mechanism of this compound action and the resistance conferred by the PAT enzyme is a straightforward metabolic pathway.
Application Notes and Protocols for Agrobacterium-Mediated Transformation with Bialaphos Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Bialaphos as a selective agent in Agrobacterium-mediated transformation of plants. This method is crucial for the development of genetically modified plants with desired traits, a cornerstone of modern agricultural biotechnology and drug development where plant-based production systems are employed.
Introduction
Agrobacterium tumefaciens, a soil bacterium with the natural ability to transfer a segment of its DNA (T-DNA) into the plant genome, is a widely used tool for plant genetic engineering. A critical step in the transformation process is the selection of successfully transformed cells from the vast population of non-transformed cells. This compound, a non-selective herbicide, in conjunction with a resistance gene, provides an efficient method for this selection.
This compound is a tripeptide produced by Streptomyces hygroscopicus and consists of two L-alanine residues and the glutamate analog phosphinothricin (PPT).[1][2] In plant cells, peptidases cleave this compound, releasing toxic PPT.[1][3] PPT inhibits glutamine synthetase, an essential enzyme for ammonia assimilation, leading to a rapid accumulation of ammonia and subsequent cell death.[1]
Resistance to this compound is conferred by the bar (this compound resistance) gene, also isolated from Streptomyces hygroscopicus, or the pat (phosphinothricin acetyltransferase) gene from Streptomyces viridochromogenes.[1][4] These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT by acetylation, allowing transformed cells to survive and proliferate on media containing this compound.[1][2][3]
Key Concepts and Considerations
-
Selectable Marker: The bar gene is the selectable marker that confers resistance to this compound. It is typically included in the T-DNA of the binary vector used for transformation.
-
Selective Agent: this compound is the selective agent applied to the culture medium to kill non-transformed cells.
-
Concentration of this compound: The optimal concentration of this compound for selection is critical and varies depending on the plant species, explant type, and tissue culture conditions. Insufficient concentrations can lead to a high number of "escapes" (non-transgenic plants that survive selection), while excessive concentrations can be detrimental even to transformed cells.
-
Co-cultivation: This is the period where the plant explants are incubated with Agrobacterium to allow for T-DNA transfer. The duration of co-cultivation is a key parameter to optimize for efficient transformation.
-
Tissue Culture Media: The composition of the culture media, including basal salts, vitamins, hormones, and carbon sources, plays a vital role in the regeneration of transformed plants.
Data Presentation
Table 1: Recommended this compound Concentrations for Selection in Various Plant Species
| Plant Species | Explant Type | This compound Concentration (mg/L) | Reference |
| Soybean (Glycine max) | Cotyledonary node | 4 mg/L in Shoot Induction Medium (SIM); 2 mg/L in Shoot Elongation Medium (SEM) | [5][6] |
| Soybean (Glycine max) | Cotyledonary node | 5 mg/L completely inhibited shoot regeneration in non-transformed explants. | [5][6] |
| Maize (Zea mays) | Immature embryos | 1.5 mg/L in selection medium I, followed by 3 mg/L in selection medium II. | [7] |
| Sugarcane | Callus | 5 - 7.5 mg/L | [4] |
Table 2: Example of Transformation Efficiency in Soybean
| Parameter | Value | Reference |
| Co-cultivation period | 4 days | [5][6] |
| Transient GUS expression frequency | 92% | [5][6] |
| This compound concentration (SIM) | 4 mg/L | [5][6] |
| This compound concentration (SEM) | 2 mg/L | [5][6] |
| Overall Transformation Efficiency | 1.06% | [6] |
Experimental Protocols
This section provides a generalized protocol for Agrobacterium-mediated transformation with this compound selection. It is important to note that these protocols should be optimized for specific plant species and experimental conditions.
Protocol 1: Preparation of Agrobacterium tumefaciens
-
Streak Agrobacterium: From a glycerol stock, streak the Agrobacterium tumefaciens strain (e.g., EHA105, LBA4404) carrying the binary vector with the bar gene onto a solid Luria-Bertani (LB) medium plate containing appropriate antibiotics for the Agrobacterium strain and the binary vector.
-
Incubate: Incubate the plate at 28°C for 2-3 days until single colonies appear.
-
Inoculate Liquid Culture: Inoculate a single colony into liquid LB medium containing the same antibiotics.
-
Grow Overnight: Grow the culture overnight at 28°C with shaking (200-250 rpm) until it reaches an optical density at 600 nm (OD600) of 0.6-1.0.
-
Prepare Inoculation Suspension: Pellet the bacteria by centrifugation and resuspend the cells in a liquid co-cultivation medium to the desired OD600 (e.g., 0.5-1.0). Acetosyringone (e.g., 100-200 µM) is often added to the inoculation suspension to induce the virulence (vir) genes of Agrobacterium.
Protocol 2: Plant Explant Preparation and Co-cultivation
-
Explant Preparation: Prepare sterile explants from the desired plant tissue (e.g., cotyledonary nodes, immature embryos, leaf discs).
-
Inoculation: Immerse the explants in the Agrobacterium inoculation suspension for a specific duration (e.g., 10-30 minutes).
-
Co-cultivation: Place the inoculated explants on a solid co-cultivation medium. This medium is often a basal plant tissue culture medium supplemented with hormones to promote cell division.
-
Incubation: Incubate the co-cultivation plates in the dark at a controlled temperature (e.g., 22-25°C) for 2-5 days.[5][6][7]
Protocol 3: Selection and Regeneration of Transgenic Plants
-
Wash and Transfer: After co-cultivation, wash the explants with sterile water or a washing medium containing an antibiotic (e.g., carbenicillin, cefotaxime) to remove excess Agrobacterium.
-
Selection: Transfer the explants to a selection medium containing the appropriate concentration of this compound and the antibiotic to inhibit Agrobacterium growth.
-
Subculture: Subculture the explants to fresh selection medium every 2-3 weeks. During this time, transformed cells will proliferate and form callus or shoots, while non-transformed tissues will turn brown and die.
-
Shoot Elongation: Once shoots have developed, transfer them to a shoot elongation medium, which may contain a lower concentration of this compound or no selective agent.[5][6]
-
Rooting: Excise well-developed shoots and transfer them to a rooting medium to induce root formation.
-
Acclimatization: Once rooted, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.
Visualizations
References
- 1. Expression of bar in the Plastid Genome Confers Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20150113681A1 - Composition and method for enhancing plant transformation - Google Patents [patents.google.com]
- 5. jast.modares.ac.ir [jast.modares.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
Application Notes and Protocols: Preparation of Bialaphos Stock Solution for In Vitro Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bialaphos is a naturally occurring tripeptide antibiotic produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1][2][3] It serves as a pro-herbicide and is widely utilized in plant molecular biology and in vitro culture as a selective agent for transgenic cells expressing the bar or pat resistance genes.[2][4] Upon uptake by plant cells, this compound is metabolized into phosphinothricin (PPT), a potent inhibitor of glutamine synthetase.[4] This inhibition leads to the rapid accumulation of ammonia to toxic levels, causing cell death in non-resistant cells.[2][4][5] The bar and pat genes encode for the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT by acetylation, thus conferring resistance to transformed cells.[2][6]
These application notes provide a detailed protocol for the preparation of a this compound stock solution and its application in in vitro culture for the selection of transgenic plant tissues.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions.
| Parameter | Value | Reference |
| Stock Solution Concentration | 10 mg/mL | [7] |
| Solvent | Sterile distilled or deionized water | [3][4][7] |
| Storage Temperature (Powder) | -20°C to 0°C | [4] |
| Storage Temperature (Stock Solution) | -20°C | [4][7] |
| Stock Solution Shelf Life | Up to 1 year at -20°C | [7] |
| Typical Working Concentration | 1 - 10 mg/L (highly dependent on plant species and tissue type) | [4] |
| Specific Working Concentrations | 1-3 mg/L for general selection; 4 mg/L for soybean selection; 5-7.5 mg/L in some protocols; as low as 0.01-0.1 mg/L for stimulating regeneration in Gladiolus. | [4][8][9][10][11] |
Experimental Protocols
Preparation of 10 mg/mL this compound Stock Solution
This protocol outlines the steps to prepare a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder (sodium salt)
-
Sterile, distilled, or deionized water
-
Sterile conical tubes or vials for aliquoting and storage
-
Analytical balance
-
Sterile spatula
-
Sterile 0.2 µm syringe filter
-
Sterile syringe
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.
-
Transfer the powder to a sterile container.
-
Add a small amount of sterile water to dissolve the powder completely.
-
Bring the solution to the final desired volume with sterile water. For example, if you weighed 100 mg of this compound, add sterile water until the total volume is 10 mL.
-
Sterilize the solution by passing it through a sterile 0.2 µm syringe filter into a sterile container.[7] To ensure accurate concentration, pre-wet the filter with a small amount of sterile water which is then discarded.[7]
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the solution, concentration, preparation date, and your initials.
-
Store the aliquots at -20°C.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation and Use
Caption: Workflow for this compound stock solution preparation and application.
Signaling Pathway: Mode of Action of this compound
Caption: Mode of action of this compound and the resistance mechanism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. plantmedia.com [plantmedia.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. goldbio.com [goldbio.com]
- 6. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.p212121.com [store.p212121.com]
- 8. US20150113681A1 - Composition and method for enhancing plant transformation - Google Patents [patents.google.com]
- 9. jast.modares.ac.ir [jast.modares.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tissue Culture Selection with Bialaphos in Monocots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Bialaphos for the selection of transgenic monocotyledonous plants in tissue culture. This document includes the mechanism of action, key considerations for protocol optimization, detailed experimental procedures, and a summary of effective concentrations for various monocot species.
Introduction
This compound is a naturally occurring tripeptide antibiotic produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1][2][3] It consists of two L-alanine residues and the glutamate analog L-phosphinothricin (PPT).[1][4] Within plant cells, endogenous peptidases cleave the alanine residues, releasing the active herbicidal compound, PPT.[1][4][5] PPT is a potent inhibitor of glutamine synthetase, an essential enzyme for ammonia assimilation and glutamine biosynthesis.[6][7][8] Inhibition of this enzyme leads to a rapid accumulation of toxic ammonia levels and subsequent cell death.[4][7]
Resistance to this compound is conferred by the bar (this compound resistance) or pat (phosphinothricin acetyltransferase) gene, originally isolated from Streptomyces species.[2][6][9] These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT by acetylating its free amino group, rendering it unable to inhibit glutamine synthetase.[1][2][10] The bar and pat genes are widely used as selectable markers in plant transformation.[6][11]
Mechanism of this compound Resistance
The detoxification of phosphinothricin (PPT) by phosphinothricin acetyltransferase (PAT) is a straightforward enzymatic reaction. The PAT enzyme transfers an acetyl group from acetyl-CoA to the amino group of PPT, converting it into an inactive, non-toxic compound. This allows transgenic cells expressing the bar or pat gene to survive and proliferate on media containing this compound or PPT.
Caption: Biochemical pathway of this compound action and detoxification in transgenic plant cells.
Quantitative Data on this compound Selection in Monocots
The optimal concentration of this compound for selection varies depending on the monocot species, the genotype, the type of explant, and the tissue culture conditions. It is crucial to determine the minimal inhibitory concentration (MIC) for non-transformed tissues to ensure effective selection without causing excessive damage to regenerating transgenic tissues.
| Monocot Species | Explant Type | Selection Agent | Effective Concentration (mg/L) | Reference(s) |
| Maize (Zea mays) | Embryogenic Callus | This compound | 1 - 3 | [8],[12] |
| Immature Embryos | This compound | 3 | [12] | |
| Oil Palm (Elaeis guineensis) | Embryogenic Calli | This compound | 3 | [13],[14] |
| Embryoids | This compound | 5 | [13],[14] | |
| Embryogenic Calli | Basta® (Glufosinate) | 10 | [13],[14] | |
| Embryoids | Basta® (Glufosinate) | 20 | [13],[14] | |
| Perennial Ryegrass (Lolium perenne) | Callus | This compound / PPT | Not specified | [15] |
| Banana (Musa spp.) | Embryogenic Cell Suspension | Basta® (Glufosinate) | 5 | [16] |
| Brachypodium (Brachypodium distachyon) | Immature Embryos | Not specified | Not specified | [17] |
| Poplar (Populus alba) | Stem Segments | This compound | 10 | [4] |
Note: Basta® is a commercial formulation containing glufosinate-ammonium (the ammonium salt of phosphinothricin) as the active ingredient. Concentrations may need to be optimized for specific experimental conditions.
Experimental Protocols
General Workflow for this compound-based Selection
The overall process involves the transformation of plant material, followed by a series of selection and regeneration steps on media containing this compound.
Caption: General experimental workflow for monocot transformation using this compound selection.
Preparation of this compound Stock Solution
-
Chemical: this compound Sodium Salt (CAS No. 71048-99-2).
-
Solubility: Freely soluble in water.[3]
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add sterile, deionized water to dissolve the powder. A common stock solution concentration is 1-10 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Media Preparation with this compound
-
Prepare the appropriate basal medium for your monocot species (e.g., MS, N6).
-
Add plant growth regulators and other supplements as required by your protocol.
-
Adjust the pH of the medium.
-
Add the gelling agent (e.g., agar, Phytagel) and autoclave the medium.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the filter-sterilized this compound stock solution to the molten medium to achieve the final desired concentration.
-
Mix gently but thoroughly to ensure even distribution.
-
Pour the medium into sterile petri dishes.
Explant Preparation and Transformation
This protocol provides a general outline for Agrobacterium-mediated transformation. Specific steps will vary depending on the plant species and explant type.
-
Explant Source: Use healthy, actively growing source material. For many monocots, immature embryos, embryogenic calli, or seeds are used.[12][17]
-
Sterilization: Surface sterilize the explants using standard procedures (e.g., 70% ethanol followed by a bleach solution and sterile water rinses).
-
Infection:
-
Prepare a suspension of the Agrobacterium tumefaciens strain carrying the vector with the bar or pat gene.
-
Immerse the explants in the bacterial suspension for a specified duration (e.g., 5-30 minutes).
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
-
Co-cultivation:
-
Place the infected explants on a co-cultivation medium. This medium often contains acetosyringone to induce vir gene expression in Agrobacterium.
-
Incubate in the dark for 2-3 days.[4]
-
Selection and Regeneration
-
Initial Selection (Recovery/Delay Phase):
-
After co-cultivation, transfer the explants to a fresh medium containing a bacteriostatic agent (e.g., carbenicillin, cefotaxime) to inhibit Agrobacterium growth.
-
This medium may have a low concentration of this compound or no selective agent to allow the transformed cells to recover and begin dividing.
-
-
Subsequent Selection:
-
Transfer the explants to a selection medium containing the predetermined optimal concentration of this compound and the bacteriostatic agent.
-
Subculture the tissues every 2-3 weeks onto fresh selection medium. During subculturing, remove any necrotic (dead) tissue and separate proliferating, healthy-looking calli.
-
The selection process can take several weeks to months.
-
-
Regeneration:
-
Once actively growing, resistant calli are identified, transfer them to a regeneration medium. This medium is formulated to induce shoot formation and should still contain the selective agent to prevent the growth of non-transformed "escape" shoots.
-
Incubate under appropriate light and temperature conditions.
-
-
Rooting:
-
Excise well-developed shoots and transfer them to a rooting medium. The rooting medium may or may not contain this compound.
-
Once a healthy root system has developed, the plantlets are ready for acclimatization.
-
Acclimatization and Analysis of Putative Transformants
-
Acclimatization:
-
Carefully remove the plantlets from the in vitro medium and wash the roots to remove any remaining agar.
-
Transfer the plantlets to a sterile soil mix in small pots.
-
Cover the pots with a transparent lid or plastic bag to maintain high humidity.
-
Gradually decrease the humidity over 1-2 weeks to acclimatize the plants to greenhouse or growth chamber conditions.
-
-
Confirmation of Transformation:
-
Perform molecular analysis on the regenerated plants to confirm the presence and integration of the transgene.
-
PCR: Use primers specific to the bar or pat gene to amplify a fragment from the plant's genomic DNA.[4]
-
Herbicide Leaf Painting Assay: As a preliminary screen, paint a small section of a leaf with a dilute solution of a commercial glufosinate herbicide (e.g., Basta®, Liberty®). Non-transformed plants or escapes will show necrosis in the painted area within a few days, while transformed plants will remain healthy.[12]
-
Southern Blot: To determine the copy number of the integrated transgene.
-
Expression Analysis (Optional): Use RT-PCR or Western blotting to confirm the expression of the resistance gene.
-
Conclusion
This compound selection is a highly effective and stringent method for obtaining transgenic monocot plants. The success of this system relies on the careful optimization of the this compound concentration and the tissue culture protocol for the specific plant species and genotype. By following the detailed protocols and considering the data presented, researchers can improve the efficiency of generating and identifying transgenic events.
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. Characterization of the herbicide-resistance gene bar from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantmedia.com [plantmedia.com]
- 4. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 5. goldbio.com [goldbio.com]
- 6. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brill.com [brill.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-specific activities of the major herbicide-resistance gene BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 11. The similarities of bar and pat gene products make them equally applicable for plant engineers | Semantic Scholar [semanticscholar.org]
- 12. Walbot Lab at Stanford University [web.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. goldbio.com [goldbio.com]
- 16. researchgate.net [researchgate.net]
- 17. etals.org [etals.org]
Stable Transformation of Cell Cultures Using Bialaphos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which have integrated a foreign gene into their genome, is a cornerstone of modern biological research and biopharmaceutical development. This process relies on the co-transfection of a gene of interest with a selectable marker gene, which confers resistance to a specific selection agent. This application note provides a detailed overview and protocols for the use of Bialaphos as a selection agent for the generation of stable cell cultures.
This compound is a tripeptide antibiotic produced by Streptomyces hygroscopicus.[1] In vivo, it is metabolized into phosphinothricin (PPT), a potent inhibitor of glutamine synthetase, an essential enzyme for nitrogen metabolism.[1][2] Inhibition of glutamine synthetase leads to a rapid accumulation of ammonia and cell death.[2] Resistance to this compound is conferred by the bar (this compound resistance) or pat (phosphinothricin acetyltransferase) gene, which encodes the enzyme phosphinothricin acetyltransferase (PAT).[3][4] PAT detoxifies PPT by acetylating it, rendering it unable to inhibit glutamine synthetase.[4][5]
While the this compound selection system is predominantly and robustly established for the stable transformation of plant cells, its application in mammalian cell culture is less common. This document provides detailed protocols for plant cell transformation and a generalized protocol for mammalian cells, which requires empirical optimization.
Mechanism of this compound Resistance
The mechanism of this compound selection is based on the specific inhibition of glutamine synthetase by phosphinothricin (PPT) and the subsequent detoxification of PPT by the phosphinothricin acetyltransferase (PAT) enzyme.
Caption: Mechanism of this compound action and resistance.
Quantitative Data Summary
The following tables summarize typical quantitative data for the stable transformation of cell cultures using this compound selection.
Table 1: this compound Selection in Plant Cell Cultures
| Parameter | Cell Type | This compound Concentration (mg/L) | Phosphinothricin (PPT) Concentration (mg/L) | Selection Duration | Reference |
| Selection Concentration | Maize (callus) | 1 - 3 | Not specified | 6 - 8 weeks | [2] |
| Cannabis (callus) | Not specified | 0.5 - 1 | Not specified | [6] | |
| Rice (protoplasts) | Not specified | 15 | Not specified | [7] | |
| Transformation Efficiency | Maize (BMS callus) | Not specified | Not specified | Not specified | [1] |
| Timeline | Callus Induction | Varies by plant species | Not applicable | Not applicable | |
| Selection of Resistant Calli | Varies by plant species | 1 - 3 mg/L | 4 - 8 weeks | [2] | |
| Regeneration of Plants | Varies by plant species | Not applicable | 4 - 8 weeks |
Table 2: Generalized Parameters for this compound Selection in Mammalian Cell Cultures (Requires Empirical Determination)
| Parameter | Cell Line (Example) | This compound/PPT Concentration | Selection Duration |
| Kill Curve Determination | CHO, HEK293, etc. | 0.1 - 100 µg/mL (suggested starting range) | 7 - 14 days |
| Selection of Stable Pools | CHO, HEK293, etc. | Empirically determined from kill curve | 2 - 3 weeks |
| Single Clone Isolation | CHO, HEK293, etc. | Maintained at selection concentration | 1 - 2 weeks |
Experimental Protocols
Protocol 1: Stable Transformation of Plant Suspension Cells via Agrobacterium tumefaciens
This protocol is a general guideline for the Agrobacterium-mediated transformation of plant suspension cells. Optimization will be required for different plant species and cell lines.
Workflow for Plant Cell Transformation
Caption: Workflow for stable plant cell transformation.
Materials:
-
Plant cell suspension culture (e.g., tobacco BY-2, Arabidopsis)
-
Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105) harboring a binary vector with the bar or pat gene.
-
Co-cultivation medium (liquid plant cell culture medium with acetosyringone)
-
Washing medium (liquid plant cell culture medium with antibiotics like timentin or carbenicillin to kill Agrobacterium)
-
Selection plates (solid plant cell culture medium with this compound/PPT and antibiotics to kill Agrobacterium)
-
This compound or Phosphinothricin (PPT) stock solution
-
Acetosyringone
Procedure:
-
Agrobacterium Preparation: a. Inoculate a single colony of Agrobacterium into liquid LB medium with appropriate antibiotics and grow overnight at 28°C with shaking. b. Pellet the bacteria by centrifugation, and resuspend in co-cultivation medium to the desired optical density (e.g., OD600 = 0.5-1.0). c. Add acetosyringone (e.g., 100 µM final concentration) to the Agrobacterium suspension and incubate at room temperature for 1-3 hours.
-
Co-cultivation: a. In a sterile flask, combine the plant cell suspension culture with the prepared Agrobacterium suspension. b. Co-cultivate for 2-3 days at 25°C in the dark with gentle agitation.
-
Washing and Plating: a. Pellet the plant cells by gentle centrifugation. b. Resuspend the cells in washing medium and centrifuge again. Repeat this washing step 2-3 times to remove the Agrobacterium. c. After the final wash, resuspend the plant cells in a small volume of liquid medium and plate them onto selection plates.
-
Selection: a. Incubate the plates at 25°C in the dark or under appropriate light conditions for your plant species. b. Subculture the developing calli to fresh selection plates every 2-3 weeks. c. Non-transformed cells will stop growing and eventually die, while transformed, resistant calli will continue to proliferate.
-
Expansion and Verification: a. Once resistant calli are large enough, transfer them to fresh selection plates for expansion. b. Verify the presence of the transgene by PCR analysis of genomic DNA. c. Confirm the integration of the transgene by Southern blot analysis. d. Functional expression of the PAT enzyme can be confirmed by an in vitro PAT activity assay.
Protocol 2: Generalized Protocol for Stable Transformation of Mammalian Cells
This protocol is a general guideline and requires optimization, particularly for the selection concentration of this compound or PPT.
Workflow for Mammalian Cell Transformation
Caption: Workflow for stable mammalian cell transformation.
Part 1: Determination of Optimal this compound/PPT Concentration (Kill Curve)
It is crucial to determine the minimum concentration of the selection agent that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound or Phosphinothricin (PPT) stock solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Seed the cells at a low density (e.g., 20-30% confluency) in a multi-well plate.
-
Prepare a series of dilutions of this compound or PPT in complete culture medium. A wide range should be tested initially (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL). Include a no-drug control.
-
Replace the medium in the wells with the medium containing the different concentrations of the selection agent.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity.
-
Replace the selective medium every 2-3 days.
-
After 7-14 days, identify the lowest concentration of this compound or PPT that causes complete cell death. This concentration will be used for the selection of stably transfected cells.
Part 2: Generation of Stable Cell Lines
Materials:
-
Mammalian cell line of interest
-
Expression vector containing the gene of interest and the bar or pat gene.
-
Transfection reagent or electroporation system
-
Complete cell culture medium
-
Selection medium (complete medium containing the predetermined optimal concentration of this compound or PPT)
Procedure:
-
Transfection: a. Seed the cells in a culture dish so that they reach the optimal confluency for transfection (typically 70-90%). b. Transfect the cells with the expression vector using your preferred method (e.g., lipid-based transfection, electroporation).
-
Recovery and Selection: a. Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium. b. After the recovery period, passage the cells into selection medium. c. Replace the selection medium every 2-3 days. d. Monitor the cells for the death of non-transfected cells and the emergence of resistant colonies or a resistant cell pool. This may take 2-3 weeks.
-
Isolation of Stable Clones (Optional but Recommended): a. Once a resistant pool is established, single-cell cloning can be performed to generate a clonal cell line. b. A common method is limiting dilution: serially dilute the cell suspension in a 96-well plate to an average of 0.5 cells per well. c. Allow the single cells to grow into colonies in selection medium. d. Identify wells containing single colonies and expand them.
-
Expansion and Verification: a. Expand the selected clones into larger culture vessels. b. Verify the integration of the transgene into the host genome using PCR on genomic DNA. c. Confirm the expression of the protein of interest by Western blot or other appropriate methods. d. It is advisable to cryopreserve the stable cell lines at an early passage.
References
- 1. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The similarities of bar and pat gene products make them equally applicable for plant engineers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atum.bio [atum.bio]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bialaphos Selection in Tissue Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Bialaphos selection in plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selection agent?
This compound is a naturally occurring herbicide produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes.[1] It is a tripeptide consisting of two L-alanine residues and the glutamate analog L-phosphinothricin (PPT).[2][3][4] In plant cells, endogenous peptidases cleave this compound, releasing PPT.[3][5][6] PPT is a potent inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[1][7][8] Inhibition of this enzyme leads to a rapid accumulation of ammonia, causing cell death.[2][3]
Q2: How do the bar and pat genes confer resistance to this compound?
The bar (this compound resistance) gene, isolated from Streptomyces hygroscopicus, and the pat (phosphinothricin acetyltransferase) gene from Streptomyces viridochromogenes encode the enzyme phosphinothricin acetyltransferase (PAT).[2][3][9] This enzyme detoxifies PPT by transferring an acetyl group from acetyl-CoA to the amino group of PPT, converting it into a non-toxic compound.[7] This allows transformed cells expressing the bar or pat gene to survive and grow on media containing this compound.
Q3: I am observing a high number of 'escapes' (untransformed plants surviving selection). What are the possible causes?
Several factors can contribute to a high frequency of escapes in this compound selection:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low to effectively kill untransformed cells.[10][11] The optimal concentration can vary significantly between plant species, tissue types, and even developmental stages.[10][11]
-
Cross-protection: Transformed cells can sometimes protect neighboring untransformed cells from the selective agent, leading to the survival of chimeric tissues.[10]
-
Delayed or Weak Gene Expression: The expression of the resistance gene (bar or pat) may be delayed or too weak in some transformed cells, making them initially susceptible to this compound.
-
Tissue-Specific Sensitivity: Different tissues can exhibit varying levels of sensitivity to this compound. For instance, embryogenic calli may be more sensitive than embryoids.[10][11]
Q4: My transformed tissues are showing signs of stress (e.g., browning, reduced growth) on the selection medium, even though they are resistant. Why is this happening?
This can occur due to several reasons:
-
This compound Concentration is Too High: While transformed cells can detoxify PPT, very high concentrations of this compound can still exert some level of stress, leading to reduced growth or browning.
-
Nonspecific Activities of the BAR Enzyme: The BAR enzyme has been shown to have some off-target activity on endogenous plant amino acids like aminoadipate and tryptophan, which can lead to metabolic disturbances.[7][8]
-
Physiological Stress from Tissue Culture: The in vitro environment itself can be stressful for plant tissues. The addition of a selective agent can exacerbate this stress.
Q5: Can I use other herbicides like Basta® or Glufosinate for selection with the bar gene?
Yes, the bar gene confers resistance to phosphinothricin (PPT), which is the active ingredient in herbicides like Basta® and Glufosinate.[5][12] However, it is important to note that the effective concentration of these commercial formulations may differ from that of pure this compound due to additives and the specific salt of glufosinate used.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guides
Issue 1: High Rate of Escapes
Symptoms: A large number of non-transformed plants are surviving the selection process, leading to a high number of false positives in subsequent analyses.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate this compound Concentration | Perform a dose-response curve to determine the minimal lethal concentration for your specific plant species and explant type. Start with a range of concentrations (e.g., 1-10 mg/L) and observe the effect on non-transformed control tissues over a set period.[10][13] |
| Inconsistent Selection Pressure | Ensure that the this compound is evenly distributed in the medium and that all tissues are in direct contact with the selective agent. Subculture tissues at regular intervals to fresh selection medium to maintain consistent pressure. |
| Cross-Protection of Untransformed Cells | After the initial selection period, consider a second round of selection at a slightly higher this compound concentration to eliminate any remaining escapes.[11] Also, try to isolate individual growing calli or shoots as early as possible. |
| Degradation of this compound | Prepare fresh this compound stock solutions regularly and store them properly (typically at -20°C). Avoid repeated freeze-thaw cycles. |
Issue 2: Poor Growth or Necrosis of Transformed Tissues
Symptoms: Putatively transformed tissues exhibit browning, slow growth, or die on the selection medium.
Possible Causes & Solutions:
| Cause | Solution |
| This compound Concentration Too High | While it's important to kill non-transformed cells, an excessively high concentration can be detrimental even to transformed tissues.[11] Try reducing the this compound concentration slightly after the initial selection phase. |
| Sub-optimal Tissue Culture Conditions | Ensure that the basal medium, plant growth regulators, and culture environment (light, temperature) are optimized for your plant species. Poor culture conditions can increase the sensitivity of tissues to the selective agent. |
| Low Expression of Resistance Gene | If you have multiple independent transformants, you may observe variation in their tolerance to this compound, which can be linked to the level of bar gene expression.[6][14] Consider using a stronger promoter to drive the expression of the resistance gene in your transformation vector. |
| Toxicity of the Transgene of Interest | In some cases, the gene you are trying to express alongside the resistance marker may have a toxic effect on the plant cells. If possible, test the transformation with a vector containing only the bar gene to rule this out.[15] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response Curve)
Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed tissues without causing excessive stress to transformed tissues.
Methodology:
-
Prepare Media: Prepare your standard plant tissue culture medium and divide it into several batches. Add this compound from a filter-sterilized stock solution to each batch to achieve a range of final concentrations (e.g., 0, 1, 2, 3, 4, 5, 8, 10 mg/L).
-
Explant Preparation: Use healthy, non-transformed explants of the same type and age that you will use for your transformation experiments.
-
Plating: Place a consistent number of explants (e.g., 10-15) on each plate for each this compound concentration. Ensure good contact with the medium.
-
Incubation: Culture the plates under your standard growth conditions.
-
Data Collection: Observe the explants every few days for a period of 2-4 weeks. Record parameters such as survival rate, percentage of explants showing browning/necrosis, and fresh weight (if applicable).
-
Analysis: Determine the lowest concentration of this compound that results in complete or near-complete death of the non-transformed explants. This will be your optimal concentration for selection.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Selection in Various Plant Species
| Plant Species | Explant Type | Recommended this compound Concentration (mg/L) | Reference |
| Maize (Zea mays) | Embryogenic Callus | 1 - 3 | [10] |
| Oil Palm (Elaeis guineensis) | Embryogenic Calli | 3 | [10][11] |
| Oil Palm (Elaeis guineensis) | Embryoids | 5 | [10][11] |
| Rice (Oryza sativa) | Callus | 2.5 - 3.0 | [13] |
| Soybean (Glycine max) | Cotyledonary Node | 4 | [16] |
| Poplar (Populus alba) | Stem Segments | 10 | [17] |
| Arabidopsis thaliana | Seedlings on plates | 10 - 30 | [18] |
Note: These are starting recommendations. The optimal concentration should be empirically determined for your specific experimental conditions.
Visualizations
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound toxicity and detoxification by the PAT enzyme.
Troubleshooting Workflow for this compound Selection Escapes
Caption: A logical workflow for troubleshooting high escape rates in this compound selection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zellbio.eu [zellbio.eu]
- 3. Expression of bar in the Plastid Genome Confers Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Characterization of the herbicide‐resistance gene bar from Streptomyces hygroscopicus | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. jast.modares.ac.ir [jast.modares.ac.ir]
- 17. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 18. researchgate.net [researchgate.net]
Optimizing Bialaphos Concentration for Plant Selection: A Technical Guide
Data Presentation: Recommended Bialaphos Concentrations
The optimal concentration of this compound is critical for efficient selection of transformed plant tissues while minimizing the occurrence of non-transgenic escapes. The required concentration varies significantly across different plant species and tissue types. The following table summarizes recommended this compound concentrations based on published research. It is crucial to perform a kill curve experiment to determine the optimal concentration for your specific plant species and experimental conditions.
| Plant Species | Explant/Tissue Type | Recommended this compound Concentration (mg/L) | Reference(s) |
| Soybean (Glycine max) | Cotyledonary Node | 4 | [1][2] |
| Shoot Induction Medium (SIM) | 4 | [1][2] | |
| Shoot Elongation Medium (SEM) | 2 | [1][2] | |
| Maize (Zea mays) | Embryogenic Callus | 1 | [3] |
| Suspension Culture Cells | 1 - 3 | [4] | |
| Rice (Oryza sativa) | Callus | 10 | [5] |
| Leaf Spray | 100 µg/ml | [6] | |
| Oil Palm (Elaeis guineensis) | Embryogenic Calli | 3 | [7][8] |
| Embryoids | 5 | [7][8] | |
| Poplar (Populus alba) | Stem Segments | 10 | [9] |
| Arabidopsis thaliana | Seedling Selection (on plates) | 10 - 30 | [10] |
| Tobacco (Nicotiana tabacum) | 10 | [10] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound selection experiments.
Question: Why am I getting a high number of "escapes" (non-transgenic plants surviving selection)?
Answer: Several factors can contribute to the survival of non-transgenic tissues:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low to effectively kill non-transformed cells. It is essential to perform a kill curve to determine the minimum lethal dose for your specific plant material.
-
Protection by Transformed Cells: Non-transformed cells can sometimes be protected by neighboring transformed cells that detoxify the this compound in the surrounding medium.[7] To mitigate this, ensure uniform exposure of all tissues to the selective agent and consider increasing the selection pressure in later stages.
-
Delayed Selection: Applying selection too early, before the resistance gene is adequately expressed, can lead to the death of true transformants. Conversely, delaying selection for too long may allow non-transformed cells to grow to a point where they are less sensitive to the herbicide.
Question: My transformed calli are growing slowly or appear unhealthy on the selection medium. What should I do?
Answer:
-
This compound Concentration is Too High: While a high concentration is necessary to eliminate escapes, an excessively high level can be detrimental even to transformed cells, especially those with lower levels of resistance gene expression.[10] Consider a two-step selection process, starting with a lower concentration and moving to a higher one.
-
Nutrient Depletion: Ensure that the basal medium provides all the necessary nutrients for plant cell growth. Subculturing to fresh medium at regular intervals is crucial.
-
Expression Level of Resistance Gene: The level of expression of the resistance gene (bar or pat) can vary between transgenic events.[11][12] Slower growth might be indicative of lower expression levels.
Question: I am observing browning or necrosis of the plant tissues. How can I prevent this?
Answer: Tissue browning is often a sign of stress and the release of phenolic compounds.
-
Optimize Culture Conditions: Ensure optimal light, temperature, and humidity for your specific plant species.
-
Use of Antioxidants: Incorporating antioxidants like ascorbic acid or citric acid into the culture medium can help reduce oxidative stress and browning.
-
Gentle Handling: Minimize physical damage to the explants during transfer and subculturing.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a tripeptide antibiotic produced by Streptomyces hygroscopicus and Streptomyces viridochromogenes.[13][14] In plant cells, it is broken down into two molecules of alanine and one molecule of phosphinothricin (PPT), also known as glufosinate.[13] PPT is a potent inhibitor of the enzyme glutamine synthetase, which is essential for nitrogen metabolism.[15][16][17] Inhibition of this enzyme leads to a rapid accumulation of ammonia, causing cell death.[13]
What is the mechanism of resistance to this compound?
Resistance to this compound is conferred by the expression of the bar (this compound resistance) gene from Streptomyces hygroscopicus or the pat (phosphinothricin acetyltransferase) gene from Streptomyces viridochromogenes.[14][15] These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT by transferring an acetyl group to it, thereby preventing the inhibition of glutamine synthetase.[14][15][16]
What is the difference between this compound, Glufosinate, and Basta?
-
This compound: The naturally occurring tripeptide.
-
Glufosinate (or Phosphinothricin - PPT): The active herbicidal component of this compound.
-
Basta®: A commercial herbicide formulation containing glufosinate-ammonium.[18]
While all are related, their effective concentrations for selection can differ. For instance, some studies have shown that a lower concentration of this compound is needed compared to Basta to achieve the same selection pressure.[7]
Can the expression of the bar gene affect plant metabolism?
Yes, it has been shown that the transgenic expression of the bar gene can lead to the unintended acetylation of some endogenous amino acids, such as aminoadipate and tryptophan.[15][16] However, for the purposes of selection, this off-target activity does not typically interfere with identifying transformed cells.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
-
Prepare Explants: Prepare a uniform batch of non-transgenic explants of the target plant species.
-
Prepare Selection Media: Prepare the appropriate culture medium supplemented with a range of this compound concentrations (e.g., 0, 1, 2, 4, 8, 16 mg/L).
-
Culture Explants: Place the explants on the prepared media, ensuring good contact.
-
Incubate: Culture the explants under standard growth conditions for your plant species.
-
Observe and Record Data: Every 3-4 days for 2-3 weeks, record the percentage of surviving explants, the degree of tissue browning or necrosis, and any morphological changes.
-
Determine Minimal Lethal Concentration: The optimal this compound concentration for selection is the lowest concentration that effectively inhibits the growth of or kills the non-transgenic explants without causing excessive, immediate necrosis.
Protocol 2: Selection of Transformed Tissues
-
Co-cultivation: Following transformation (e.g., Agrobacterium-mediated), co-cultivate the explants on a non-selective medium for 2-3 days to allow for T-DNA transfer and initial expression of the resistance gene.
-
Initial Selection: Transfer the explants to a selection medium containing the predetermined optimal concentration of this compound.
-
Subculture: Subculture the surviving and growing tissues to fresh selection medium every 2-3 weeks. This helps to maintain the selection pressure and provide fresh nutrients.
-
Regeneration and Rooting: Once putative transgenic calli or shoots are well-established, transfer them to the appropriate regeneration and rooting media, which may contain a lower concentration of this compound or no selective agent, depending on the protocol.
-
Acclimatization: Once plantlets have developed a healthy root system, transfer them to soil and acclimatize them to greenhouse conditions.
Visualizations
Caption: Mechanism of this compound action in non-transgenic plant cells.
Caption: Detoxification pathway of this compound in transgenic plants.
Caption: General experimental workflow for this compound selection.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound-Resistant Transgenic Rice Using Agrobacterium tumefaciens -Korean Journal of Plant Tissue Culture | 학회 [koreascience.kr]
- 6. apsnet.org [apsnet.org]
- 7. scispace.com [scispace.com]
- 8. COMPARISON OF THE EFFECTIVENESS OF BASTA, this compound AND GLUFOSINATE AMMONIUM FOR SELECTING TRANSFORMED OIL PALM TISSUES – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 9. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. [PDF] Characterization of the herbicide‐resistance gene bar from Streptomyces hygroscopicus | Semantic Scholar [semanticscholar.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Publication : USDA ARS [ars.usda.gov]
- 18. goldbio.com [goldbio.com]
How to reduce false positives in Bialaphos selection
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Bialaphos (or phosphinothricin, PPT) as a selective agent for genetically modified organisms.
Frequently Asked Questions (FAQs)
Q1: How does this compound selection work?
This compound is a tripeptide antibiotic that acts as a pro-herbicide. Within the cell, native peptidases cleave this compound to release its active component, phosphinothricin (PPT). PPT is a potent, non-selective inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen assimilation. The inhibition of GS leads to a rapid accumulation of toxic ammonia and a depletion of essential amino acids, ultimately causing cell death.
Resistance is conferred by the bar (this compound resistance) or pat (phosphinothricin acetyltransferase) genes, originally isolated from Streptomyces species. These genes encode the enzyme Phosphinothricin Acetyltransferase (PAT), which detoxifies PPT by acetylating it, preventing it from binding to and inhibiting glutamine synthetase.
Q2: What is the difference between this compound, Phosphinothricin (PPT), Glufosinate, and Basta®?
-
This compound: The natural tripeptide pro-herbicide produced by Streptomyces. It is converted to PPT inside the cell.
-
Phosphinothricin (PPT): The active herbicidal molecule that inhibits glutamine synthetase.
-
Glufosinate: The chemically synthesized ammonium salt of phosphinothricin. It is the active ingredient in many commercial herbicides.
-
Basta®: A common commercial brand name for a herbicide whose active ingredient is glufosinate-ammonium.
For selection purposes in the lab, these terms are often used interchangeably, but it's crucial to know which compound you are using to calculate the correct concentration of the active ingredient (PPT).
Q3: What are "false positives," and why do they occur in this compound selection?
False positives are non-transformed cells, tissues, or organisms that survive the selection process. They are a significant issue because they increase the screening workload and can lead to wasted resources. The primary causes are:
-
Escapes: These are untransformed materials that survive due to inconsistent exposure to the selective agent, low selection pressure, or natural tolerance. This can happen if the this compound concentration is too low or unevenly distributed in the medium.
-
Cross-Protection (Satellite Colonies): True transformants expressing the PAT enzyme can detoxify the this compound in their immediate vicinity. This detoxification can lower the local concentration of the selective agent enough to allow nearby non-transformed cells to survive and grow, similar to the satellite colony phenomenon seen with ampicillin selection.[1]
-
Chimeras: In multicellular organisms, a chimera can form where only a portion of the cells are transformed. These tissues may survive selection because the transformed cells provide protection to the non-transformed cells, but the organism as a whole is not truly transgenic and may not pass the transgene to its progeny.[2]
Troubleshooting Guide
Problem: I'm seeing a high number of survivors/a high background of untransformed cells.
This is the most common issue in selection experiments and usually points to suboptimal selection pressure.
Answer/Solution:
-
Verify Selection Concentration: The single most critical factor is the concentration of this compound/PPT. The optimal concentration is species- and even tissue-dependent. If the concentration is too low, you will get escapes. If it's too high, it can be toxic even to true transformants (especially during early development) or inhibit regeneration.
-
Ensure Uniform Selection Pressure: Inconsistent selection leads to escapes.
-
Action: Ensure this compound is thoroughly mixed into your medium after autoclaving and when the medium has cooled to a safe temperature (~50-55°C) to prevent degradation. Use fresh plates, as the agent can degrade over time.
-
-
Identify and Eliminate Escapes and Chimeras:
-
Action 1 (Sub-culturing): Pick surviving colonies or explants and transfer them to a fresh selection plate, perhaps with a slightly higher concentration of this compound. True transformants will continue to thrive, while escapes will bleach or die.
-
Action 2 (Molecular Verification): Do not rely on survival alone. Screen a representative sample of your putative transformants using PCR to confirm the presence of the bar or pat gene (see Protocol 2). This is the definitive way to distinguish true positives from escapes.[4][5]
-
Problem: My putative transformants are not confirmed by PCR.
Answer/Solution:
If colonies or tissues survive selection but are PCR-negative, they are false positives. This strongly indicates that your selection pressure is too low. Refer to the troubleshooting steps above, with the highest priority on performing a kill curve to establish a more stringent selection concentration. In some cases, particularly with plant tissue culture, a step-wise selection can be effective, starting with a lower concentration and moving to a higher one in subsequent subcultures.[6]
Data Presentation
Table 1: Recommended Starting Concentrations for this compound/PPT Selection
The optimal concentration must be empirically determined for your specific organism, genotype, and experimental conditions using a kill curve. This table provides starting points reported in the literature.
| Organism/Species | Explant/Cell Type | Selective Agent | Recommended Concentration (mg/L) | Citation(s) |
| Plants | ||||
| Maize (Zea mays) | Embryogenic Callus | This compound | 1 - 3 | |
| Maize (Zea mays) | Callus | Glufosinate | 0.5 - 1.0 | [2] |
| Soybean (Glycine max) | Cotyledonary Node | This compound | 4.0 - 5.0 | [7] |
| Soybean (Glycine max) | Cotyledonary Node | Glufosinate | 5.0 | [1] |
| Rice (Oryza sativa) | Callus | This compound | 10 | [8] |
| Arabidopsis (A. thaliana) | Seedlings (on MS) | PPT | 10 - 40 | [9] |
| Poplar (Populus alba) | Stem Segments | This compound | 10 | [10] |
| Tobacco (N. tabacum BY-2) | Suspension Cells | PPT | Requires nitrogen starvation protocol | [11] |
| Fungi | ||||
| Magnaporthe grisea | Protoplasts | PPT | 200 | [12] |
Experimental Protocols
Protocol 1: Performing a Kill Curve for Plant Tissue Culture
This protocol determines the minimum concentration of this compound required to effectively kill non-transformed tissue.
Methodology:
-
Prepare Explants: Prepare your wild-type (non-transformed) explants exactly as you would for a transformation experiment.
-
Prepare Media: Prepare your standard culture or regeneration medium. After autoclaving and cooling to ~50-55°C, aliquot the medium into separate sterile containers.
-
Create Concentration Gradient: Add this compound (or PPT) from a sterile stock solution to each aliquot to create a range of final concentrations. A good starting range for many plants is 0, 1, 2, 3, 5, 7.5, and 10 mg/L.
-
Plate Explants: Dispense the media into petri dishes and plate an equal number of explants (e.g., 10-20) on each concentration. Ensure you have a "0 mg/L" plate as a positive control for growth.
-
Incubate: Culture the plates under your standard experimental conditions.
-
Observe and Record: Every 3-4 days for 2-4 weeks, observe the health of the explants. Record signs of necrosis (browning/death), bleaching, and growth inhibition. The control (0 mg/L) explants should show healthy growth or callus formation.
-
Determine Optimal Concentration: The ideal selection concentration is the lowest concentration that causes complete necrosis or growth inhibition of all wild-type explants by the end of the observation period. Using a concentration slightly above this minimum can help reduce escapes.
Protocol 2: PCR Confirmation of the bar Gene
This protocol is used to verify the presence of the this compound resistance gene in the genomic DNA of putative transformants.
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from putative transgenic tissues and a wild-type (negative control) tissue.
-
Primer Design: Use primers specific to the bar gene. A commonly used pair is:
-
Bar-F: 5'-CATGCAAGCTTGGTACCGAGC-3'
-
Bar-R: 5'-GATCTCGGTGACGGGCAGGAC-3' (Note: Always verify primer sequences against your specific vector sequence).
-
-
PCR Reaction Mix (25 µL total volume):
-
Genomic DNA: 50-100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂): 12.5 µL
-
Nuclease-Free Water: to 25 µL
-
Controls: Include a no-template control (water instead of DNA), a negative control (wild-type DNA), and a positive control (plasmid DNA containing the bar gene).
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 57-60°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-45 seconds (depending on expected amplicon size)
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
Gel Electrophoresis: Run the PCR products on a 1.2% agarose gel stained with an appropriate DNA dye.
-
Analyze Results: A band of the expected size should be present in the lanes for your putative transformants and the positive control, but absent in the no-template and wild-type negative control lanes.[6] The presence of this band confirms the integration of the bar gene.
References
- 1. Refined glufosinate selection and its extent of exposure for improving the Agrobacterium-mediated transformation in Indian soybean (Glycine max) genotype JS-335 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20150113681A1 - Composition and method for enhancing plant transformation - Google Patents [patents.google.com]
- 7. jast.modares.ac.ir [jast.modares.ac.ir]
- 8. Development of this compound-Resistant Transgenic Rice Using Agrobacterium tumefaciens -Korean Journal of Plant Tissue Culture | 학회 [koreascience.kr]
- 9. Identification of a phosphinothricin-resistant mutant of rice glutamine synthetase using DNA shuffling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 11. Sulfadiazine and phosphinothricin selection systems optimised for the transformation of tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phytotechlab.com [phytotechlab.com]
Technical Support Center: Overcoming Low Transformation Efficiency with Bialaphos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during plant transformation using Bialaphos as a selective agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a selective agent?
A1: this compound is a naturally occurring tripeptide antibiotic produced by Streptomyces hygroscopicus.[1] In plant cells, it is metabolized into phosphinothricin (PPT), a potent inhibitor of the enzyme glutamine synthetase.[2][3] This inhibition leads to a rapid accumulation of toxic ammonia within the cells, causing cell death.[4] Transformed cells that successfully integrate a resistance gene, such as bar or pat, are able to survive.[2][5][6]
Q2: What is the difference between this compound, Phosphinothricin (PPT), and Glufosinate?
A2:
-
This compound: The pro-herbicide, a tripeptide of two L-alanine molecules and PPT.[4]
-
Phosphinothricin (PPT): The active herbicidal molecule that inhibits glutamine synthetase.[3][4]
-
Glufosinate: The ammonium salt of PPT, which is the active ingredient in commercial herbicides like Basta® and Liberty®.[2]
Essentially, this compound is converted to PPT inside the plant cell. For selection purposes, using either this compound or PPT/Glufosinate is effective, though optimal concentrations will differ.[4][7]
Q3: Which resistance genes confer tolerance to this compound?
A3: The most commonly used resistance genes are bar (this compound resistance) from Streptomyces hygroscopicus and pat (phosphinothricin acetyltransferase) from Streptomyces viridochromogenes.[5][6] Both genes encode the enzyme Phosphinothricin Acetyltransferase (PAT), which detoxifies PPT by acetylation, preventing it from inhibiting glutamine synthetase.[1][8][9]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically sold as a solid. To prepare a stock solution, dissolve it in sterile distilled water to a concentration of 1-10 mg/mL. Filter-sterilize the solution through a 0.22 µm filter. The stock solution can be stored in aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: All explants, including transformed ones, are dying on the selection medium.
-
Possible Cause: The this compound/PPT concentration is too high.
-
Solution: The optimal concentration is highly species- and even genotype-dependent. Perform a kill curve experiment with non-transformed explants to determine the minimum inhibitory concentration (MIC). Start selection at or slightly above the MIC. High selection pressure can eliminate transgenic events with weaker resistance gene expression.[7]
-
-
Possible Cause: High ammonium levels in the culture medium.
-
Solution: The mode of action of PPT involves ammonia accumulation. If the medium already contains high levels of ammonium, this can exacerbate the toxic effect. Some protocols recommend using nitrogen-starved cells or media without ammonium nitrate to improve selection reliability.[10]
-
-
Possible Cause: Explant sensitivity.
-
Solution: Ensure explants are healthy and vigorous before transformation and selection. The physiological state of the starting material is critical for survival and regeneration.
-
Problem 2: A high number of "escapes" (untransformed plants) are surviving selection.
-
Possible Cause: The this compound/PPT concentration is too low.
-
Solution: Gradually increase the concentration of the selective agent. A multi-stage selection process, starting with a lower concentration and moving to a higher one, can be effective. For example, in soybean transformation, a concentration of 4 mg/L this compound was used initially, followed by 2 mg/L in the elongation medium.[11][12]
-
-
Possible Cause: Delayed or inconsistent selection pressure.
-
Solution: Apply selection pressure consistently and as early as feasible in the protocol. Delayed selection can allow untransformed cells to divide and form chimeric tissues, which can protect sensitive cells from the selective agent.[13]
-
-
Possible Cause: Cross-protection from transformed cells.
-
Solution: Subculture surviving calli or shoots diligently to separate them from dying tissue. The release of nutrients from dying cells can sometimes support the growth of nearby untransformed cells.
-
Problem 3: Transformed calli/shoots turn brown and fail to regenerate.
-
Possible Cause: Oxidative stress from dying cells and Agrobacterium.
-
Solution: Incorporate antioxidants like ascorbic acid (15 mg/L) or silver nitrate (2 mg/L) into the co-cultivation or initial selection media to mitigate oxidative browning and improve explant health.[14]
-
-
Possible Cause: Inappropriate balance of plant growth regulators in the selection medium.
-
Solution: The stress of selection can alter the hormonal requirements for regeneration. Re-optimize the concentrations of auxins and cytokinins in your selection and regeneration media.
-
-
Possible Cause: Off-target effects of the resistance gene.
Problem 4: Transformation efficiency is highly variable between experiments.
-
Possible Cause: Inconsistent quality of explants.
-
Possible Cause: Variability in Agrobacterium virulence and culture conditions.
-
Possible Cause: Suboptimal co-cultivation conditions.
Data Presentation
Table 1: Recommended this compound/PPT Concentrations for Selection in Various Plant Species
| Plant Species | Explant Type | Selective Agent | Recommended Concentration (mg/L) | Reference(s) |
| Maize | Immature Embryos / Callus | This compound | 1 - 3 | [4][19] |
| Soybean | Cotyledonary Nodes | This compound | 4 (initially), then 2 | [11][12] |
| Cotton | Germinating Embryos | This compound | 3 - 5 | [20] |
| Wheat | Immature Embryos | This compound / PPT | Varies, often delayed selection | [13] |
| Poplar | Stem Segments | This compound | 10 | [21] |
| Arabidopsis | Seedlings (on plates) | Glufosinate (Basta) | 7.5 - 30 | [7] |
Note: These concentrations are starting points. Optimization is critical for each specific genotype and experimental condition.
Experimental Protocols
Protocol: Agrobacterium-Mediated Transformation of Maize Immature Embryos with this compound Selection
This protocol is a generalized methodology and requires optimization.
-
Explant Preparation:
-
Collect immature embryos (approx. 1.5-2.0 mm) from surface-sterilized maize ears 10-14 days post-pollination.
-
Aseptically isolate the embryos.
-
-
Agrobacterium Preparation:
-
Infection and Co-cultivation:
-
Immerse the immature embryos in the Agrobacterium suspension for 5-10 minutes.
-
Transfer the embryos, scutellum side up, onto a solid co-cultivation medium.
-
Incubate in the dark at 20-25°C for 3 days.[17]
-
-
Selection and Regeneration:
-
Transfer embryos to a resting medium (callus induction medium with antibiotics like carbenicillin to kill Agrobacterium but without this compound) for 1 week.
-
Move embryos to the first selection medium containing 1-3 mg/L this compound. Subculture every 2 weeks.[4]
-
After 4-6 weeks, transfer proliferating, embryogenic calli to a regeneration medium, maintaining the this compound concentration.
-
Once shoots develop, transfer them to a rooting medium, which may contain a reduced concentration of this compound.
-
-
Acclimatization:
-
Transfer well-rooted plantlets to soil and gradually acclimate them to greenhouse conditions.
-
Confirm transformation via PCR, Southern blot, or by painting a small section of a leaf with a commercial glufosinate herbicide solution to test for resistance.[19]
-
Visualizations
Caption: A troubleshooting flowchart for diagnosing low transformation efficiency.
Caption: Mechanism of this compound action and BAR/PAT-mediated resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-specific activities of the major herbicide-resistance gene BAR [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering herbicide resistance in plants by expression of a detoxifying enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfadiazine and phosphinothricin selection systems optimised for the transformation of tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jast.modares.ac.ir [jast.modares.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. pure.aber.ac.uk [pure.aber.ac.uk]
- 14. Progress in Optimization of Agrobacterium-Mediated Transformation in Sorghum (Sorghum bicolor) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. krex.k-state.edu [krex.k-state.edu]
- 16. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 17. Review of methodologies and a protocol for the Agrobacterium-mediated transformation of wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
Bialaphos Selection Troubleshooting Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Bialaphos selection experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound selection not working?
A1: The failure of this compound selection can be attributed to several factors, ranging from suboptimal protocol parameters to issues with the genetic construct or the biological system being used. Common reasons include:
-
Incorrect Concentration of this compound: The concentration of the selection agent is critical. If it's too low, it may not effectively kill non-transformed cells, leading to a high number of "escapes."[1][2] Conversely, if the concentration is too high, it can be overly stringent, potentially killing even the transformed cells that express the resistance gene at a lower level.[1]
-
Ineffective Resistance Gene Expression: The bar or pat gene, which confers resistance to this compound, may not be expressed at a sufficiently high level in the transformed cells.[3][4] This can be due to issues with the promoter driving the gene, the site of integration into the genome, or gene silencing.[3]
-
Problems with the Selection Agent: this compound itself can be unstable in culture media over time, losing its potency. It is also important to use the correct form of the selection agent, as this compound and its active component, phosphinothricin (PPT), may have different optimal concentrations.[2][5]
-
Cell Density and Cross-Protection: High cell densities during selection can lead to a phenomenon known as cross-protection, where non-transformed cells are shielded by neighboring transformed cells from the toxic effects of this compound.[2]
-
Biological Variability: Different organisms, tissues, and even cell types can exhibit varying levels of sensitivity to this compound.[1][2] A concentration that is effective for one system may not be for another.
Q2: What are "escapes" and how can I reduce them?
A2: "Escapes" refer to non-transformed cells, tissues, or whole organisms that survive the selection process.[6] This leads to a high background of false positives, making it difficult to identify truly transformed individuals. The primary reasons for escapes include:
-
Non-uniform exposure to the selection agent.
-
Cross-protection from neighboring resistant cells. [2]
-
Delayed or insufficient expression of the resistance gene.
-
Spontaneous resistance.
To reduce the frequency of escapes, consider the following strategies:
-
Optimize this compound Concentration: Perform a kill curve experiment to determine the minimal concentration of this compound that effectively kills non-transformed cells of your specific biological system.
-
Delayed Selection: Allow a recovery period for the cells after transformation before applying the selection pressure. This can allow for sufficient expression of the resistance gene.
-
Stepwise Selection: Gradually increase the concentration of this compound in the selection medium over time.
-
Use a Reporter Gene: Co-express a reporter gene, such as GUS or GFP, alongside the bar gene to visually identify putative transformants.[3][4]
Troubleshooting Guide
Problem: No resistant colonies/survivors after selection.
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response (kill curve) experiment with non-transformed cells to determine the optimal concentration. |
| Inefficient transformation. | Verify the efficiency of your transformation protocol using positive controls. |
| Poor expression of the resistance gene (bar or pat). | Ensure a strong, constitutive promoter is driving the resistance gene. Check the integrity of your vector construct. |
| Degradation of this compound. | Prepare fresh this compound solutions and add to the medium after autoclaving and cooling. |
| Selection initiated too early. | Allow a recovery period of a few days after transformation before applying selection. |
Problem: High number of escapes (non-transformed survivors).
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too low. | Increase the this compound concentration based on a kill curve experiment. |
| Uneven application of the selection agent. | Ensure homogenous mixing of this compound in the medium. |
| High cell density leading to cross-protection. | Plate cells at a lower density to ensure individual cells are exposed to the selection agent. |
| Transient expression of the resistance gene. | Subculture putative transformants onto fresh selection medium to confirm stable resistance. |
Quantitative Data
The optimal concentration of this compound is highly dependent on the organism and the experimental system. The following table provides a range of concentrations reported in the literature for various organisms. It is crucial to perform a kill curve to determine the optimal concentration for your specific application.
| Organism/System | Selection Agent | Effective Concentration Range | Reference |
| Maize (callus) | This compound | 1-3 mg/L | [2] |
| Oil Palm (embryogenic calli) | This compound | 3 mg/L | [2] |
| Oil Palm (embryoids) | This compound | 5 mg/L | [2] |
| Poplar (Populus alba) | This compound | 10 mg/L | [7] |
| Arabidopsis (seedlings) | Glufosinate-ammonium | 10-30 mg/L | [5] |
| Tobacco (BY-2 cells) | Phosphinothricin (PPT) | Requires nitrogen starvation | [8] |
| Neurospora crassa (fungus) | This compound | 160 mg/L | [9] |
| Magnaporthe grisea (fungus) | This compound | 25 µg/ml | [10] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration (Kill Curve)
This protocol is a general guideline and should be adapted for your specific cell type or organism.
-
Prepare a range of this compound concentrations: Prepare a series of culture media plates or liquid cultures containing a range of this compound concentrations (e.g., 0, 1, 2, 5, 10, 20, 50 mg/L).
-
Plate non-transformed cells: Plate a known number of non-transformed cells onto each concentration of this compound-containing medium.
-
Incubate: Incubate the cultures under standard growth conditions.
-
Monitor cell viability: Observe the cultures daily and record the effect of each this compound concentration on cell growth and viability. Note the concentration at which all or most of the non-transformed cells are killed.
-
Determine the minimal inhibitory concentration (MIC): The MIC is the lowest concentration of this compound that effectively inhibits the growth of non-transformed cells. This concentration should be used as a starting point for your selection experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and resistance.
Caption: Troubleshooting workflow for this compound selection.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recovery of transgenic plants from "escape" shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 8. Sulfadiazine and phosphinothricin selection systems optimised for the transformation of tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound resistance as a dominant selectable marker in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vectors for fungal transformation [fgsc.net]
Technical Support Center: Optimizing Bialaphos Activity in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bialaphos in experimental settings. The information is designed to address specific issues that may arise during selection and screening protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selective agent?
A1: this compound is a tripeptide antibiotic naturally produced by soil bacteria of the genus Streptomyces.[1] It consists of two L-alanine residues and the glutamic acid analog, phosphinothricin (PPT), which is the active herbicidal molecule.[1][2] this compound itself is a pro-herbicide.[3] Inside plant cells, peptidases cleave the L-alanine residues, releasing PPT.[1] PPT is a potent, irreversible inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism.[4][5] Inhibition of this enzyme leads to a rapid accumulation of ammonia to toxic levels and a depletion of essential amino acids, ultimately causing cell death.[1]
Q2: How do the bar and pat genes confer resistance to this compound?
A2: The bar (this compound resistance) gene from Streptomyces hygroscopicus and the pat gene from Streptomyces viridochromogenes encode for the enzyme phosphinothricin acetyltransferase (PAT).[5] This enzyme detoxifies phosphinothricin by acetylating it, preventing it from binding to and inhibiting glutamine synthetase.[5] This allows cells expressing the bar or pat gene to survive and grow in the presence of this compound.
Q3: What is the optimal concentration of this compound for selection?
A3: The optimal concentration of this compound is highly dependent on the plant species, the type of explant, and the specific experimental conditions. It is always recommended to perform a kill curve experiment to determine the minimal concentration that effectively inhibits the growth of non-transformed tissues. However, based on published literature, a general range can be provided.
Table 1: Recommended this compound Concentrations for Selection in Various Plant Species
| Plant Species | Explant Type | Recommended this compound Concentration (mg/L) |
| Soybean | Cotyledonary node | 4 |
| Maize | Embryogenic callus | 1-3 |
| Poplar | Stem segments | 10 |
| Oil Palm | Embryogenic calli | 3 |
| Oil Palm | Embryoids | 5 |
Q4: Can I use Glufosinate or Basta® interchangeably with this compound for selection?
A4: While all three compounds rely on phosphinothricin as the active molecule, their effective concentrations for selection can differ. Basta® is a commercial formulation of glufosinate-ammonium. Studies have shown that a higher concentration of Basta® may be required to achieve the same selective pressure as pure this compound or glufosinate-ammonium.[6] It is crucial to optimize the concentration for each specific selective agent.
Troubleshooting Guides
Issue 1: Poor or no selection of transformed cells (non-transformed cells are surviving).
| Potential Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a kill curve to determine the minimal lethal dose for your specific plant species and explant type. Increase the this compound concentration in your selection medium based on these results. |
| Degradation of this compound. | Prepare fresh this compound stock solutions regularly and store them properly (typically at -20°C). Avoid repeated freeze-thaw cycles. Ensure the pH of your medium is optimal for this compound stability (see Issue 2). |
| High density of cells/explants. | Reduce the density of cells or explants on the selection plates to ensure adequate exposure of all tissues to the selective agent. |
| Cross-protection from dying cells. | Subculture surviving tissues to fresh selection medium periodically to remove dead cells and their byproducts, which may interfere with selection. |
Issue 2: Transformed cells are dying or showing poor growth.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Even resistant cells can be stressed by very high concentrations of the selective agent. Try reducing the this compound concentration to the minimal effective level determined by your kill curve. |
| Suboptimal medium pH. | The pH of the culture medium can affect the stability and uptake of this compound. While specific data for this compound is limited, many herbicides are most stable in a slightly acidic environment (pH 5.5-6.5). Check and adjust the pH of your medium before autoclaving. |
| High ammonium concentration in the medium. | Many plant tissue culture media, such as MS medium, contain high levels of ammonium nitrate. High ammonium levels can be toxic to some plant species and can cause a drop in the medium's pH during culture.[7] Consider using a medium with a lower ammonium-to-nitrate ratio if you observe signs of ammonium toxicity (e.g., vitrification). |
| High phosphate concentration in the medium. | High concentrations of inorganic phosphate have been shown to reduce the in vitro activity of other organophosphonate compounds.[8] If your medium has a very high phosphate content and you are experiencing issues, consider testing a medium formulation with a reduced phosphate level. |
| High carbohydrate concentration. | High levels of sucrose in the selection medium can sometimes mask the selective pressure. Reducing the sucrose concentration (e.g., from 30 g/L to 5-15 g/L) has been shown to enhance the efficiency of this compound selection in some systems.[9] |
| Expression level of the resistance gene. | The level of expression of the bar or pat gene can influence the degree of resistance. Ensure your construct is designed for strong, stable expression in your target organism. |
Issue 3: High frequency of "escapes" (non-transformed plants that survive selection).
| Potential Cause | Troubleshooting Step |
| Delayed application of selection. | Applying selective pressure too late can allow non-transformed cells to divide and form chimeras. Introduce this compound to the culture medium as early as possible in the protocol without compromising tissue health. |
| Inconsistent exposure to the selective agent. | Ensure that all explants are in uniform contact with the selection medium. For solid media, press the explants gently into the surface. For liquid media, ensure adequate agitation. |
| Tissue heterogeneity. | Some parts of an explant may be more protected from the selective agent than others. Wounding the explants prior to co-cultivation and selection can sometimes improve exposure. |
| Selection pressure is too low or not maintained. | Use a sufficiently high concentration of this compound and subculture to fresh selection medium at regular intervals to maintain the selective pressure. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
-
Prepare Explants: Prepare a uniform batch of non-transformed explants (e.g., leaf discs, callus, protoplasts) of the plant species you intend to transform.
-
Prepare Media: Prepare your standard culture medium with a range of this compound concentrations. A typical range to test would be 0, 1, 2, 3, 4, 5, 7.5, and 10 mg/L.
-
Inoculate Plates: Plate the explants on the media with different this compound concentrations. Ensure a consistent number of explants per plate and have at least three replicate plates for each concentration.
-
Incubate: Culture the plates under your standard growth conditions.
-
Evaluate: After a predetermined period (e.g., 2-4 weeks), assess the health and growth of the explants at each concentration. Record the percentage of explants that are bleached, necrotic, or dead.
-
Determine Minimal Lethal Dose: The optimal concentration for selection is the lowest concentration that causes complete or near-complete death of the non-transformed explants.
Protocol 2: General Protocol for this compound Selection of Transformed Plant Tissues
-
Transformation and Co-cultivation: Perform your standard transformation protocol (e.g., Agrobacterium-mediated transformation). After co-cultivation, wash the explants thoroughly to remove excess Agrobacterium.
-
Resting Phase (Optional): Culture the explants on a non-selective medium for a short period (2-7 days) to allow the cells to recover and the resistance gene to be expressed.
-
First Round of Selection: Transfer the explants to your standard culture medium supplemented with the predetermined optimal concentration of this compound.
-
Subculture: Subculture the surviving, healthy-looking tissues to fresh selection medium every 2-3 weeks. This maintains the selective pressure and provides fresh nutrients.
-
Regeneration and Rooting: Once putative transformed calli or shoots are well-established, transfer them to regeneration and then rooting media, maintaining the selective pressure with this compound in these media as well.
-
Acclimatization and Analysis: Transfer rooted plantlets to soil and acclimatize them. Perform molecular analysis (e.g., PCR, Southern blot) to confirm the presence and integration of the transgene in the putative transformants.
Visualizations
Caption: Mechanism of this compound herbicidal activity within a plant cell.
References
- 1. zellbio.eu [zellbio.eu]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150113681A1 - Composition and method for enhancing plant transformation - Google Patents [patents.google.com]
Technical Support Center: Confirmation of Bialaphos Resistance in Putative Transformants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming Bialaphos resistance in putative transformants.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound resistance?
This compound is a naturally occurring herbicide that is converted within plant cells into phosphinothricin (PPT), also known as glufosinate.[1][2] PPT is a potent inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism.[3][4][5] Inhibition of this enzyme leads to a rapid accumulation of ammonia, causing cell death.[2][3] Resistance to this compound is conferred by the bar (this compound resistance) or pat (phosphinothricin acetyltransferase) gene, originally isolated from Streptomyces hygroscopicus and Streptomyces viridochromogenes, respectively.[4][5][6][7] These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT by acetylation, thus preventing its inhibitory effect on glutamine synthetase.[4][5][8][9]
Q2: What are the primary methods to confirm this compound resistance?
Confirmation of this compound resistance in putative transformants typically involves a combination of molecular, physiological, and biochemical analyses:
-
Molecular Analysis: This confirms the presence and integration of the resistance gene (bar or pat) in the plant genome. Common techniques include Polymerase Chain Reaction (PCR) and Southern blotting.[10][11][12][13]
-
Physiological Analysis: This assesses the whole-plant or tissue-level resistance to the herbicide. This is often done through direct application of this compound or its active ingredient, phosphinothricin.[11][13]
-
Biochemical Analysis: This verifies the expression and activity of the PAT enzyme. Methods include enzyme activity assays and immunoassays like ELISA.[8][9][14]
Q3: Is PCR analysis alone sufficient to confirm resistance?
While PCR is a rapid and effective method to detect the presence of the bar or pat gene, it is generally not sufficient to confirm stable transformation and functional resistance.[10] A positive PCR result indicates the presence of the transgene, but it does not guarantee its stable integration into the genome, its expression, or the production of a functional PAT enzyme. Therefore, it is highly recommended to complement PCR analysis with physiological and/or biochemical assays.
Q4: What is the purpose of a Southern blot analysis?
A Southern blot analysis is considered a definitive method for confirming the stable integration of the transgene into the plant genome.[15] It provides crucial information on:
-
Transgene Copy Number: It helps determine the number of copies of the resistance gene integrated into the host genome.[15][16][17] Single-copy integrations are often preferred for stable and predictable gene expression.
-
Integration Pattern: It can reveal if the transgene is integrated as a single locus or at multiple loci.[15]
Q5: At what stage of plant development should I perform the confirmation assays?
The timing of the assays can vary:
-
PCR: Can be performed on small amounts of tissue from early-stage putative transformants, such as regenerated shoots or calli.[10][18]
-
Herbicide Application: Leaf painting or spraying is typically done on well-developed plantlets or mature plants that can tolerate the application.[13][18]
-
Southern Blot: Requires a larger amount of high-quality genomic DNA, so it is usually performed on established plantlets or young plants.[16]
-
Biochemical Assays: Can be performed on tissues from various developmental stages, provided there is sufficient protein for extraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| PCR is positive, but plants are sensitive to this compound. | 1. Transient gene expression: The transgene was present but not stably integrated into the genome. 2. Gene silencing: The integrated transgene is not being expressed due to epigenetic modifications. 3. Improper protein folding or function: The expressed PAT enzyme is non-functional. | 1. Perform a Southern blot to confirm stable integration. 2. Conduct a Reverse Transcription PCR (RT-PCR) or quantitative RT-PCR (qRT-PCR) to check for transgene transcription.[11][19] 3. Perform a PAT enzyme activity assay or an ELISA to verify the presence of a functional protein.[14] |
| High frequency of "escapes" (non-transformed plants surviving selection). | 1. Ineffective selection pressure: The concentration of this compound in the selection medium is too low.[13] 2. Cross-protection: Non-transformed cells are protected by neighboring transformed cells. 3. Chimeric plants: The plant is composed of both transformed and non-transformed tissues. | 1. Optimize the this compound concentration for your specific plant species and explant type by performing a kill-curve analysis on wild-type tissue.[13] 2. Subculture putative transformants onto fresh selection medium. 3. Analyze different parts of the putative transformant (e.g., different leaves) by PCR to check for chimerism. |
| Variable levels of resistance among different transgenic lines. | 1. Different transgene copy numbers: Higher copy numbers can sometimes lead to gene silencing.[16] 2. Position effect: The site of transgene integration in the genome can influence its expression level. 3. Differences in transgene expression levels. | 1. Determine the transgene copy number for each line using Southern blotting or quantitative PCR (qPCR).[15][20] 2. Analyze transgene expression levels using qRT-PCR. 3. Select lines with single-copy insertions and stable, high-level resistance for further experiments. |
| No PCR product in known positive controls. | 1. Poor DNA quality: The extracted genomic DNA is degraded or contains PCR inhibitors. 2. Error in PCR reaction setup: Incorrect primer concentration, annealing temperature, or other PCR parameters. | 1. Check the quality and quantity of the DNA using gel electrophoresis and spectrophotometry. Re-extract DNA if necessary. 2. Verify the primer sequences and optimize the PCR conditions (e.g., annealing temperature gradient). |
Experimental Protocols
Molecular Confirmation
1. PCR Analysis for bar Gene Detection
This protocol is for the initial screening of putative transformants to detect the presence of the this compound resistance gene (bar).
-
DNA Extraction: Isolate genomic DNA from leaf tissue of putative transformants and untransformed control plants using a suitable plant DNA extraction kit or a CTAB-based method.
-
Primer Design: Use primers specific to the bar gene. For example, a common primer set amplifies a fragment of approximately 400-500 bp.[10]
-
PCR Reaction:
-
Genomic DNA: 50-100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
Taq DNA Polymerase Buffer (10x): 2.5 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.2% agarose gel.[10] A band of the expected size in the lanes of putative transformants and the positive control (plasmid DNA), and its absence in the untransformed control and negative control (water), indicates a positive result.
2. Southern Blot Analysis for Transgene Integration and Copy Number
This protocol provides a general workflow for confirming transgene integration and estimating the copy number.
-
Genomic DNA Digestion: Digest 10-15 µg of high-quality genomic DNA from each putative transgenic line and a non-transformed control with a restriction enzyme that does not cut within the T-DNA probe region.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
Blotting: Transfer the separated DNA fragments from the gel to a positively charged nylon membrane.
-
Probe Preparation: Prepare a DNA probe specific to the bar gene and label it with a radioactive (e.g., 32P) or non-radioactive (e.g., DIG) label.
-
Hybridization and Washing: Hybridize the labeled probe to the membrane and then wash the membrane under stringent conditions to remove non-specific binding.
-
Detection: Detect the hybridized probe. The number of distinct bands on the resulting autoradiogram or chemiluminescent image corresponds to the number of transgene insertion sites.[17][21]
Physiological Confirmation
3. Herbicide Leaf Painting Assay
This is a simple and effective method to assess herbicide resistance at the tissue level.
-
Herbicide Solution: Prepare a 0.1% to 0.5% solution of a commercial this compound-containing herbicide (e.g., Basta®) in water with a small amount of a surfactant (e.g., 0.05% Tween-20).[13]
-
Application: Using a small paintbrush or cotton swab, carefully paint a small section of a leaf on each putative transformant and a control plant with the herbicide solution.[13]
-
Observation: Observe the painted leaf sections over 7-10 days.[13] Resistant plants will show little to no damage in the painted area, while susceptible plants will exhibit chlorosis and necrosis.
Biochemical Confirmation
4. PAT Enzyme Activity Assay (Qualitative)
This assay confirms the presence of a functional PAT enzyme.
-
Protein Extraction: Extract total soluble protein from leaf tissue of putative transformants and control plants.
-
Assay Reaction:
-
Incubate the protein extract with phosphinothricin (PPT) and acetyl-CoA.
-
The PAT enzyme will transfer an acetyl group from acetyl-CoA to PPT.
-
-
Detection: The product of the reaction, acetylated PPT, can be detected using various methods, such as thin-layer chromatography (TLC) or by coupling the release of CoA to a colorimetric reaction. A positive reaction indicates PAT activity.
Data Summary
Table 1: Recommended this compound Concentrations for Selection
| Plant Species | Explant Type | This compound Concentration (mg/L) | Reference |
| Soybean | Cotyledonary node | 4 | [13] |
| Poplar | Stem segments | Not specified, but effective for selection | [3] |
| Maize | Suspension culture cells | Not specified, but effective for selection | [8][9] |
| Rice | Calli | Not specified, but effective for selection | [22] |
Note: The optimal concentration should be determined empirically for each plant species and experimental system.
Visual Guides
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for confirming this compound resistance.
References
- 1. goldbio.com [goldbio.com]
- 2. zellbio.eu [zellbio.eu]
- 3. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 4. Characterization of the herbicide-resistance gene bar from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the herbicide-resistance gene bar from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Testing Transgenic Aspen Plants with bar Gene for Herbicide Resistance under Semi-natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 13. jast.modares.ac.ir [jast.modares.ac.ir]
- 14. Enzyme linked immunosorbent assay for PAT protein detection in genetically modified rape | Chinese Journal of Agricultural Biotechnology | Cambridge Core [cambridge.org]
- 15. An evaluation of new and established methods to determine T‐DNA copy number and homozygosity in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytojournal.com [phytojournal.com]
- 17. letstalkacademy.com [letstalkacademy.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel recombinant binary vectors harbouring Basta (bar) gene as a plant selectable marker for genetic transformation of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput and Accurate Determination of Transgene Copy Number and Zygosity in Transgenic Maize: From DNA Extraction to Data Analysis | MDPI [mdpi.com]
- 21. genetics - How can Southern blotting be used to establish gene copy number? - Biology Stack Exchange [biology.stackexchange.com]
- 22. Gateway binary vectors with the this compound resistance gene, bar, as a selection marker for plant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of Bialaphos in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Bialaphos in stock solutions and effectively use it in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a tripeptide antibiotic produced by Streptomyces hygroscopicus[1]. It consists of two L-alanine residues and the glutamic acid analog phosphinothricin (PPT), also known as glufosinate[2]. This compound itself is a pro-herbicide and is not toxic to cells[1]. Inside the cell, endogenous peptidases cleave off the alanine residues, releasing the active compound, phosphinothricin[1][2]. PPT is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen metabolism[3][4]. Inhibition of this enzyme leads to a rapid accumulation of ammonia and a depletion of glutamine, causing cell death[2][3].
Q2: How do the bar and pat genes confer resistance to this compound?
The bar (this compound resistance) gene from Streptomyces hygroscopicus and the pat gene from Streptomyces viridochromogenes encode for the enzyme phosphinothricin N-acetyltransferase (PAT)[2]. This enzyme detoxifies phosphinothricin by acetylating it, preventing it from inhibiting glutamine synthetase[4][5]. Cells expressing the bar or pat gene can therefore grow in the presence of this compound or phosphinothricin.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Recommended Duration | Additional Notes |
| Powder | -20°C | As per manufacturer | Store in a desiccated environment. |
| Stock Solution | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: Can I store my this compound stock solution at 4°C?
While short-term storage at 4°C for a few days is unlikely to cause significant degradation, long-term storage at this temperature is not recommended. For optimal stability and to prevent microbial growth, it is best to store aliquots of your stock solution at -20°C.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues encountered during selection experiments using this compound.
Problem 1: No transformants/colonies survive on the selection medium.
This could be due to several factors, including issues with the transformation protocol itself or the selection agent.
Experimental Workflow: Troubleshooting No Survival
Caption: Troubleshooting workflow for experiments with no surviving colonies.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: The optimal concentration of this compound is species- and even cultivar-dependent. If you are seeing no survivors, you may need to perform a kill curve experiment to determine the minimum inhibitory concentration for your specific cell line or organism. Some studies have used concentrations around 4 mg/L for soybean selection[6].
-
-
Possible Cause 2: Degradation of this compound stock solution.
-
Solution: If your stock solution is old, has been stored improperly (e.g., at 4°C for an extended period), or has undergone multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from powder.
-
-
Possible Cause 3: Uneven distribution of this compound in the medium.
-
Solution: Ensure that the this compound stock solution is added to the medium after it has cooled to a suitable temperature (e.g., 50-55°C) and is thoroughly mixed before pouring plates.
-
Problem 2: High number of "escapes" or non-transformed colonies on the selection medium.
This indicates that the selection pressure is not stringent enough.
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration of this compound in your selection medium. A kill curve will help you determine the optimal concentration that effectively kills non-transformed cells while allowing transformed cells to survive.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound may be degrading in the medium over time. This can be influenced by the pH of the medium and exposure to light. Ensure your medium's pH is stable and incubate plates in the dark if possible. Also, consider preparing fresh plates more frequently for long-term experiments.
-
-
Possible Cause 3: Low expression of the resistance gene.
-
Solution: The expression level of the bar or pat gene can influence the level of resistance[4]. If expression is low, cells may not be able to detoxify this compound effectively at higher concentrations. You may need to screen multiple independent transformants or consider using a stronger promoter to drive resistance gene expression.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Dissolving: Add the powder to 10 mL of sterile, purified water (e.g., Milli-Q or equivalent). Mix until the powder is completely dissolved. This compound is freely soluble in water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year.
Protocol 2: Kill Curve Experiment to Determine Optimal this compound Concentration
-
Prepare a range of concentrations: Prepare selection media with a gradient of this compound concentrations (e.g., 0, 1, 2, 4, 6, 8, 10 mg/L).
-
Plate non-transformed cells: Plate your non-transformed (wild-type) cells or explants on each concentration.
-
Incubate: Incubate the plates under your standard experimental conditions.
-
Assess viability: Observe the plates regularly and record the concentration at which all non-transformed cells are killed or their growth is completely inhibited.
-
Select optimal concentration: The optimal concentration for your selection experiments will typically be slightly higher than the minimum concentration that effectively kills all non-transformed cells.
This compound Degradation and Stability
While specific quantitative data on the stability of this compound in solution under various conditions is limited in the literature, its chemical structure as a peptide derivative provides some clues about potential degradation pathways.
Signaling Pathway: this compound Activation and Resistance
Caption: Mechanism of this compound activation and the bar gene-mediated resistance.
-
Hydrolysis: The peptide bonds in this compound could be susceptible to hydrolysis, especially at non-neutral pH. This would break the molecule into its constituent amino acids (alanine and phosphinothricin), which could potentially reduce its efficacy if it occurs before it enters the cell. Storing stock solutions in a pH-neutral, aqueous solvent like water is recommended.
-
Microbial Degradation: In non-sterile solutions, microbes could potentially degrade this compound. This is why filter sterilization of the stock solution and aseptic technique are critical. In soil and water, microbial activity is a major factor in the degradation of phosphinothricin[7][8].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jast.modares.ac.ir [jast.modares.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Bialaphos and Hygromycin as Selectable Markers in Genetic Transformation
In the realm of genetic engineering, the ability to efficiently select for successfully transformed cells is paramount. Selectable markers are the gatekeepers of this process, allowing researchers to isolate and propagate cells that have incorporated a gene of interest. Among the arsenal of available markers, Bialaphos and Hygromycin have emerged as two of the most widely utilized agents, each with its own set of advantages and disadvantages. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific applications.
At a Glance: Key Differences
| Feature | This compound | Hygromycin B |
| Mechanism of Action | Inhibits glutamine synthetase, leading to ammonia accumulation and cell death.[1][2][3] | Inhibits protein synthesis by interfering with ribosomal translocation.[4][5][6] |
| Resistance Gene | bar or pat (phosphinothricin acetyltransferase)[1][2][7] | hph (hygromycin B phosphotransferase)[8][9][10] |
| Mode of Resistance | Acetylation and detoxification of the active compound (phosphinothricin).[2][7] | Phosphorylation and inactivation of hygromycin B.[4][6][9] |
| Primary Application | Predominantly used in plant transformation.[1][11][12] | Widely used in both plant and animal cell transformation.[5][8][13] |
| Transformation Efficiency | Can be lower compared to hygromycin in some plant species.[11][14] | Often reported to have higher transformation efficiency in plants.[11][14] |
| Selection Time | Can be longer, sometimes requiring over 20 weeks for plant regeneration.[15] | Generally faster, with transgenic plants obtainable 1 to 3 months quicker than with this compound selection.[11][15] |
| Potential Issues | Regeneration of albino plants, escapes, and potential for off-target effects by the BAR enzyme.[7][15][16] | Can be more toxic to certain cell types, requiring careful optimization of concentration.[17] |
| Cost | The cost of screening with Basta (a commercial formulation of the active ingredient) in field tests can be lower than hygromycin.[11] | Can be more expensive for large-scale screening.[11] |
Delving Deeper: Mechanism of Action
This compound: This herbicidal tripeptide is composed of two L-alanine residues and the glutamic acid analog, phosphinothricin (PPT).[2][3] Within the cell, peptidases cleave this compound to release PPT, which is the active inhibitor of glutamine synthetase.[1][2] This inhibition leads to a rapid accumulation of ammonia, disrupting cellular metabolism and causing cell death.[2][3] Resistance is conferred by the bar (this compound resistance) or pat (phosphinothricin acetyltransferase) gene, originally isolated from Streptomyces hygroscopicus and Streptomyces viridochromogenes, respectively.[2][7] These genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies PPT through acetylation.[2][7][18]
Hygromycin B: An aminoglycoside antibiotic produced by Streptomyces hygroscopicus, Hygromycin B is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[4][5] It acts by interfering with the translocation of peptidyl-tRNAs on the ribosome, leading to mistranslation and ultimately, cell death.[4][5][6] The resistance gene, hph, encodes for hygromycin B phosphotransferase, an enzyme that inactivates the antibiotic via phosphorylation.[4][9][10]
Visualizing the Mechanisms
Caption: Mechanism of this compound action and resistance.
Caption: Mechanism of Hygromycin B action and resistance.
Performance in Practice: Experimental Data Insights
Direct comparisons in plant transformation studies have revealed notable differences in the performance of this compound and Hygromycin.
A study comparing the two markers in rice transformation found that the system using the hpt gene (Hygromycin resistance) was more efficient, saving 10 days in the process and resulting in double the transformation efficiency with a lower transgene copy number compared to the bar gene (this compound resistance).[11] However, the same study noted that the cost of screening with Hygromycin in field tests was significantly higher than with Basta.[11]
In Kentucky bluegrass, Hygromycin was also found to be more effective than this compound for selecting transformants.[15] Research showed that 78.8% of hygromycin-resistant callus lines regenerated into green plants, while only 34.4% of this compound-resistant lines did so.[15] The time required to produce transgenic plants ready for potting was approximately 8-16 weeks with hygromycin selection, compared to over 20 weeks for this compound selection.[15]
Similarly, in wheat transformation, the hpt gene was reported to be as good as or better than the bar gene, with an average transformation efficiency of 5.5% compared to 2.6% for the bar gene.[14]
However, it is important to note that the choice of selectable marker can be species- and even genotype-dependent. For instance, in oil palm, this compound and glufosinate ammonium (the active ingredient in many commercial herbicides) were found to be effective at lower concentrations than Basta for inhibiting the growth of untransformed tissues.[19][20]
Experimental Protocols
This compound Selection in Plant Transformation
The optimal concentration of this compound for selection varies depending on the plant species and tissue type, but generally ranges from 1 to 10 mg/L.[21][22]
Workflow for this compound Selection:
Caption: General workflow for this compound selection.
Key Methodological Steps:
-
Determine Optimal Concentration: Perform a sensitivity test with non-transformed explants to determine the minimum concentration of this compound that effectively inhibits growth.
-
Co-cultivation: After transformation (e.g., via Agrobacterium-mediated transformation or particle bombardment), co-cultivate the explants for a few days to allow for T-DNA transfer and integration.
-
Selection: Transfer the explants to a selection medium containing the predetermined optimal concentration of this compound.
-
Subculture: Regularly subculture the growing tissues onto fresh selection medium to maintain selective pressure and promote the growth of transformed cells.
-
Regeneration and Rooting: Once resistant calli or shoots are identified, transfer them to a regeneration medium, followed by a rooting medium, both of which may or may not contain the selective agent.
Hygromycin Selection in Mammalian and Plant Cells
The effective working concentration of Hygromycin B can range from 50 to 1000 µg/mL, and it is crucial to perform a "kill curve" for each cell line to determine the optimal concentration.[8][13][23]
Workflow for Hygromycin Selection (Kill Curve and Stable Cell Line Generation):
Caption: Workflow for Hygromycin B selection.
Key Methodological Steps for a Kill Curve:
-
Cell Plating: Plate the untransfected host cell line at a low density in multiple wells of a culture plate.[13][24]
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of Hygromycin B concentrations.[13][24]
-
Incubation and Observation: Incubate the cells for a period of 7 to 14 days, refreshing the selective medium every 2-3 days.[24] Observe the cells daily for signs of toxicity.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in the death of all cells within the desired timeframe (typically 7-10 days).[13][24]
Protocol for Stable Cell Line Generation:
-
Transfection: Transfect the target cells with the expression vector containing the hph resistance gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-72 hours in non-selective medium.[8]
-
Selection: Replace the medium with a selection medium containing the predetermined optimal concentration of Hygromycin B.
-
Colony Isolation: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until distinct resistant colonies appear. These colonies can then be isolated and expanded.
Conclusion: Making the Right Choice
Both this compound and Hygromycin are effective selectable markers, but the optimal choice depends on the specific experimental goals, the organism being transformed, and available resources.
Choose this compound if:
-
You are primarily working with plants.
-
Cost-effective large-scale screening in the field is a priority.[11]
-
Your plant species has shown good regeneration rates with this marker.
Choose Hygromycin if:
-
You are working with a broad range of organisms, including mammalian cells.
-
Higher transformation efficiency and faster selection are critical.[11][15]
-
You have the resources for careful optimization of the selection concentration.
Ultimately, a thorough review of the literature for protocols specific to the target organism and, if necessary, empirical testing of both markers will provide the most definitive answer for any given research project.
References
- 1. This compound selection of stable transformants from maize cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of bar in the Plastid Genome Confers Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Part:BBa K2926090 - parts.igem.org [parts.igem.org]
- 5. invivogen.com [invivogen.com]
- 6. Hygromycin B - Wikipedia [en.wikipedia.org]
- 7. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. uniprot.org [uniprot.org]
- 10. Plasmid-encoded hygromycin B resistance: the sequence of hygromycin B phosphotransferase gene and its expression in Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [A comparison study of hpt and bar as selection marker gene of transgenic rice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Non-specific activities of the major herbicide-resistance gene BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biologydiscussion.com [biologydiscussion.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. COMPARISON OF THE EFFECTIVENESS OF BASTA, this compound AND GLUFOSINATE AMMONIUM FOR SELECTING TRANSFORMED OIL PALM TISSUES – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 21. US20150113681A1 - Composition and method for enhancing plant transformation - Google Patents [patents.google.com]
- 22. jast.modares.ac.ir [jast.modares.ac.ir]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Bialaphos vs. Kanamycin: A Comparative Guide to Plant Transformation Efficiency
For researchers, scientists, and drug development professionals navigating the critical choice of a selection agent for plant transformation, this guide provides an objective comparison of bialaphos and kanamycin. This analysis is supported by experimental data to inform your selection strategy and enhance transformation outcomes.
The successful generation of transgenic plants hinges on the effective selection of transformed cells, a process reliant on the use of selectable marker genes that confer resistance to a selective agent. Among the most commonly used agents are the herbicide this compound and the antibiotic kanamycin. The choice between these two can significantly impact the efficiency of generating transgenic events, with outcomes often varying by plant species and the specific transformation protocol employed.
Mechanism of Action: A Tale of Two Pathways
The modes of action for this compound and kanamycin are distinct, targeting different essential cellular processes in plants.
This compound, a tripeptide produced by Streptomyces hygroscopicus, is internalized by plant cells and enzymatically converted to its active form, phosphinothricin (PPT).[1] PPT is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen assimilation.[1] Inhibition of this enzyme leads to a rapid accumulation of toxic ammonia and a depletion of essential amino acids, ultimately causing cell death in non-transformed tissues.[1] Resistance is conferred by the bar or pat gene, which encodes the enzyme phosphinothricin acetyltransferase (PAT). This enzyme detoxifies PPT by acetylation, allowing transformed cells to survive and proliferate.[1]
Kanamycin, an aminoglycoside antibiotic, exerts its cytotoxic effect by binding to the 30S ribosomal subunit in chloroplasts and mitochondria. This binding disrupts protein synthesis, leading to the production of nonfunctional proteins and eventually cell death. Resistance to kanamycin is conferred by the neomycin phosphotransferase II (nptII) gene, which encodes an enzyme that inactivates kanamycin through phosphorylation, thereby permitting protein synthesis to proceed normally in transformed cells.
Quantitative Comparison of Transformation Efficiency
Direct comparative studies providing quantitative data on the transformation efficiency of this compound versus kanamycin are limited and outcomes can be highly species-dependent. However, a study by Pandeya et al. (2017) on cotton (Gossypium hirsutum) provides a valuable side-by-side comparison of event recovery rates for different selection systems.
| Selection System | Selectable Marker Gene | Selective Agent | Transformation Efficiency (Event Recovery Rate) | Plant Species |
| This compound-based | bar | Phosphinothricin (PPT) | 0.41% | Cotton (Gossypium hirsutum) |
| Kanamycin-based | nptII | Kanamycin | 2.88% | Cotton (Gossypium hirsutum) |
| Hygromycin-based | hpt | Hygromycin | 2.47% | Cotton (Gossypium hirsutum) |
Data sourced from Pandeya et al. (2017). It is important to note that transformation efficiencies are highly dependent on the plant species, genotype, explant type, and transformation protocol.
Interestingly, in this study with cotton, kanamycin selection yielded a significantly higher transformation efficiency than this compound (phosphinothricin) selection. This contrasts with reports in other species like maize, where this compound selection is often considered more efficient than kanamycin selection. This underscores the critical need to optimize selection protocols for the specific plant system being used.
Experimental Protocols
Below are detailed, generalized methodologies for Agrobacterium-mediated plant transformation using either this compound or kanamycin selection. These protocols provide a framework that should be optimized for specific plant species and explant types.
Protocol 1: Agrobacterium-mediated Transformation with this compound Selection
-
Agrobacterium Preparation:
-
Culture Agrobacterium tumefaciens strain (e.g., EHA105, LBA4404) harboring a binary vector with the bar gene and the gene of interest in YEB medium with appropriate antibiotics (e.g., rifampicin, spectinomycin) at 28°C with shaking until the culture reaches an OD600 of 0.6-0.8.
-
Pellet the bacterial cells by centrifugation and resuspend in a liquid co-cultivation medium (e.g., MS medium with 100 µM acetosyringone) to a final OD600 of 0.2-0.6.
-
-
Explant Preparation and Inoculation:
-
Prepare explants (e.g., leaf discs, embryos, calli) from sterile in vitro-grown plants.
-
Immerse the explants in the Agrobacterium suspension for 10-30 minutes.
-
-
Co-cultivation:
-
Blot the explants on sterile filter paper to remove excess bacteria and place them on a solid co-cultivation medium.
-
Incubate in the dark at 22-25°C for 2-3 days.
-
-
Selection and Regeneration:
-
Wash the explants with sterile water or liquid culture medium containing an antibiotic to eliminate Agrobacterium (e.g., cefotaxime 250-500 mg/L).
-
Transfer the explants to a selection medium containing the appropriate plant growth regulators for regeneration and a selective concentration of this compound or phosphinothricin (e.g., 1-5 mg/L). The optimal concentration must be determined empirically for each plant species and explant type.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Once shoots have regenerated and elongated, transfer them to a rooting medium, which may also contain a lower concentration of the selective agent.
-
-
Acclimatization and Analysis:
-
Rooted plantlets are carefully transferred to soil and acclimatized to greenhouse conditions.
-
Confirm the presence and expression of the transgene in putative transformants using molecular techniques such as PCR, Southern blotting, and RT-PCR.
-
Protocol 2: Agrobacterium-mediated Transformation with Kanamycin Selection
-
Agrobacterium Preparation:
-
Follow the same procedure as for this compound selection, using an Agrobacterium strain carrying a binary vector with the nptII gene.
-
-
Explant Preparation and Inoculation:
-
Identical to the this compound protocol.
-
-
Co-cultivation:
-
Identical to the this compound protocol.
-
-
Selection and Regeneration:
-
Wash the explants as described for the this compound protocol.
-
Transfer the explants to a regeneration medium containing the appropriate plant growth regulators and a selective concentration of kanamycin (e.g., 25-100 mg/L). The optimal concentration of kanamycin is highly species-dependent and must be determined experimentally.[2][3]
-
Subculture the explants every 2-3 weeks on fresh selection medium.
-
Transfer regenerated shoots to a rooting medium, often containing a reduced concentration of kanamycin.
-
-
Acclimatization and Analysis:
-
Follow the same procedure as for this compound selection to acclimatize the plants and confirm transgene integration and expression.
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathways of this compound and kanamycin and a typical experimental workflow for plant transformation.
References
A Head-to-Head Comparison: The bar Gene Edges Out nptII as a Selectable Marker in Plant Transformation
In the realm of plant genetic engineering, the selection of an appropriate marker gene is a critical determinant of success. For decades, the neomycin phosphotransferase II (nptII) gene has been a workhorse, conferring resistance to aminoglycoside antibiotics like kanamycin. However, the bialaphos resistance (bar) gene, which provides tolerance to the herbicide phosphinothricin (PPT), has emerged as a superior alternative in many applications. This guide provides a detailed comparison of the two selectable marker systems, supported by experimental data, to assist researchers in making an informed choice for their transformation experiments.
At a Glance: Key Differences
| Feature | bar Gene | nptII Gene |
| Selective Agent | Phosphinothricin (PPT), Glufosinate | Kanamycin, Neomycin, G418, Paromomycin |
| Mechanism of Resistance | Detoxification of the selective agent | Inactivation of the selective agent |
| Selection Stringency | Generally high, with fewer escapes | Variable, prone to "escapes" |
| Transformation Efficiency | Often higher in direct comparisons | Can be lower, especially in cereals |
| Off-Target Effects | Potential for non-specific acetylation of endogenous compounds | Generally considered to have no pleiotropic effects on the transcriptome[1] |
| Regulatory Status | Widely approved for commercial cultivation | Approved, but with some public concern due to antibiotic resistance linkage |
Deeper Dive: A Quantitative Comparison
The superiority of the bar gene is most evident in direct comparative studies. For instance, in chickpea (Cicer arietinum L.), a transformation efficiency of 4.3% was achieved using the bar gene with phosphinothricin selection, whereas the nptII gene with kanamycin selection yielded a significantly lower efficiency of 0.37%[2]. This stark difference highlights the enhanced recovery of transgenic plants when using the bar system.
Transformation Efficiency Comparison
| Plant Species | bar Transformation Efficiency (%) | nptII Transformation Efficiency (%) | Reference |
| Chickpea (Cicer arietinum) | 4.3 | 0.37 | [2] |
| Tall Fescue (Festuca arundinacea) | 9.4 (with this compound) | 1.6 (with paromomycin) | [3] |
| Tobacco (Nicotiana tabacum) | - | up to 20 (with kanamycin) | [4] |
It is important to note that transformation efficiency is influenced by numerous factors, including the plant species, genotype, and the transformation method employed. However, the trend in comparative studies suggests a notable advantage for the bar gene.
Optimal Concentration of Selective Agents
The concentration of the selective agent is a critical parameter for successful selection. The following table provides a range of effective concentrations for phosphinothricin and kanamycin in various plant species.
| Plant Species | Phosphinothricin (PPT/Glufosinate) (mg/L) | Kanamycin (mg/L) |
| Arabidopsis thaliana | 5 - 20[5] | 50 |
| Tobacco (Nicotiana tabacum) | ~22 (0.1 mM)[6] | 100[7] |
| Rice (Oryza sativa) | 2 - 5 | >500 |
| Soybean (Glycine max) | 3 - 8 | - |
| Maize (Zea mays) | 3 (this compound) | - |
| Chickpea (Cicer arietinum) | Low concentration | High concentration |
| Sugarcane (Saccharum officinarum) | - | 100[8] |
| Banana (Musa cv. 'Grand nain') | - | 150 |
| Jatropha curcas | - | 20 - 40[9] |
| Chrysanthemum | 0.4[10] | 30[10] |
| Sorghum | 2 - 10 | 50[10][11] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between the bar and nptII systems lies in their mechanism of resistance.
The bar gene encodes the enzyme phosphinothricin acetyltransferase (PAT). PAT detoxifies phosphinothricin by transferring an acetyl group from acetyl-CoA to the PPT molecule, rendering it unable to inhibit glutamine synthetase, a key enzyme in nitrogen metabolism. This detoxification allows transformed cells to survive and proliferate.
The nptII gene , on the other hand, encodes neomycin phosphotransferase II. This enzyme inactivates aminoglycoside antibiotics like kanamycin by transferring a phosphate group from ATP to the antibiotic molecule. This modification prevents the antibiotic from binding to the ribosomal subunits and inhibiting protein synthesis.
References
- 1. Selectable marker genes and unintended changes to the plant transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of Nicotiana tabacum using the herbicide resistance bar gene as a selectable marker | International Society for Horticultural Science [ishs.org]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. worldwidejournals.com [worldwidejournals.com]
Cross-Resistance Profile of Bialaphos-Resistant Plants to Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance of bialaphos-resistant plants to other classes of herbicides, supported by experimental data and detailed protocols. Understanding the specificity of herbicide resistance mechanisms is crucial for developing effective weed management strategies and for the design of new herbicidal compounds.
This compound is a tripeptide antibiotic produced by Streptomyces species, which acts as a pro-herbicide.[1][2] In planta, it is metabolized into phosphinothricin (PPT), also known as glufosinate, which is a potent inhibitor of the enzyme glutamine synthetase.[2][3] Inhibition of this enzyme leads to a rapid accumulation of ammonia and the cessation of photorespiration, ultimately causing plant death.[4]
Resistance to this compound in transgenic plants is conferred by the introduction of the bar (this compound resistance) gene from Streptomyces hygroscopicus or the pat (phosphinothricin-N-acetyltransferase) gene from Streptomyces viridochromogenes.[4] Both genes encode the enzyme phosphinothricin acetyltransferase (PAT), which detoxifies phosphinothricin by acetylating its free amino group, rendering it non-toxic to the plant.[4]
Quantitative Comparison of Herbicide Cross-Resistance
The primary mechanism of resistance in this compound-resistant plants is the specific detoxification of phosphinothricin. This targeted action suggests a narrow spectrum of cross-resistance. The following table summarizes the expected and observed cross-resistance of this compound-resistant plants (expressing the bar or pat gene) to various herbicide classes.
| Herbicide Class | Active Ingredient Example(s) | Mode of Action | Expected Cross-Resistance in this compound-Resistant Plants | Supporting Rationale & Data |
| Phosphinic Acid | Glufosinate (Phosphinothricin) | Glutamine Synthetase Inhibition | High Resistance | The PAT enzyme directly detoxifies phosphinothricin, the active ingredient in glufosinate.[4] Transgenic plants expressing the bar gene have shown high levels of resistance to commercial glufosinate formulations (e.g., Basta®).[5] |
| Glycines | Glyphosate | EPSP Synthase Inhibition | No Resistance | The mechanism of action of glyphosate is entirely different from that of this compound, targeting a separate metabolic pathway.[3] The PAT enzyme does not interact with glyphosate.[6] |
| Acetyl-CoA Carboxylase (ACCase) Inhibitors | Sethoxydim, Clethodim | Inhibition of Fatty Acid Synthesis | No Resistance | The PAT enzyme is specific to phosphinothricin and does not metabolize ACCase inhibitors. The target enzyme and metabolic pathway are distinct.[7] |
| Acetolactate Synthase (ALS) Inhibitors | Chlorsulfuron, Imazethapyr | Inhibition of Branched-Chain Amino Acid Synthesis | No Resistance | The mode of action and the target enzyme (ALS) are different from those of this compound.[8] The PAT enzyme does not confer resistance to this class of herbicides. |
| Photosystem II (PSII) Inhibitors | Atrazine, Diuron | Inhibition of Photosynthesis | No Resistance | These herbicides disrupt electron transport in photosynthesis, a mechanism unrelated to glutamine synthetase inhibition and not affected by the PAT enzyme.[9] |
| Synthetic Auxins | 2,4-D, Dicamba | Disruption of Hormonal Growth Regulation | No Resistance | Synthetic auxins mimic natural plant hormones, causing uncontrolled growth. This mode of action is unrelated to the glutamine synthetase pathway.[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of herbicide resistance. Below are protocols for key experiments used to determine the cross-resistance profiles of transgenic plants.
Whole-Plant Herbicide Bioassay
This method assesses the response of whole, intact plants to herbicide application under controlled environmental conditions.
Objective: To determine the dose-response of this compound-resistant and wild-type plants to various herbicides and calculate the lethal dose 50 (LD50) or growth reduction 50 (GR50).
Materials:
-
This compound-resistant (transgenic) and non-resistant (wild-type) plant seeds of the same species.
-
Potting medium (soil, sand, and peat mixture).
-
Pots or trays.
-
Controlled environment growth chamber or greenhouse.
-
Herbicide formulations for testing.
-
Calibrated sprayer.
Procedure:
-
Plant Growth: Sow seeds of both transgenic and wild-type plants in pots filled with the potting medium. Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the 3-4 leaf stage.[2][11]
-
Herbicide Preparation: Prepare a series of dilutions for each herbicide to be tested. A typical dose-response experiment includes a non-treated control and 5-7 herbicide concentrations.[12]
-
Herbicide Application: Transfer the plants to a spray chamber and apply the different herbicide concentrations using a calibrated sprayer to ensure uniform coverage.[12]
-
Data Collection: After a specified period (typically 14-21 days post-application), assess plant injury visually (on a scale of 0-100%) and measure plant biomass (fresh or dry weight).[3]
-
Data Analysis: For each herbicide, plot the plant response (e.g., percent injury or biomass reduction) against the herbicide dose. Use statistical software to fit a log-logistic dose-response curve and calculate the LD50 (the dose causing 50% mortality) or GR50 (the dose causing 50% growth reduction). The resistance index (RI) is calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.
Leaf Disc Assay
This is a rapid and non-destructive method to assess herbicide efficacy by measuring the impact on photosynthesis in isolated leaf tissue.[13][14]
Objective: To quickly screen for herbicide sensitivity by measuring chlorophyll fluorescence in leaf discs.
Materials:
-
Healthy, fully expanded leaves from both transgenic and wild-type plants.
-
Cork borer or hole punch to cut uniform leaf discs.
-
Multi-well plates.
-
Herbicide solutions of varying concentrations.
-
Incubation buffer.
-
Chlorophyll fluorometer.
Procedure:
-
Leaf Disc Preparation: Use a cork borer to cut uniform discs from the leaves, avoiding major veins.
-
Incubation: Place the leaf discs in the wells of a multi-well plate containing the incubation buffer and the respective herbicide concentrations. Include a control with no herbicide.[13]
-
Dark Adaptation: Incubate the plates in the dark for a set period (e.g., 1-2 hours) to allow all reaction centers of the photosystems to open.
-
Fluorescence Measurement: Measure the chlorophyll fluorescence (Fv/Fm, a measure of the maximum quantum efficiency of Photosystem II) of the leaf discs using a chlorophyll fluorometer.[13]
-
Data Analysis: A significant decrease in the Fv/Fm value in the presence of a herbicide indicates damage to the photosynthetic apparatus and thus, susceptibility. Compare the Fv/Fm values of transgenic and wild-type leaf discs across different herbicide treatments.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 4. Resistance to glufosinate is proportional to phosphinothricin acetyltransferase expression and activity in LibertyLink® and WideStrike® cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing Transgenic Aspen Plants with bar Gene for Herbicide Resistance under Semi-natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allelic variation of the ACCase gene and response to ACCase-inhibiting herbicides in pinoxaden-resistant Lolium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant resistance to acetolactate synthase-inhibiting herbicides - Advances in Weed Science [awsjournal.org]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 10. hracglobal.com [hracglobal.com]
- 11. cambridge.org [cambridge.org]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. New Technique for Rapidly Diagnosing Herbicide-Resistant Weeds | Lab Manager [labmanager.com]
A Comparative Guide to the Validation of bar Gene Expression in Transgenic Plants
For researchers and scientists engaged in the development of transgenic crops, the validation of transgene expression is a critical step to ensure the stability and functionality of the introduced gene. The bar gene, conferring resistance to the herbicide glufosinate (also known as phosphinothricin or Basta®), is a widely used selectable marker in plant transformation. This guide provides an objective comparison of common methods used to validate bar gene expression, supported by experimental data and detailed protocols.
Comparison of Validation Methods
The validation of bar gene expression involves a multi-level approach, from confirming the presence of the gene at the DNA level to verifying its functional expression at the protein and whole-plant levels. The most common methods include herbicide resistance assays, Polymerase Chain Reaction (PCR)-based techniques, Southern blotting, and Reverse Transcription PCR (RT-PCR).
| Validation Method | Principle | What it Measures | Throughput | Quantitative? | Typical Efficiency/Correlation |
| Herbicide Resistance Assay (Leaf Painting/Spraying) | In vivo assay where the plant's response to a herbicide containing phosphinothricin is observed. The PAT enzyme, encoded by the bar gene, detoxifies the herbicide. | Functional protein expression and whole-plant resistance. | High | Semi-quantitative (visual scoring of damage) | In a study on transgenic wheat and barley, 14-17% of T0 plants showed resistance to Basta® herbicide, and these resistant plants were subsequently confirmed to have the bar gene by RT-PCR.[1] |
| Polymerase Chain Reaction (PCR) | In vitro amplification of a specific DNA segment of the bar gene from the plant's genomic DNA. | Presence of the bar gene in the plant genome. | High | No (Qualitative) | In a study on transgenic sesame, 61 out of 93 T0 seedlings (65.6%) were found to be PCR positive for the bar gene. These PCR-positive plants were then confirmed to be resistant to Basta® herbicide.[2] |
| Loop-Mediated Isothermal Amplification (LAMP) | A nucleic acid amplification technique that amplifies a target DNA sequence at a constant temperature. | Presence of the bar gene. | High | No (Qualitative) | In a study of 100 putative transgenic sugarcane lines, LAMP detected the bar gene in 100% of the lines, while conventional PCR detected it in 97% of the lines.[3] |
| Southern Blotting | A molecular biology technique used to detect a specific DNA sequence in a DNA sample. It can determine the number of copies of the transgene integrated into the host genome. | Integration and copy number of the bar gene in the plant genome. | Low | Semi-quantitative (band intensity can give an estimate of copy number) | Often used as a definitive confirmation of transgene integration in plants that have tested positive by PCR and/or herbicide resistance assays. |
| Reverse Transcription PCR (RT-PCR) | Measures the presence and quantity of a specific RNA transcript. It involves converting RNA into complementary DNA (cDNA) followed by PCR amplification. | Transcription of the bar gene into messenger RNA (mRNA). | Medium | Yes (with quantitative RT-PCR or qRT-PCR) | RT-PCR is used to confirm that the integrated bar gene is being actively transcribed. Stable expression of the bar gene has been confirmed by RT-PCR in transgenic aspen plants that survived overwintering and showed herbicide resistance.[4] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunological assay used to measure the concentration of a specific protein (in this case, the PAT enzyme). | Presence and quantity of the PAT (Phosphinothricin Acetyltransferase) protein. | High | Yes | Provides a quantitative measure of the protein expressed from the bar gene. The protein content of PAT in the leaves, stems, and seeds of transgenic rice has been measured at 2.21 µg/g, 1.57 µg/g, and 2.44 µg/g, respectively. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.
Herbicide Resistance Assay (Leaf Painting)
This method provides a rapid and simple way to screen for functional bar gene expression in putative transgenic plants.
Materials:
-
Basta® herbicide solution (e.g., 100 mg/L glufosinate-ammonium)
-
Tween-20 (or other surfactant)
-
Small paintbrush or cotton swab
-
Non-transgenic control plants
Protocol:
-
Prepare the herbicide solution by diluting the commercial Basta® formulation in water to the desired concentration. Add a surfactant like Tween-20 (0.05-0.1% v/v) to improve leaf surface contact.
-
Select a fully expanded, healthy leaf from both the putative transgenic and non-transgenic control plants.
-
Using a small paintbrush or cotton swab, gently "paint" a section of the leaf with the herbicide solution. Ensure even application without causing mechanical damage.
-
Alternatively, for whole-plant screening, the herbicide solution can be sprayed onto the plants.
-
Observe the painted/sprayed area daily for 5-7 days.
-
Positive Result: Transgenic plants expressing a functional bar gene will show no or very minimal signs of necrosis or chlorosis in the treated area.
-
Negative Result: Non-transgenic plants will show progressive yellowing (chlorosis) and tissue death (necrosis) in the treated area.
Polymerase Chain Reaction (PCR) for bar Gene Detection
This protocol is for the detection of the bar gene sequence in the genomic DNA of putative transgenic plants.
Materials:
-
Plant genomic DNA extraction kit
-
bar gene-specific primers (Forward and Reverse)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Protocol:
-
Extract high-quality genomic DNA from the leaf tissue of putative transgenic and non-transgenic control plants.
-
Design or obtain bar gene-specific primers. An example of a primer set is:
-
Forward Primer: 5'-CAGGCTGAAGTCCAGCTGCCAGAA-3'
-
Reverse Primer: 5'-GATCTCGGTGACGGGCAGGACC-3'
-
-
Prepare the PCR reaction mixture in a PCR tube. A typical 25 µL reaction includes:
-
5 µL of 5x PCR Buffer
-
0.5 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase
-
1 µL of Plant Genomic DNA (50-100 ng)
-
Nuclease-free water to 25 µL
-
-
Perform PCR in a thermocycler with the following conditions (these may need optimization):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis.
-
Positive Result: A band of the expected size for the bar gene amplicon will be visible in the lanes corresponding to the transgenic plants.
-
Negative Result: No band will be visible in the lanes for the non-transgenic control plants.
Southern Blotting for bar Gene Integration
This protocol confirms the integration of the bar gene into the plant genome and provides an estimate of the transgene copy number.
Materials:
-
High-quality plant genomic DNA
-
Restriction enzymes and buffers
-
Agarose gel electrophoresis equipment
-
Nylon membrane
-
bar gene probe (labeled with a detectable marker, e.g., DIG or 32P)
-
Hybridization buffer and wash solutions
-
Detection system (e.g., X-ray film or digital imager)
Protocol:
-
Digest 10-20 µg of high-quality genomic DNA from both putative transgenic and non-transgenic plants with a suitable restriction enzyme that does not cut within the bar gene sequence.
-
Separate the digested DNA fragments by size using agarose gel electrophoresis.
-
Transfer the DNA from the gel to a nylon membrane using a capillary transfer or electroblotting method.
-
Crosslink the DNA to the membrane using UV light or baking.
-
Prepare a labeled probe specific to the bar gene.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding.
-
Hybridize the membrane with the labeled bar gene probe overnight at the appropriate temperature.
-
Wash the membrane under stringent conditions to remove any unbound probe.
-
Detect the probe signal using an appropriate method (e.g., autoradiography for radioactive probes or a chemiluminescent substrate for non-radioactive probes).
-
Result Interpretation: The number of bands on the blot for each transgenic line corresponds to the number of insertion sites of the bar gene in the genome.
Quantitative Reverse Transcription PCR (qRT-PCR) for bar Gene Expression
This protocol quantifies the level of bar gene transcription.
Materials:
-
Plant RNA extraction kit
-
DNase I
-
Reverse transcriptase and reaction components (e.g., oligo(dT) primers, dNTPs)
-
qPCR machine
-
SYBR Green or a fluorescently labeled probe
-
bar gene-specific qPCR primers
-
Reference gene primers (for normalization)
Protocol:
-
Extract total RNA from the leaf tissue of transgenic and non-transgenic plants.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.
-
Design or obtain qPCR primers for the bar gene and a stably expressed reference gene (e.g., actin or ubiquitin).
-
Prepare the qPCR reaction mixture. A typical reaction includes:
-
SYBR Green qPCR Master Mix
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
1 µL of cDNA template
-
Nuclease-free water to the final volume
-
-
Perform qPCR with a program typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the bar gene, normalized to the reference gene.
-
Result Interpretation: Higher relative expression levels in transgenic plants compared to non-transgenic controls (which should have no expression) indicate transcription of the bar gene.
Visualizations
Caption: Experimental workflow for the validation of bar gene expression in transgenic plants.
Caption: Logical relationship between different bar gene validation methods and their outcomes.
References
- 1. Novel recombinant binary vectors harbouring Basta (bar) gene as a plant selectable marker for genetic transformation of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Bar Transgenic Sugarcane with a Rapid and Visual Loop-Mediated Isothermal Amplification Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Transgenic Aspen Plants with bar Gene for Herbicide Resistance under Semi-natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Analysis of Bialaphos-Resistant Transformants
This guide provides a comprehensive comparison of common molecular techniques used to analyze transgenic organisms engineered for Bialaphos resistance. It is intended for researchers and scientists involved in genetic engineering and drug development, offering objective comparisons and supporting experimental data to aid in the selection of appropriate analytical methods.
The resistance to the herbicide this compound is typically conferred by the bar gene, originally isolated from Streptomyces hygroscopicus.[1][2] This gene encodes the enzyme phosphinothricin acetyltransferase (PAT), which neutralizes the herbicidal activity of phosphinothricin (PPT), the active component of this compound.[1][3][4] Following genetic transformation, a rigorous molecular analysis is crucial to confirm the presence, integration, and expression of the bar gene in the host organism.
Comparison of Molecular Analysis Techniques
The confirmation of a successful transformation event involves a multi-step analytical process. Different techniques are employed to answer specific questions, from the initial screening for the transgene's presence to the detailed characterization of its integration and expression. The most commonly used methods include Polymerase Chain Reaction (PCR), Southern Blotting, Reverse Transcription PCR (RT-PCR), and Western Blotting.
| Technique | Primary Purpose | Information Provided | Advantages | Limitations |
| PCR | Initial screening of putative transformants | Presence or absence of the bar gene.[5][6][7] | Rapid, highly sensitive, requires minimal DNA.[8] | Does not confirm transgene integration or provide copy number; potential for false positives from contaminating Agrobacterium.[8] |
| Southern Blot | Confirmation of transgene integration and copy number determination | Stable integration of the bar gene into the host genome; number of insertion sites (copy number).[9][10][11] | Unambiguously proves integration; provides reliable copy number estimation.[12] | Labor-intensive, requires large amounts of high-quality DNA, involves hazardous materials (if using radioactive probes). |
| RT-PCR / qRT-PCR | Analysis of bar gene expression (transcription) | Presence and relative quantity of bar gene mRNA transcripts.[6][13] | Highly sensitive for detecting gene expression; qRT-PCR allows for quantification of transcript levels.[12][13] | RNA is labile and requires careful handling; does not confirm protein expression or function. |
| Western Blot | Analysis of PAT protein expression (translation) | Presence and relative abundance of the PAT enzyme.[4][12] | Confirms that the transgene is being translated into a protein. | Requires a specific antibody for the PAT protein; less sensitive than nucleic acid-based methods. |
Experimental Workflows and Pathways
The following diagrams illustrate the mechanism of this compound resistance and the typical workflow for molecular characterization of transformants.
Caption: Mechanism of this compound resistance mediated by the bar gene.
Caption: A typical experimental workflow for identifying and characterizing this compound-resistant transformants.
Detailed Experimental Protocols
The following are generalized protocols for the key molecular analyses. Researchers should optimize these protocols based on the specific organism and available laboratory reagents.
1. Genomic DNA Extraction (CTAB Method)
This protocol is suitable for extracting high-quality genomic DNA from plant tissues, which can then be used for PCR and Southern blot analysis.
-
Materials : Plant leaf tissue, liquid nitrogen, CTAB buffer, chloroform:isoamyl alcohol (24:1), isopropanol, 70% ethanol, TE buffer.
-
Protocol :
-
Grind 100-200 mg of young leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB buffer. Mix thoroughly by inversion.
-
Incubate the mixture at 65°C for 60 minutes, vortexing occasionally.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1), mix by inversion for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of cold isopropanol and mix gently to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Discard the supernatant.
-
Wash the DNA pellet with 1 mL of 70% ethanol, centrifuge for 5 minutes, and discard the ethanol.
-
Air dry the pellet for 10-15 minutes and resuspend in 50-100 µL of TE buffer.
-
Quantify DNA concentration and assess purity using a spectrophotometer.
-
2. PCR Analysis for bar Gene Presence
This protocol screens putative transformants for the presence of the bar gene.
-
Materials : Genomic DNA template, forward and reverse primers for the bar gene, dNTPs, Taq polymerase, reaction buffer, thermal cycler.
-
Example Primers (sequences should be verified for the specific vector used):
-
Protocol :
-
Prepare a PCR master mix containing buffer, dNTPs, primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 50-100 ng of genomic DNA to each tube. Include a positive control (plasmid DNA containing the bar gene), a negative control (wild-type genomic DNA), and a no-template control.
-
Perform PCR in a thermal cycler with the following typical conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute/kb of expected amplicon size.
-
-
Final Extension: 72°C for 10 minutes.
-
-
Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in the putative transformant lanes (and not in the negative controls) indicates the presence of the bar gene.[5][14]
-
3. Southern Blot Analysis
This protocol confirms the stable integration and determines the copy number of the transgene.
-
Materials : High-quality genomic DNA, restriction enzymes, agarose gel electrophoresis equipment, nylon membrane, hybridization buffer, labeled probe for the bar gene, detection system.
-
Protocol :
-
Digest 10-20 µg of genomic DNA from each putative transformant and a wild-type control with a suitable restriction enzyme. The enzyme should ideally cut once within the T-DNA or not at all, to allow for copy number estimation.
-
Separate the digested DNA fragments on a 0.8-1.0% agarose gel.
-
Depurinate, denature, and neutralize the DNA in the gel.
-
Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer.
-
Crosslink the DNA to the membrane using UV light or baking.
-
Prepare a labeled DNA probe specific to the bar gene (e.g., using random priming with α-³²P-dCTP or a non-radioactive system like DIG).
-
Prehybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 65°C) for several hours.
-
Add the denatured probe to the hybridization buffer and incubate overnight.
-
Wash the membrane under stringent conditions to remove the non-specifically bound probe.
-
Detect the probe signal. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use the appropriate chemiluminescent or colorimetric substrate.
-
The number of distinct bands corresponds to the number of transgene insertion sites in the genome.[10][11]
-
4. RNA Extraction and RT-PCR Analysis
This protocol assesses the transcriptional activity of the integrated bar gene.
-
Materials : Plant tissue, liquid nitrogen, RNA extraction kit or TRIzol reagent, DNase I, reverse transcriptase, oligo(dT) or random primers, PCR reagents for bar gene and a reference gene (e.g., actin).
-
Protocol :
-
Extract total RNA from the tissue of transgenic and wild-type plants using a suitable method, ensuring all steps are performed under RNase-free conditions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) or random primers.
-
Use the resulting cDNA as a template for a standard PCR (for qualitative analysis) or a quantitative real-time PCR (qRT-PCR) (for quantitative analysis).
-
Perform PCR using primers specific for the bar gene. Also, amplify a housekeeping gene (e.g., actin, ubiquitin) as an internal control to normalize the amount of template cDNA.
-
Analyze the products on an agarose gel. The presence of a band in transgenic samples and its absence in the no-RT control confirms that the bar gene is actively transcribed.[6][13] For qRT-PCR, relative expression levels can be calculated using methods like the ΔΔCt method.[12]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. ikhebeenvraag.be [ikhebeenvraag.be]
- 3. Characterization of a gene conferring this compound resistance in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 5. researchgate.net [researchgate.net]
- 6. Testing Transgenic Aspen Plants with bar Gene for Herbicide Resistance under Semi-natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kspbtjpb.org [kspbtjpb.org]
- 8. Analysis of transgenic plants, plant biotechnology | PPT [slideshare.net]
- 9. jast.modares.ac.ir [jast.modares.ac.ir]
- 10. An evaluation of new and established methods to determine T‐DNA copy number and homozygosity in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Analysis of gene expression in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Basta and Bialaphos for Transgenic Selection
For Researchers, Scientists, and Drug Development Professionals
The selection of successfully transformed cells is a critical step in genetic engineering. Among the various selectable markers and corresponding selection agents used, the phosphinothricin (PPT) resistance system is one of the most widely employed in plant biotechnology. This guide provides a detailed comparison of two common selection agents that rely on this system: Basta (a commercial formulation of glufosinate-ammonium) and Bialaphos. Both are ultimately converted to the active compound phosphinothricin (glufosinate), which inhibits the essential plant enzyme glutamine synthetase, leading to a toxic accumulation of ammonia and cell death in non-resistant cells. Resistance is conferred by the expression of the bar or pat gene, which encodes the enzyme phosphinothricin acetyltransferase (PAT), responsible for detoxifying PPT.
Mechanism of Action: A Shared Pathway
This compound is a naturally occurring tripeptide (phosphinothricin-alanyl-alanine) produced by Streptomyces hygroscopicus.[1] In contrast, Basta is a commercial herbicide formulation containing glufosinate-ammonium, the ammonium salt of phosphinothricin.[2][3] Despite their different origins, their mode of action in plant cells is identical. This compound is internalized by the plant cells and intracellularly processed by peptidases to release phosphinothricin (glufosinate).[2] Basta provides the active compound, glufosinate, directly.
Glufosinate is a potent inhibitor of glutamine synthetase, a key enzyme in nitrogen assimilation.[2] This inhibition leads to a rapid accumulation of ammonia to toxic levels and a depletion of glutamine, causing metabolic disruption and ultimately cell death.[2] Transgenic plants expressing the bar or pat gene produce the enzyme phosphinothricin acetyltransferase (PAT), which acetylates glufosinate, rendering it non-toxic and allowing the transformed cells to survive and proliferate on a selection medium containing either Basta or this compound.
Quantitative Performance Comparison
Experimental data consistently demonstrates that a higher concentration of Basta is generally required to achieve the same selective pressure as this compound. This difference is attributed to the different formulations and the potential for more efficient uptake and processing of the tripeptide form of this compound in some plant tissues.[2]
| Parameter | Basta (Glufosinate-ammonium) | This compound | Plant Species/Tissue | Reference(s) |
| Minimal Inhibitory Concentration (Embryogenic Calli) | 10 mg/L | 3 mg/L | Oil Palm | [2][4][5] |
| Minimal Inhibitory Concentration (Embryoids) | 20 mg/L | 5 mg/L | Oil Palm | [2][4][5] |
| Effective Selection Concentration | 3 mg/L | 1 mg/L | Maize | [2] |
| Effective Selection Concentration | 6 mg/L | 1 mg/L | Gladiolus | [2] |
| Typical Concentration for in vitro selection | 3 mg/L | Not specified, but generally lower than Basta | Maize and Cotton | [3] |
| Transformation Efficiency | The use of non-optimal concentrations can lead to escapes and chimeras.[2] | Generally effective at lower concentrations, which may reduce off-target effects. | General | [2] |
| Occurrence of Escapes/Chimeras | Reported in studies with citrus, wheat, and oil palm, often due to non-optimal concentrations.[2] | Can also occur, but optimizing concentration is key. | General | [2] |
Experimental Protocols
General Considerations
The optimal concentration of the selection agent is species- and tissue-dependent and must be determined empirically. This is typically done by performing a kill curve experiment with non-transformed explants to determine the minimal concentration that effectively inhibits growth without causing excessive tissue necrosis, which can inhibit the growth of transformed cells.
Basta (Glufosinate-ammonium) Selection Protocol (Example for Arabidopsis)
This protocol is adapted from various sources for the selection of transgenic Arabidopsis seeds.[6][7]
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 70% ethanol and incubate for 1-2 minutes.
-
Remove ethanol and add a 50% bleach solution with a drop of Tween-20.
-
Incubate for 10-15 minutes with occasional vortexing.
-
Wash the seeds 3-5 times with sterile distilled water.
-
-
Plating:
-
Resuspend the sterilized seeds in a 0.1% sterile agarose solution.
-
Plate the seeds on Murashige and Skoog (MS) medium supplemented with the predetermined concentration of Basta (e.g., 10-25 mg/L).
-
Seal the plates with micropore tape.
-
-
Selection and Identification of Transformants:
-
Cold-treat the plates at 4°C for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark).
-
After 7-10 days, transformed seedlings will appear green and healthy, while non-transformed seedlings will be bleached and eventually die.
-
Transfer the putative transformants to soil for further growth and analysis.
-
This compound Selection Protocol (Example for Soybean)
This protocol is based on a method for Agrobacterium-mediated transformation of soybean cotyledonary nodes.[8][9]
-
Explant Preparation and Co-cultivation:
-
Prepare cotyledonary node explants from young seedlings.
-
Inoculate the explants with an Agrobacterium tumefaciens strain carrying the desired transgene and the bar gene.
-
Co-cultivate the explants on a suitable medium for 3-5 days.
-
-
Selection:
-
Regeneration and Rooting:
-
After 4-6 weeks, shoots should begin to emerge from the transformed tissues.
-
Excise the shoots and transfer them to a shoot elongation medium (SEM) with a lower concentration of this compound (e.g., 2 mg/L).[8][9]
-
Once the shoots are well-developed, transfer them to a rooting medium without selection.
-
-
Acclimatization:
-
Once rooted, transfer the plantlets to soil and acclimatize them in a controlled environment.
-
Visualizing the Selection Process
Signaling Pathway of Glufosinate Action and Resistance
Caption: Mechanism of glufosinate action and resistance.
Experimental Workflow for Transgenic Selection
Caption: General workflow for selecting transgenic plants.
Conclusion
Both Basta and this compound are effective selection agents for the generation of transgenic plants harboring the bar or pat resistance genes. The primary difference lies in the concentration required for effective selection, with Basta generally necessitating higher concentrations than this compound. The choice between the two may depend on the specific plant species, the tissue being cultured, and cost considerations. For any new experimental system, it is crucial to perform a dose-response (kill curve) experiment to determine the optimal concentration of the chosen selection agent to ensure efficient selection of transformants while minimizing the occurrence of escapes and chimeras.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. COMPARISON OF THE EFFECTIVENESS OF BASTA, this compound AND GLUFOSINATE AMMONIUM FOR SELECTING TRANSFORMED OIL PALM TISSUES – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The ability of Arabidopsis to recover from Basta and its application in isolating Cas9-free mutants [frontiersin.org]
- 8. jast.modares.ac.ir [jast.modares.ac.ir]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Phenotypic Assays for Confirming Bialaphos Resistance
For scientists engaged in crop improvement and herbicide research, confirming resistance to bialaphos is a critical step in developing and validating genetically modified organisms. This compound itself is a pro-herbicide; within the plant cell, it is converted into phosphinothricin (PPT), which inhibits the enzyme glutamine synthetase.[1][2] This inhibition leads to a rapid accumulation of ammonia, causing cell death.[3]
Resistance is conferred by the expression of the bar or pat gene, originally isolated from Streptomyces species.[4][5] These genes encode the enzyme Phosphinothricin Acetyltransferase (PAT), which neutralizes PPT through acetylation, thereby allowing the plant to survive otherwise lethal doses of the herbicide.[6]
This guide provides an objective comparison of common phenotypic assays used to confirm this compound resistance, complete with detailed protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Mechanism of this compound Action and Resistance
The metabolic pathway below illustrates the mechanism of this compound toxicity in susceptible organisms and the detoxification process in resistant organisms.
Caption: Mechanism of this compound action and resistance.
Comparison of Phenotypic Assays
Several methods are available to assess this compound resistance, ranging from rapid, qualitative screens to more rigorous, quantitative analyses. The choice of assay depends on the experimental goals, required throughput, and available resources.
| Assay Type | Principle | Throughput | Time to Result | Key Equipment | Pros | Cons |
| Whole Plant Spray Assay | Direct application of herbicide to whole plants to mimic field conditions. | Low to Medium | 2-4 weeks | Greenhouse, Spray chamber | Most agronomically relevant; clear visual endpoint. | Slow; requires significant growth space; environmentally dependent. |
| Leaf Paint Assay | Localized application of herbicide solution to a section of a leaf. | Medium | 3-7 days | Pipette/brush | Rapid results; non-destructive to the whole plant; low space requirement. | Localized effect may not reflect whole-plant tolerance; can be variable. |
| Seed Germination Assay | Germinating seeds on a medium containing a selective concentration of this compound or glufosinate. | High | 7-14 days | Growth chamber, Petri dishes | High throughput; excellent for screening large populations (e.g., T1 generation). | May not correlate perfectly with mature plant resistance; requires sterile technique. |
| Chlorophyll Fluorescence | Measures the quantum efficiency of Photosystem II (PSII) to detect herbicide-induced stress before visible symptoms appear. | Medium to High | 24-96 hours | Fluorometer (e.g., PAM) | Rapid, non-destructive, quantitative measure of plant stress.[7] | Indirect measure of resistance; equipment cost; can be affected by other stressors.[7] |
| PAT Enzyme Assay | Biochemical Confirmation. Measures the in-vitro activity of the PAT enzyme by detecting the acetylation of PPT. | Low | < 1 day | Scintillation counter, Spectrophotometer | Directly confirms the presence of functional resistance protein. | Requires protein extraction; involves radioactive materials or specialized reagents. |
Experimental Protocols
Whole Plant Spray Assay
This assay is the gold standard for confirming a high level of resistance that is relevant to field conditions.
Caption: Workflow for the Whole Plant Spray Assay.
Protocol:
-
Plant Growth: Sow seeds of putative resistant lines and a known susceptible control in pots. Grow in a greenhouse or controlled environment chamber until they reach the 2-4 true leaf stage.[8]
-
Herbicide Preparation: Prepare a spray solution of a commercial glufosinate-ammonium formulation (e.g., Basta®, Liberty®). A typical discriminating dose might be equivalent to the recommended field rate.
-
Application: Use a calibrated laboratory spray chamber to apply the herbicide evenly to all plants. Ensure consistent application volume and pressure.[9]
-
Post-Application Care: Return plants to the greenhouse and maintain optimal growing conditions.
-
Evaluation: Assess plant injury and mortality at regular intervals, with a final assessment typically performed 21-28 days after application.[8] Resistant plants will show little to no damage, while susceptible plants will exhibit severe chlorosis and necrosis, leading to death.
Leaf Paint Assay
A rapid and space-efficient method for screening large numbers of plants, particularly useful for confirming the expression of the resistance gene in early-stage transformants.
Caption: Workflow for the Leaf Paint Assay.
Protocol:
-
Plant Material: Use plants at a stage with several fully expanded leaves. Include known susceptible and resistant controls.
-
Application: Dip a cotton swab or small paintbrush into the solution and gently apply it to the upper surface of a marked section of a single leaf on each plant.[13]
Seed Germination Assay
This high-throughput assay is ideal for screening the progeny of transformed plants to identify individuals carrying the resistance gene.
Caption: Workflow for the Seed Germination Assay.
Protocol:
-
Media Preparation: Prepare a suitable plant growth medium (e.g., Murashige and Skoog) solidified with agar. Autoclave and cool to ~50°C before adding a filter-sterilized solution of this compound or phosphinothricin to a final concentration. The optimal concentration must be determined empirically for each species but often ranges from 1 to 10 mg/L.[3][14][15]
-
Seed Sterilization: Surface sterilize seeds using a brief wash in 70% ethanol followed by a 10-15 minute incubation in a 1% sodium hypochlorite solution, then rinse several times with sterile water.[16]
-
Plating and Incubation: Evenly space the sterile seeds on the selection plates. Seal the plates and, if required for the species, stratify at 4°C in the dark for 2-3 days.[17]
-
Growth: Transfer plates to a growth chamber under controlled light and temperature.
-
Evaluation: After 7-14 days, count the number of resistant (green, developing) versus susceptible (white, arrested growth) seedlings.
Table: Example of Seed Germination Data on Selection Media
| Plant Line | This compound (5 mg/L) | No. of Seeds Plated | No. of Green Seedlings | Resistance Frequency (%) |
| Susceptible Control | + | 100 | 0 | 0% |
| Resistant Control | + | 100 | 98 | 98% |
| Putative Resistant T1 | + | 200 | 148 | 74% |
Note: Data are illustrative. A ~75% resistance frequency in the T1 generation is consistent with a single-locus Mendelian inheritance pattern.
Chlorophyll Fluorescence Assay
This is a sensitive, non-destructive method to quantify photosynthetic damage caused by the herbicide.
Protocol:
-
Plant Treatment: Grow plants and treat them with herbicide as described in the Whole Plant Spray Assay.
-
Dark Adaptation: Before measurement, a portion of the leaf to be measured must be dark-adapted for at least 20-30 minutes using leaf clips.
-
Measurement: Use a portable chlorophyll fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).
-
Data Collection: Take measurements at several time points after herbicide application (e.g., 24, 48, 72, 96 hours).
-
Analysis: In susceptible plants, the Fv/Fm ratio will significantly decrease over time as photosynthesis is inhibited. In resistant plants, the Fv/Fm ratio will remain high, close to that of untreated controls (typically ~0.8).[7][18]
Table: Example of Fv/Fm Values After Herbicide Application
| Plant Line | Time After Treatment (Hours) | Fv/Fm Value (Mean ± SD) |
| Susceptible | 0 | 0.81 ± 0.02 |
| 24 | 0.75 ± 0.03 | |
| 48 | 0.52 ± 0.05 | |
| 72 | 0.25 ± 0.06 | |
| Resistant | 0 | 0.82 ± 0.02 |
| 24 | 0.80 ± 0.03 | |
| 48 | 0.79 ± 0.04 | |
| 72 | 0.78 ± 0.03 |
Note: Data are illustrative, based on typical responses described in the literature.[18][19][20]
By selecting the appropriate assay from this guide, researchers can efficiently and accurately confirm this compound resistance, facilitating the progress of their research and development programs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Glutamine Synthetase and Quantitative Changes of Free Amino Acids in Shoots of Bialaphostreated Japanese Barnyard Millet [jstage.jst.go.jp]
- 3. scispace.com [scispace.com]
- 4. The this compound resistance gene (bar) plays a role in both self-defense and this compound biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphinothricin acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives [mdpi.com]
- 8. hracglobal.com [hracglobal.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chlorophyll fluorescence response to herbicide stress in Alopecurus myosuroides | Julius-Kühn-Archiv [ojs.openagrar.de]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
A Comparative Guide to Glufosinate and Bialaphos for In-Field Herbicide Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely used herbicides: glufosinate and its naturally derived counterpart, bialaphos. Both herbicides are pivotal in modern agriculture and weed management research. This document delves into their mechanisms of action, in-field performance supported by experimental data, and detailed protocols for their application and evaluation.
At a Glance: Key Differences and Similarities
| Feature | Glufosinate | This compound |
| Active Ingredient | Phosphinothricin (PPT) | Phosphinothricin (PPT) |
| Origin | Synthetic | Naturally produced by Streptomyces species |
| Mode of Action | Direct inhibitor of glutamine synthetase | Pro-herbicide; converted to glufosinate in planta |
| Translocation | Contact herbicide with limited systemic movement | Similar to glufosinate after conversion |
| Spectrum of Activity | Broad-spectrum, particularly effective against annual broadleaf weeds[1] | Similar to glufosinate[1] |
| Resistance Profile | Resistance is rare compared to other herbicides like glyphosate[1] | Weeds resistant to glufosinate are also resistant to this compound[1] |
Mechanism of Action: A Shared Pathway to Weed Control
The herbicidal activity of both glufosinate and this compound culminates in the inhibition of the same critical enzyme: glutamine synthetase (GS).[1] However, their initial interaction with the plant differs.
This compound , a tripeptide composed of two L-alanine residues and phosphinothricin (the active ingredient in glufosinate), acts as a pro-herbicide.[1] Upon absorption by the plant, peptidases cleave the L-alanine residues, releasing phosphinothricin.[1]
Glufosinate , which is chemically synthesized as the ammonium salt of phosphinothricin, directly provides the active molecule upon application.
The inhibition of glutamine synthetase disrupts the plant's nitrogen metabolism. Specifically, it blocks the conversion of glutamate and ammonia into glutamine. This leads to a rapid accumulation of toxic ammonia within the plant cells and a depletion of glutamine, which in turn disrupts photosynthesis and leads to rapid cell death.[1]
Below is a diagram illustrating the metabolic pathway affected by both herbicides.
References
Assessing the Generational Stability of Bialaphos Resistance: A Comparative Guide
For researchers and professionals in drug and agricultural development, the long-term efficacy of selectable markers and herbicide resistance traits is paramount. This guide provides a comparative assessment of the stability of bialaphos resistance over multiple generations, contrasting it with other common herbicide resistance mechanisms. The stability of the genetic trait is a critical factor for the reliability of experimental results and the durability of in-field crop protection.
Overview of this compound Resistance
This compound is a naturally occurring tripeptide that is converted within plant cells into phosphinothricin (PPT), the active herbicidal compound also known as glufosinate.[1][2] PPT is a potent, non-selective inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism.[3][4] Inhibition of this enzyme leads to a rapid accumulation of toxic ammonia, cessation of photosynthesis, and plant death.[1]
Resistance to this compound and glufosinate is conferred by the expression of the bar (this compound resistance) gene from Streptomyces hygroscopicus or the pat (phosphinothricin acetyltransferase) gene from Streptomyces viridochromogenes.[3][5] These genes encode the enzyme Phosphinothricin Acetyltransferase (PAT), which detoxifies PPT by acetylation, rendering it non-toxic to the plant.[3][6] This mechanism is a form of detoxification, rather than a modification of the target enzyme, which has implications for its stability and the low incidence of evolved resistance in weeds.
Generational Stability of this compound Resistance
The genetic modification conferring this compound resistance has demonstrated remarkable stability across multiple generations in various plant species. This stability is crucial for its use as a selectable marker in research and for providing durable herbicide tolerance in agricultural settings.
Quantitative Analysis of PAT Protein Expression in Soybean
A study on genetically modified soybeans expressing the PAT gene provides quantitative evidence of stable protein expression across three generations. While expression levels varied between different plant tissues and developmental stages, the overall PAT protein levels in seeds and pods remained consistent across the generations.
Table 1: PAT Protein Expression in Genetically Modified Soybean Across Generations
| Generation | Plant Tissue | Growth Stage | PAT Protein Level (µg/g) |
| 1 | Leaf | R3 (Beginning Pod) | 12.36 |
| 1 | Pod | R8 (Fully Mature) | 1.43 |
| 1 | Seed | Mature | Consistent with Gen 2 & 3 |
| 2 | Leaf | R3 (Beginning Pod) | ~11.06 |
| 2 | Pod | R8 (Fully Mature) | ~1.5 |
| 2 | Seed | Mature | Consistent with Gen 1 & 3 |
| 3 | Leaf | R3 (Beginning Pod) | ~11.06 |
| 3 | Pod | R8 (Fully Mature) | ~1.5 |
| 3 | Seed | Mature | Consistent with Gen 1 & 2 |
| Data adapted from a study on PAT protein expression in GM soybean.[7] The study noted no significant differences in PAT protein levels across the three generations in the same tissue type, indicating stable expression.[7] |
Long-Term Stability in Vegetative Propagation
The stability of this compound resistance is also evident in long-lived, vegetatively propagated species such as poplar. Studies have shown that herbicide resistance conferred by the bar gene remains stable over many years of coppicing (cutting back to stimulate new growth).
In an 8-year study of transgenic poplars, plants were classified into tolerant, intermediate, and sensitive classes based on their resistance to glufosinate. The resistance levels remained stable within these classes throughout the study, with no instances of resistance breakdown.[8] This long-term stability in a perennial species underscores the robustness of the resistance trait.
Comparison with Other Herbicide Resistance Mechanisms
The stability of this compound resistance is notable when compared to other widely used herbicide resistance traits, particularly glyphosate resistance.
Table 2: Comparison of this compound (Glufosinate) and Glyphosate Resistance
| Feature | This compound (Glufosinate) Resistance | Glyphosate Resistance |
| Mechanism | Detoxification of the herbicide by the PAT enzyme.[3][6] | Target-site modification (mutation in the EPSPS enzyme), gene amplification, or reduced translocation.[9] |
| Genetic Basis | Introduction of a single gene (bar or pat).[3] | Can evolve through various genetic changes, often involving the native plant genome.[9] |
| Stability | Generally high and stable across generations and in long-lived species.[7][8] | Can be stable, but the complexity of resistance mechanisms can lead to variability. |
| Weed Resistance | Evolution of resistance in weeds is rare.[9] | Widespread resistance in numerous weed species.[9] |
The evolution of resistance to glufosinate in weeds has been a significantly slower process compared to glyphosate.[9] This is likely due to the highly effective detoxification mechanism conferred by the bar/pat gene, which is a foreign gene introduced into the plant, as opposed to modifications of a native plant gene which can occur more readily under selection pressure.
Experimental Protocols
Assessing the stability of herbicide resistance over generations involves a combination of whole-plant assays and molecular analyses.
Whole-Plant Bioassay for Generational Stability Assessment
-
Generation Advancement: Grow transgenic plants (T0) and collect seeds. Grow the subsequent generations (F1, F2, F3, etc.) from the self-pollinated seeds of the previous generation.
-
Plant Cultivation: At each generation, sow seeds from both the transgenic line and a non-transgenic (wild-type) control in pots containing a standardized soil mix. Grow the plants in a controlled environment (greenhouse) to the appropriate developmental stage for herbicide application (e.g., 2-4 leaf stage).
-
Herbicide Application: Prepare a range of herbicide concentrations, including a control (no herbicide) and doses up to several times the recommended field application rate. Apply the herbicide uniformly to the plants.
-
Data Collection: Assess plant injury and survival at set time points after application (e.g., 7, 14, and 21 days). Quantitative data can be collected by measuring plant height, fresh weight, or by calculating the lethal dose 50 (LD50), which is the dose of herbicide that is lethal to 50% of the plant population.
-
Statistical Analysis: Compare the survival rates and LD50 values across generations to determine if there is any significant change in the level of resistance.
Molecular Analysis of Transgene Stability
-
DNA Extraction and PCR: Extract genomic DNA from leaf tissue of plants from each generation. Use PCR with primers specific to the resistance gene (e.g., bar or pat) to confirm the presence of the transgene.
-
Southern Blot Analysis: To confirm the stable integration of the transgene into the plant genome across generations, perform Southern blot analysis. This technique can verify the copy number and integrity of the inserted gene.
-
Gene Expression Analysis (qRT-PCR): To quantify the expression level of the resistance gene, extract RNA from plant tissues and perform quantitative real-time PCR (qRT-PCR). Comparing the transcript levels across generations can reveal any changes in gene expression that might affect the resistance phenotype.
-
Protein Expression Analysis (ELISA): An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of the resistance protein (e.g., PAT) in plant tissues, as demonstrated in the soybean study.[7]
Visualizing Workflows and Mechanisms
This compound Resistance Mechanism
Caption: Mechanism of this compound resistance conferred by the bar/pat gene.
Experimental Workflow for Assessing Resistance Stability
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Confirmation and inheritance of glufosinate resistance in an Amaranthus palmeri population from North Carolina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering herbicide resistance in plants by expression of a detoxifying enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jomb.org [jomb.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Bialaphos: A Guide for Laboratory Professionals
The safe and compliant disposal of Bialaphos, a tripeptide antibiotic and herbicide used in plant transformation experiments, is crucial for laboratory safety and environmental protection.[1] Adherence to proper disposal protocols is mandatory to mitigate risks associated with its toxic properties.[2][3] This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[4] Ensure that all handling and disposal activities are conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2][4] In the event of a spill, ventilate the area, evacuate unnecessary personnel, and use absorbent materials to contain the spill before collecting it in a designated hazardous waste container.[2][4]
Step-by-Step Disposal Procedures for this compound Waste
The disposal of this compound and its contaminated materials must always comply with local, regional, and national regulations.[2][5] Never dispose of this compound down the drain or in regular trash.[4][6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including unused product, contaminated labware (e.g., pipette tips, culture plates), and contaminated PPE, in a clearly labeled, leak-proof hazardous waste container.[7] The container should be marked with a biohazard symbol if applicable.[7]
-
Liquid Waste: Collect liquid waste containing this compound, such as spent culture media, in a dedicated, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other chemical waste streams unless permitted by your institution's waste management guidelines.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[7]
2. Decontamination of Labware:
3. Packaging and Labeling for Disposal:
-
Ensure all waste containers are securely closed and properly labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.[2]
4. Storage Pending Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[4] Storage should be in a cool, dry place.[4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[4] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.[7][8]
-
Proper disposal methods for this compound include controlled incineration at a licensed facility or removal to a chemical destruction plant.[4]
Disposal of Empty Containers:
-
Empty this compound containers should not be reused.[2] They can be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[4] After rinsing, the container may be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[4]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are determined by local regulations, the following table summarizes its key chemical and toxicological properties relevant to waste management.
| Property | Value | Citation |
| CAS Number | 71048-99-2 | [1][5] |
| Molecular Formula | NaC11H21N3O6P | [1] |
| Molecular Weight | 345.26 g/mol | [1] |
| Hazard Class | Toxic if swallowed, Harmful if inhaled | [2][3] |
| Primary Disposal Route | Hazardous Waste Collection | [2] |
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste management, outlining the specific procedures for collecting and disposing of all this compound-contaminated materials generated during the experiment. This section should be reviewed and approved by the institution's EHS department.
Visual Guidance: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Bialaphos
Essential Safety Protocols for Handling Bialaphos
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is toxic if swallowed and harmful if inhaled.[1]
Risk Assessment and Personal Protective Equipment (PPE) Selection
Before handling this compound, a thorough risk assessment of the planned procedure is mandatory to determine the potential for exposure through inhalation, dermal contact, or ingestion. The selection of appropriate PPE is directly informed by this assessment.
1. Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side shields should be worn for all procedures.
-
Splash Hazard: In situations where splashing is possible (e.g., preparing solutions, transferring liquids), wear snug-fitting chemical splash goggles. For full-face protection, a face shield should be worn over the safety goggles.[2]
2. Skin and Body Protection:
-
Laboratory Coat: A standard lab coat is required at a minimum. For procedures with a higher risk of contamination, a disposable gown or a chemical-resistant suit should be used.[3]
-
Apron: A chemical-resistant apron that extends from the neck to below the knees should be worn when mixing, loading, or cleaning up spills.[2]
-
Footwear: Closed-toe shoes are mandatory in the laboratory. For significant spill risks, chemical-resistant boots or disposable shoe covers should be worn, with pant legs placed over the boots.[4]
3. Hand Protection:
-
Due to the absence of specific glove breakthrough data for this compound, selection should be based on materials known to be resistant to similar chemical classes. Always use unlined, chemical-resistant gloves, extending to the elbow if possible.[2] Nitrile gloves are a common choice for laboratory settings, but for prolonged contact or handling concentrates, more robust materials like butyl rubber or neoprene should be considered.[2][5] It is recommended to double-glove for certain procedures.[6]
Quantitative Data: Chemical-Resistant Glove Selection
| Glove Material | General Rating for Herbicides/Organic Compounds | Typical Breakthrough Time | Notes |
| Butyl Rubber | Excellent | > 8 hours | Recommended for highly corrosive acids and organic compounds.[5] |
| Neoprene | Good to Excellent | > 4 hours | Good alternative to natural rubber, offering dexterity and tear resistance.[5] |
| Nitrile | Good | > 4 hours | Good for incidental contact; provides protection from oils, greases, and some acids.[5] |
| Natural Rubber (Latex) | Fair to Good | > 1 hour | Suitable for water-based solutions but offers less protection against organic solvents.[5] |
| Polyvinyl Chloride (PVC) | Fair | > 1 hour | Not recommended for many organic solvents.[5] |
Note: This table is a general guide. Breakthrough times can vary significantly based on glove thickness, chemical concentration, temperature, and duration of exposure.[4] Always consult the glove manufacturer's specific chemical resistance data.
4. Respiratory Protection:
-
Respiratory protection is essential when there is a risk of inhaling this compound, which is typically a solid powder.[1] Engineering controls, such as a chemical fume hood, should be the primary method of controlling inhalation hazards.[7] If a respirator is required, it must be NIOSH-approved.[7]
Quantitative Data: NIOSH-Approved Respirator Selection for Powders/Aerosols
| Hazard Scenario | Required Respirator Type | NIOSH Filter/Cartridge Code | Description |
| Weighing or handling solid this compound | Air-Purifying Respirator (APR) - Half or Full Facepiece | P100 Filter | Filters at least 99.97% of airborne particles and is strongly resistant to oil.[7] |
| Generating dust or aerosols | Air-Purifying Respirator (APR) - Half or Full Facepiece | Organic Vapor (OV) Cartridge with P100 Prefilter | The OV cartridge (black color code) absorbs organic vapors, while the P100 filter provides particulate protection.[7][8] |
| High concentrations or spill cleanup | Powered Air-Purifying Respirator (PAPR) or Supplied-Air Respirator | HE (High-Efficiency) Filter | Provides a higher level of protection and is suitable for extended use.[8] |
Note: All personnel required to wear a tight-fitting respirator must be medically cleared and undergo an annual fit test.[9]
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is crucial for safety.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated area.[10]
-
Ensure an eyewash station and safety shower are immediately accessible.[6]
-
Assemble all necessary materials and PPE before beginning work.
-
Prepare a spill kit appropriate for solid chemical cleanup.
-
-
Donning PPE:
-
The following diagram illustrates the correct sequence for putting on PPE to prevent contamination.
-
-
Handling this compound:
-
Handle this compound in a manner that minimizes dust generation.[10]
-
When weighing, use a balance inside a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the liquid slowly to avoid splashing. Use a magnetic stirrer rather than vigorous shaking.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
-
Decontamination and Doffing PPE:
-
Decontaminate all work surfaces with an appropriate cleaning agent after work is complete.
-
Remove PPE carefully in the reverse order of donning to avoid self-contamination. Outer gloves should be removed first.
-
-
Disposal Plan:
-
All disposable PPE (gloves, gowns, etc.) used when handling this compound should be considered contaminated waste.
-
Place all contaminated solid waste, including disposable PPE and empty this compound containers, into a clearly labeled hazardous waste container.[1][10]
-
Aqueous waste containing this compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not discharge to sewer systems.[10]
-
Arrange for disposal through your institution's environmental health and safety office, following all local, regional, and national regulations.[1]
-
Experimental Protocols: PPE Effectiveness Testing
While specific experimental protocols for testing PPE against this compound are not publicly available, the effectiveness of chemical protective equipment is evaluated using standardized methodologies. Understanding these methods provides insight into how PPE performance levels are determined.
Permeation Testing (ASTM F739 Standard): This is the standard test method for measuring the resistance of protective clothing materials to permeation by liquids and gases.
-
Methodology: A sample of the glove or suit material is placed in a test cell, acting as a barrier between the challenge chemical (e.g., this compound dissolved in a solvent) and a collection medium (gas or liquid).
-
Detection: The collection medium is continuously analyzed to detect the presence of the chemical.
-
Breakthrough Time: The time from the initial contact of the chemical with the material until it is detected on the other side at a specific rate is recorded as the "normalized breakthrough time".[11][12]
-
Permeation Rate: The rate at which the chemical passes through the material after breakthrough is also measured.[13]
Degradation Testing: This test evaluates the physical changes to a protective material after chemical exposure.
-
Methodology: A sample of the glove material is weighed and measured.
-
Exposure: The sample is immersed in the test chemical for a set period.
-
Analysis: After immersion, the material is re-weighed and re-measured to determine changes in weight, size, and physical properties like stiffness or brittleness.[13]
Toxicology Pathway of this compound
This compound itself is a pro-toxin. Its toxicity is realized after it is metabolized within plant or microbial cells. The following diagram illustrates this pathway.
This compound is a tripeptide composed of two L-alanine residues and the glutamic acid analog, glufosinate (also known as phosphinothricin).[8] Within the target cell, peptidases cleave the peptide bonds, releasing the active glufosinate molecule.[8][9] Glufosinate then potently inhibits the enzyme glutamine synthetase. This inhibition blocks nitrogen assimilation and leads to a rapid and toxic accumulation of ammonia within the cell, disrupting cellular metabolism and ultimately causing cell death.[8][14]
References
- 1. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 8. TC Numbers and Cartridge Colors – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. aghealthandsafety.com [aghealthandsafety.com]
- 11. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 12. showagroup.com [showagroup.com]
- 13. fishersci.com [fishersci.com]
- 14. hvcc.edu [hvcc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
